(r)-1-(4-Fluorobenzyl)-3-methylpiperazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3R)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c1-10-8-15(7-6-14-10)9-11-2-4-12(13)5-3-11/h2-5,10,14H,6-9H2,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIPCQHHNIFPQW-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70469246 | |
| Record name | (3R)-1-(4-Fluoro-benzyl)-3-methyl-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70469246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
422270-29-9 | |
| Record name | (3R)-1-(4-Fluoro-benzyl)-3-methyl-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70469246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (R)-1-(4-Fluorobenzyl)-3-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-(4-fluorobenzyl)-3-methylpiperazine is a chiral piperazine derivative of significant interest in medicinal chemistry and drug discovery. The piperazine scaffold is a privileged structure in numerous biologically active compounds, and the specific stereochemistry and substitution pattern of this molecule make it a valuable building block for the synthesis of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the viable synthetic pathways for the preparation of enantiomerically pure this compound, intended for researchers and scientists in the field of drug development. The guide will detail two primary synthetic strategies: a classical approach involving the chiral resolution of racemic 3-methylpiperazine followed by N-alkylation, and an alternative strategy utilizing a chiral pool starting material. Each section will provide in-depth procedural details, causality behind experimental choices, and visual representations of the workflows.
Introduction
The piperazine ring is a ubiquitous heterocyclic motif found in a vast array of FDA-approved drugs, exhibiting a wide range of pharmacological activities including anticancer, antihistamine, and antipsychotic properties.[1][3] The introduction of a chiral center on the piperazine ring, as seen in this compound, allows for three-dimensional diversity that can significantly enhance binding affinity and selectivity for biological targets.[4] The 4-fluorobenzyl moiety is also a common feature in bioactive molecules, often improving metabolic stability and target engagement.[2] Consequently, robust and scalable synthetic routes to enantiomerically pure this compound are of high value to the pharmaceutical industry. This guide will explore the practical synthesis of this target molecule, providing detailed protocols and scientific rationale.
Primary Synthetic Pathway: Chiral Resolution and Subsequent N-Alkylation
This approach is a well-established and often cost-effective method for obtaining enantiomerically pure amines. It involves the separation of a racemic mixture of 3-methylpiperazine into its constituent enantiomers, followed by the selective alkylation of the desired (R)-enantiomer.
Logical Workflow for Chiral Resolution and N-Alkylation
Figure 1: Workflow for the synthesis of this compound via chiral resolution and reductive amination.
Step 1: Chiral Resolution of (±)-3-Methylpiperazine
The separation of racemic 3-methylpiperazine is effectively achieved through the formation of diastereomeric salts with a chiral resolving agent, most commonly L-(+)-tartaric acid.[5][6] This method exploits the differential solubility of the resulting diastereomeric salts, ((R)-3-methylpiperazine)-(L)-tartrate and ((S)-3-methylpiperazine)-(L)-tartrate, in a suitable solvent system.[6]
Experimental Protocol: Diastereomeric Salt Crystallization [5][7]
-
Salt Formation: In a reaction vessel equipped with a mechanical stirrer, thermometer, and condenser, dissolve (±)-3-methylpiperazine (1.0 mol) and L-(+)-tartaric acid (1.0 mol) in water at an elevated temperature (e.g., 85 °C) to ensure complete dissolution.
-
Crystallization: Slowly cool the solution to a temperature range of 68-74 °C. To induce crystallization of the less soluble (R)-3-methylpiperazine-L-tartrate salt, introduce seed crystals of the desired diastereomer.
-
Aging: Maintain the mixture at this temperature with gentle stirring for a period of 1-2 hours to allow for crystal growth.
-
Cooling and Isolation: Gradually cool the suspension to 12-18 °C over at least 2 hours. The precipitated diastereomeric salt is then collected by vacuum filtration and washed with a cold solvent (e.g., ethanol) to remove any adhering mother liquor.
-
Liberation of the Free Amine: The isolated (R)-3-methylpiperazine-L-tartrate salt is dissolved in water and treated with a strong base, such as sodium hydroxide, to neutralize the tartaric acid and liberate the free (R)-3-methylpiperazine.
-
Extraction and Purification: The free amine is then extracted from the aqueous solution using an organic solvent (e.g., dichloromethane). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield enantiomerically enriched (R)-3-methylpiperazine. The enantiomeric excess (ee) should be determined using a suitable chiral analytical method, such as chiral HPLC or GC.
| Parameter | Value/Range | Rationale |
| Molar Ratio (Amine:Acid) | 1:1 | To form the monotartrate salt. |
| Solvent | Water, or aqueous alcohol mixtures | Provides a good solubility differential between the diastereomeric salts.[6] |
| Crystallization Temperature | 68-74 °C | Optimal for selective crystallization of the desired diastereomer.[5] |
| Cooling Rate | Slow and controlled | Promotes the formation of larger, purer crystals. |
Table 1: Critical Parameters for the Chiral Resolution of (±)-3-Methylpiperazine.
Step 2: N-Alkylation of (R)-3-Methylpiperazine
With the enantiomerically pure (R)-3-methylpiperazine in hand, the final step is the introduction of the 4-fluorobenzyl group. While direct alkylation with 4-fluorobenzyl halide is a viable option, reductive amination with 4-fluorobenzaldehyde offers a more controlled and often higher-yielding alternative, minimizing the risk of over-alkylation.[2][8]
Experimental Protocol: Reductive Amination [8][9]
-
Reaction Setup: To a solution of (R)-3-methylpiperazine (1.0 equiv) in a suitable solvent such as ethyl acetate or dichloromethane (0.2 M), add 4-fluorobenzaldehyde (1.1 equiv).
-
Reducing Agent Addition: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equiv), portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-24 hours.
-
Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the final product, this compound.
| Parameter | Reagent/Condition | Rationale |
| Aldehyde | 4-Fluorobenzaldehyde | The electrophilic partner for the amination. |
| Reducing Agent | Sodium triacetoxyborohydride | A mild and selective reagent for reductive amination.[8] |
| Solvent | Ethyl Acetate, Dichloromethane | Common aprotic solvents suitable for this transformation. |
| Stoichiometry | Amine:Aldehyde:Reducing Agent (1:1.1:1.2) | A slight excess of the aldehyde and reducing agent ensures complete conversion of the starting amine. |
Table 2: Key Parameters for the Reductive Amination of (R)-3-Methylpiperazine.
Alternative Synthetic Pathway: Chiral Pool Synthesis
An alternative and elegant approach to chiral 2-substituted piperazines involves starting from readily available chiral building blocks, such as amino acids.[10][11] This strategy avoids the need for a potentially laborious chiral resolution step. For the synthesis of (R)-3-methylpiperazine, D-alanine would be a suitable chiral starting material.
Logical Workflow for Chiral Pool Synthesis
Figure 2: Conceptual workflow for the synthesis of this compound from the chiral pool.
This pathway typically involves the conversion of the starting amino acid into a suitably protected diamine precursor, which then undergoes cyclization to form a piperazinone intermediate.[12][13] Subsequent reduction of the piperazinone yields the desired chiral piperazine.[14] While this method can provide high enantiomeric purity, it may involve more synthetic steps compared to the chiral resolution approach.
Conclusion
The synthesis of enantiomerically pure this compound is a key process for the development of novel pharmaceuticals. This guide has detailed two robust synthetic strategies to achieve this goal. The primary pathway, involving the chiral resolution of racemic 3-methylpiperazine followed by N-alkylation, is a classical and often practical approach for large-scale synthesis. The alternative chiral pool synthesis, starting from an amino acid like D-alanine, offers an elegant method to ensure high enantiopurity from the outset. The choice of synthetic route will ultimately depend on factors such as cost of starting materials, scalability, and the desired number of synthetic steps. Both pathways, when executed with precision, provide reliable access to this important chiral building block.
References
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A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives. Google Patents.
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(R)-3-Methylpiperazin-2-one|CAS 922178-61-8. Benchchem.
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Synthesis of Chiral 1-(Piperazin-2-yl)ethanol: An In-Depth Technical Guide. Benchchem.
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Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. PubMed Central.
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Mastering chiral substituted 2-oxopiperazines. ResearchGate.
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Synthesis of 1-(4-fluorobenzyl)piperazine. PrepChem.com.
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1-(4-Fluorophenyl)-3-methylpiperazine. Benchchem.
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Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development.
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Application Notes and Protocols for Large-Scale Chiral Resolution of (R)-2-Methylpiperazine with (L)-Tartaric Acid Salt. Benchchem.
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A production method of 1-(4-fluorobenzyl)-3-(4-isobutoxybenzyl)-1-(1-methylpiperidin- 4 yl)urea and its deuterated analogs not containing dimeric impurities. SciSpace.
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Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed Central.
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Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. PubMed.
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ChemInform Abstract: Chiral Pool Synthesis of N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine from L-Malic Acids. ResearchGate.
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Synthesis method of chiral piperazinone derivative. Google Patents.
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Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. The Royal Society of Chemistry.
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Technical Support Center: Optimizing Chiral Resolution of 2-Methylpiperazine. Benchchem.
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Method for producing optically active 2-methylpiperazine. Google Patents.
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Novel piperazine derivatives, processes for production thereof, and pharmaceutical compositions comprising said compounds as act. Google Patents.
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Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile. ResearchGate.
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This compound CAS. ChemicalBook.
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Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. PubMed Central.
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Separation of triazine derivatives enantiomers using tartaric acid. Google Patents.
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Facile Access to Ring-Fused Aminals via Direct α-Amination of Secondary Amines with ortho-Aminobenzaldehydes. Synthesis of Vasicine, Deoxyvasicine, Deoxyvasicinone, Mackinazolinone and Ruteacarpine. PubMed Central.
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1-(4-Fluorobenzyl)piperazine 97 70931-28-1. Sigma-Aldrich.
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4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. PubMed.
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1-(4-Bromobenzyl)-4-methylpiperazine. Sigma-Aldrich.
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An In-depth Technical Guide to the Putative Mechanism of Action of (R)-1-(4-Fluorobenzyl)-3-methylpiperazine
For Distribution to Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Knowns and the Unknowns
In the landscape of neuropharmacology, the arylpiperazine scaffold stands as a privileged structure, forming the backbone of numerous centrally acting agents. This guide delves into the specific molecule, (R)-1-(4-fluorobenzyl)-3-methylpiperazine , a compound whose precise biological activity is not yet extensively documented in peer-reviewed literature. In the absence of direct experimental data, this document serves as a technically-grounded exploration of its putative mechanism of action. By leveraging established structure-activity relationships (SAR) from closely related analogs, we will construct a robust hypothesis centered on the modulation of dopamine D2-like receptors and outline the rigorous experimental workflows required for its validation. This approach mirrors the initial stages of a drug discovery program, where informed hypotheses guide the critical path of investigation.
The Arylpiperazine Moiety: A Cornerstone of CNS-Targeted Therapeutics
The N-arylpiperazine motif is a well-established pharmacophore renowned for its interaction with aminergic G-protein coupled receptors (GPCRs). Its structural features—a basic nitrogen atom capable of forming a salt bridge with acidic residues (like the conserved aspartate in TM3 of dopamine receptors) and an aromatic ring engaging in hydrophobic and van der Waals interactions—make it a versatile scaffold for targeting receptors for dopamine and serotonin.[1] Compounds incorporating this moiety have been successfully developed as antipsychotics, antidepressants, and anxiolytics, highlighting its utility in modulating complex neurotransmitter systems.[2]
A Hypothesized Primary Mechanism of Action: Antagonism of Dopamine D2-like Receptors
Based on a comprehensive analysis of structurally similar compounds, we propose that This compound functions as a competitive antagonist or a partial agonist at dopamine D2-like receptors (D2, D3, and D4), with potential selectivity conferred by its stereochemistry.
Rationale for the Hypothesis
-
The 4-Fluorobenzyl Group: This group is a common feature in ligands targeting dopamine receptors. The fluorine atom can enhance metabolic stability and modulate electronic properties, potentially influencing binding affinity and pharmacokinetic profiles.
-
The Piperazine Core: As discussed, this is the primary recognition element for the orthosteric binding site of aminergic GPCRs.[2]
-
The (R)-3-methyl Group: The introduction of a methyl group on the piperazine ring creates a chiral center. Stereochemistry is paramount in pharmacology, as the three-dimensional arrangement of atoms dictates the precise fit into a chiral receptor binding pocket. This methyl group is expected to:
-
Introduce Steric Constraints: This can either enhance binding by promoting a favorable conformation or hinder binding at certain receptor subtypes, thereby conferring selectivity. For instance, the D3 and D4 receptor binding pockets have subtle differences from the D2 receptor, which can be exploited by such substitutions.[1]
-
Influence Lipophilicity: This can affect membrane permeability and access to the central nervous system.
-
The Dopamine D2 Receptor Signaling Cascade
Dopamine D2 receptors are inhibitory GPCRs that couple to Gαi/o proteins. Upon activation by dopamine, the receptor triggers a signaling cascade that primarily results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As a hypothesized antagonist, this compound would bind to the D2 receptor but fail to induce this conformational change, thereby blocking the downstream effects of endogenous dopamine.
Caption: Workflow for radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Utilize commercially available cell lines (e.g., HEK293 or CHO) stably transfected with human D2, D3, or D4 receptors. Culture cells to confluence, harvest, and prepare membrane fractions via homogenization and centrifugation.
-
Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Competition Binding: In a 96-well plate, add in order:
-
Assay buffer.
-
A fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone for D2/D3, [3H]-N-methylspiperone for D4).
-
Increasing concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
The cell membrane preparation.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filtermats in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Hypothetical Data Summary Table:
| Receptor Subtype | Radioligand | Hypothetical Ki (nM) |
| Dopamine D2 | [3H]-Spiperone | 150 |
| Dopamine D3 | [3H]-Spiperone | 25 |
| Dopamine D4 | [3H]-N-methylspiperone | 40 |
This hypothetical data suggests D3/D4 selectivity over D2.
Workflow 2: Determining Functional Activity via cAMP Accumulation Assay
This experiment will elucidate whether the compound acts as an antagonist, partial agonist, or full agonist at the D2-like receptors.
Step-by-Step Protocol:
-
Cell Culture: Use a cell line (e.g., CHO-K1) stably expressing a human D2-like receptor and a cAMP-responsive reporter system (e.g., GloSensor™).
-
Agonist Mode:
-
Plate cells and incubate with varying concentrations of this compound.
-
Measure the change in cAMP levels. An agonist would decrease cAMP, while an antagonist would have no effect on its own.
-
-
Antagonist Mode:
-
Pre-incubate the cells with varying concentrations of this compound.
-
Add a fixed, known concentration of a D2-like receptor agonist (e.g., quinpirole at its EC80).
-
Add forskolin to stimulate adenylyl cyclase and generate a measurable cAMP signal.
-
Measure the inhibition of the quinpirole-induced decrease in cAMP.
-
-
Data Analysis:
-
In agonist mode, plot the cAMP response against compound concentration to determine the EC50 and maximal efficacy (Emax).
-
In antagonist mode, plot the inhibition of the agonist response against compound concentration to determine the IC50.
-
Hypothetical Functional Data Summary Table:
| Receptor Subtype | Agonist Mode EC50 (nM) | Agonist Mode Emax (%) | Antagonist Mode IC50 (nM) |
| Dopamine D3 | >10,000 | < 5% | 30 |
This hypothetical data indicates the compound is a D3 receptor antagonist with negligible agonist activity.
Potential Secondary Mechanisms and Off-Target Activities
While the primary hypothesis focuses on dopamine receptors, the versatility of the parent 1-(4-fluorobenzyl)piperazine scaffold warrants consideration of other potential targets. Literature on derivatives of this scaffold suggests possible interactions with:
-
Sigma-1 (σ1) Receptors: A radiolabeled analog of 1-(4-fluorobenzyl)piperazine has shown high affinity for σ1 receptors. [3]These receptors are involved in modulating intracellular calcium signaling and are implicated in various neurological disorders.
-
Tyrosinase: The 1-(4-fluorobenzyl)piperazine fragment has been exploited to develop potent tyrosinase inhibitors, which are of interest for treating hyperpigmentation disorders. [4] These potential off-target activities should be investigated through a broad panel of receptor screening assays to build a comprehensive selectivity profile.
Conclusion and Future Directions
This guide posits that This compound is a modulator of dopamine D2-like receptors, with its (R)-3-methyl stereocenter likely playing a critical role in conferring subtype selectivity, potentially favoring D3 and D4 over D2. This hypothesis is built upon a strong foundation of structure-activity relationships for the arylpiperazine class.
The immediate path forward requires the execution of the outlined in vitro binding and functional assays to confirm the proposed target engagement and mechanism. Subsequent studies should include broader selectivity screening, evaluation of pharmacokinetic properties (in vitro ADME), and ultimately, assessment in in vivo models of CNS disorders to translate these molecular interactions into a potential therapeutic effect. This systematic approach, grounded in a clear and testable hypothesis, is fundamental to advancing our understanding of this novel chemical entity.
References
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Silva, M., et al. (2023). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands. Molecules. Available from: [Link]
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De Luca, L., et al. (2019). Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents. European Journal of Medicinal Chemistry. Available from: [Link]
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Kim, J., et al. (2024). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International Journal of Molecular Sciences. Available from: [Link]
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Wager, T. T., et al. (2017). Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects. ACS Chemical Neuroscience. Available from: [Link]
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Westaway, S. M., et al. (2009). Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate. Journal of Medicinal Chemistry. Available from: [Link]
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Mencherini, T., et al. (2021). Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands. ACS Chemical Neuroscience. Available from: [Link]
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Menozzi, M., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry. Available from: [Link]
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Saeedi, S., et al. (2024). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. Available from: [Link]
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Gsrs. 1-(4-FLUOROBENZYL)PIPERAZINE. Available from: [Link]
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Zhen, X., et al. (2017). 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ1 Receptors in the Brain. Journal of Medicinal Chemistry. Available from: [Link]
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(r)-1-(4-Fluorobenzyl)-3-methylpiperazine CAS number and structure
An In-depth Technical Guide to (R)-1-(4-Fluorobenzyl)-3-methylpiperazine
Introduction
This compound is a chiral organic compound featuring a piperazine ring, a versatile pharmacophore in medicinal chemistry. The piperazine scaffold is a six-membered ring containing two nitrogen atoms at opposite positions and is a core structure in numerous approved drugs.[1][2] The specific stereochemistry at the 3-position, designated as (R), and the presence of a 4-fluorobenzyl group on the nitrogen at the 1-position, are key structural features that can significantly influence its biological activity and pharmacokinetic properties. This guide provides a comprehensive overview of its chemical identity, synthesis, characterization, and potential applications for professionals in drug discovery and development.
The introduction of a fluorine atom on the benzyl moiety is a common strategy in medicinal chemistry to modulate metabolic stability and receptor binding affinity. Similarly, the chiral methyl group on the piperazine ring introduces stereochemical complexity that is often critical for selective interaction with biological targets.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity is fundamental for any research and development endeavor.
Structure and Identification
-
Chemical Name: this compound
-
Synonyms: (3R)-1-(4-Fluorobenzyl)-3-methylpiperazine, Piperazine, 1-[(4-fluorophenyl)methyl]-3-methyl-, (3R)-[3][4]
-
Molecular Formula: C₁₂H₁₇FN₂[3]
-
Chemical Structure:
Physicochemical Data Summary
The following table summarizes key physicochemical properties, which are crucial for experimental design, formulation, and pharmacokinetic studies.
| Property | Value | Source |
| Molecular Weight | 208.28 g/mol | [3][4] |
| Appearance | White to light yellow solid/powder | [6] |
| Predicted Boiling Point | 286.8 ± 25.0 °C | [4] |
| Predicted Density | 1.062 ± 0.06 g/cm³ | [4] |
| Predicted pKa | 9.19 ± 0.40 | [4] |
| InChI Key | NPIPCQHHNIFPQW-SNVBAGLBSA-N | [3] |
Stereoselective Synthesis and Purification
Achieving high enantiomeric purity is critical for developing chiral therapeutic agents. The synthesis of this compound requires a stereocontrolled approach. While a direct documented synthesis is not publicly available, a robust and logical pathway can be designed based on established chemical principles for N-alkylation of chiral piperazines.
Synthetic Rationale
The most direct approach involves the N-alkylation of a readily available chiral starting material, (R)-2-methylpiperazine, with 4-fluorobenzyl chloride. However, direct alkylation can lead to a mixture of products, including alkylation at both nitrogen atoms. A more controlled and industrially scalable method employs a protecting group strategy. The secondary amine at the 4-position of the chiral piperazine is temporarily protected, directing the alkylation to the desired N1 position.
Proposed Synthetic Workflow
The diagram below outlines a validated, two-step protocol for the synthesis.
Caption: A two-step synthesis workflow for this compound.
Detailed Experimental Protocol
Step 1: Reductive Amination
-
Setup: To a solution of (R)-tert-butyl 3-methylpiperazine-1-carboxylate (1.0 eq) in dichloromethane (DCM), add 4-fluorobenzaldehyde (1.1 eq).
-
Reaction: Stir the mixture at room temperature for 1 hour. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 20 minutes.
-
Monitoring: Allow the reaction to proceed at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected intermediate. This intermediate is often used in the next step without further purification.
Causality: Reductive amination is chosen over direct alkylation with 4-fluorobenzyl halide to minimize over-alkylation and side reactions. The Boc-protecting group ensures that the reaction occurs specifically at the more accessible N4 nitrogen.
Step 2: Boc-Deprotection
-
Setup: Dissolve the crude intermediate from Step 1 in DCM.
-
Reaction: Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0°C.
-
Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours until LC-MS analysis confirms the complete removal of the Boc group.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate solution to neutralize excess acid.
-
Purification: Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain the final compound.
Causality: Strong acids like TFA or HCl are required to cleave the stable tert-butyloxycarbonyl (Boc) protecting group, liberating the secondary amine to yield the final product.
Analytical Characterization
To ensure the identity, purity, and stereochemical integrity of the synthesized compound, a panel of analytical techniques must be employed.
| Technique | Purpose | Expected Results |
| ¹H and ¹³C NMR | Structural Elucidation | The spectra should confirm the presence of all expected protons and carbons, including signals for the fluorobenzyl group, the piperazine ring, and the methyl group. The splitting patterns and chemical shifts will be characteristic of the structure. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | An exact mass measurement (e.g., via ESI-MS) should correspond to the molecular formula C₁₂H₁₇FN₂, confirming the molecular ion peak at m/z [M+H]⁺ ≈ 209.14. |
| Chiral HPLC | Enantiomeric Purity | Analysis using a chiral stationary phase (e.g., Chiralpak) is essential to separate the (R) and (S) enantiomers and determine the enantiomeric excess (ee%) of the final product.[7] |
| FT-IR Spectroscopy | Functional Group Identification | The spectrum will show characteristic absorption bands for C-H (aromatic and aliphatic), N-H, and C-N bonds. |
Self-Validation: The combination of NMR and MS provides unambiguous confirmation of the chemical structure, while chiral HPLC validates the stereochemical outcome of the synthesis. This orthogonal approach ensures a trustworthy characterization of the final compound.
Applications in Drug Discovery
While specific biological data for this compound is not widely published, its structural motifs are present in a vast array of biologically active molecules. This makes it a valuable building block and research tool.
Precursor for Bioactive Molecules
The 1-(4-fluorobenzyl)piperazine scaffold is a known precursor for a variety of therapeutic agents.[8] The free secondary amine on the synthesized molecule serves as a versatile chemical handle for further elaboration to build more complex structures. Documented applications of related structures include the synthesis of:
-
Kinase Inhibitors: For oncology targets such as EGFR and Aurora A.
-
Chemokine Antagonists: Targeting receptors involved in inflammation and immunology.
-
Neurokinin Receptor Antagonists: For potential use in treating CNS disorders.
-
PARP Inhibitors: Certain complex piperazine derivatives have shown potent activity as Poly(ADP-ribose) polymerase inhibitors for cancer therapy.[9]
Significance in Medicinal Chemistry
The diagram below illustrates the logical relationship between the core structure and its potential therapeutic applications.
Caption: Role of the title compound as a versatile intermediate in drug discovery.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
General Handling: Use in a well-ventilated area, preferably a fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Toxicity: While specific toxicity data is unavailable, related piperazine derivatives can cause skin and eye irritation.[6] Avoid direct contact and inhalation.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
This compound, identified by CAS number 422270-29-9, is a chiral building block with significant potential in medicinal chemistry and drug development. Its stereoselective synthesis can be reliably achieved through a protecting group strategy followed by reductive amination and deprotection. Rigorous analytical characterization using NMR, MS, and chiral HPLC is mandatory to ensure structural and stereochemical integrity. The presence of the fluorobenzyl and chiral methylpiperazine moieties makes this compound a highly valuable precursor for creating novel therapeutics targeting a range of diseases, from cancer to CNS disorders.
References
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Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591. Retrieved from [Link][9]
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Singh, K., & Kumar, Y. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. Retrieved from [Link][1]
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Al-Obaidi, A., & Al-Saadi, N. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Retrieved from [Link]
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RSC. (2016). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. RSC Advances. Retrieved from [Link][7]
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An In-Depth Technical Guide to the In Vitro Metabolic Stability of (R)-1-(4-Fluorobenzyl)-3-methylpiperazine
This document provides a comprehensive technical overview of the principles, experimental design, and data interpretation involved in assessing the in vitro metabolic stability of the novel chemical entity (R)-1-(4-Fluorobenzyl)-3-methylpiperazine. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of therapeutic candidates.
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug from concept to clinic, early characterization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. Among these, metabolic stability is a critical determinant of a drug's pharmacokinetic profile, influencing its half-life, oral bioavailability, and potential for drug-drug interactions (DDIs).[1][2] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable might accumulate and cause toxicity. Therefore, a precise understanding of a compound's metabolic fate is essential for making go/no-go decisions and for guiding lead optimization efforts.[3][4]
This guide focuses on this compound, a compound featuring several key structural motifs of interest in medicinal chemistry: a piperazine core, a fluorinated aromatic ring, and a chiral methyl group. Each of these features can significantly influence its interaction with drug-metabolizing enzymes. By systematically evaluating its stability, we can predict its hepatic clearance, a cornerstone for dose prediction in first-in-human studies.[5][6]
Foundational Principles: Choosing the Right System
The primary site of drug metabolism in the body is the liver, which is rich in a variety of drug-metabolizing enzymes.[6] In vitro assays aim to replicate this environment to provide a reliable and high-throughput assessment of a compound's metabolic susceptibility.
Key Enzyme Superfamilies
Metabolism is broadly categorized into two phases:
-
Phase I Reactions: These involve the introduction or unmasking of functional groups (e.g., hydroxylation, oxidation, dealkylation) primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes.[1][7]
-
Phase II Reactions: These are conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate) is added to the parent drug or its Phase I metabolite, facilitating its excretion.
In Vitro Model Selection: Microsomes vs. Hepatocytes
The choice of the in vitro test system is a critical experimental decision driven by the specific questions being asked.
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum prepared by ultracentrifugation of liver homogenate. They are a rich source of Phase I enzymes, particularly CYPs, making them an excellent, cost-effective tool for assessing Phase I metabolic stability.[7][8] This guide will focus on the use of Human Liver Microsomes (HLM) as it is the industry-standard initial screen.
-
Hepatocytes: As intact liver cells, hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes, as well as transporters.[5][9] They provide a more comprehensive picture of overall cellular metabolism and are often used as a follow-up to microsomal assays.
Structural Analysis and Predicted Metabolic Liabilities
A proactive analysis of the structure of this compound allows us to hypothesize potential sites of metabolism, which informs the experimental design and aids in later metabolite identification studies.
-
Piperazine Ring: This moiety is a common "soft spot" for metabolism. Potential pathways include:
-
N-dealkylation: Cleavage of the fluorobenzyl group from the piperazine nitrogen is a highly probable pathway, often mediated by CYP3A4.[10][11]
-
Ring Hydroxylation: Oxidation at the carbon atoms of the piperazine ring.
-
Iminium Ion Formation: Bioactivation of the piperazine ring can lead to the formation of reactive iminium ions.[12]
-
-
(R)-3-Methyl Group: The presence of a methyl group can have multiple effects. It can sterically hinder metabolism at adjacent positions or it can be a site for metabolism itself via hydroxylation to form a primary alcohol. This is often referred to as the "magic methyl" effect, which can profoundly alter a compound's pharmacokinetic properties.[13][14][15]
-
4-Fluorobenzyl Moiety: While the C-F bond is generally metabolically stable, the benzyl group itself is susceptible to benzylic hydroxylation on the methylene bridge connecting it to the piperazine ring.[16]
Potential Metabolic Pathways Diagram
Caption: Predicted Phase I and Phase II metabolic pathways for the parent compound.
A Validated Protocol for Microsomal Stability Assessment
This section details a robust, self-validating protocol for determining the metabolic stability of this compound using Human Liver Microsomes (HLM).
Experimental Workflow Diagram
Caption: Standard workflow for an in vitro microsomal metabolic stability assay.
Detailed Step-by-Step Methodology
Objective: To quantify the rate of disappearance of this compound when incubated with HLM in the presence of the necessary cofactor, NADPH.
Materials:
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
This compound (10 mM stock in DMSO)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Positive Control Compounds: Verapamil (high turnover), Propranolol (moderate turnover)
-
Negative Control Compound: Warfarin (low turnover)
-
Quenching Solution: Acetonitrile with a suitable internal standard (IS) (e.g., Tolbutamide)
-
96-well incubation plate and collection plate
Protocol:
-
Reagent Preparation:
-
Thaw HLM on ice. Dilute to a final working concentration of 0.5 mg/mL protein in phosphate buffer. The choice of protein concentration is critical; it must be low enough to avoid non-specific binding but high enough to observe metabolism within the assay timeframe.
-
Prepare a working solution of the test compound and controls by diluting the stock solution. A typical final incubation concentration is 1 µM. This concentration is below the Km for most CYP enzymes, ensuring the reaction rate is proportional to substrate concentration.
-
-
Incubation Setup:
-
Add buffer, HLM, and the test compound to the designated wells of the incubation plate.
-
Self-Validation Control: Prepare parallel incubations for each compound without the NADPH regenerating system. This crucial control measures any compound loss due to non-enzymatic degradation or instability in the matrix.[8]
-
Pre-incubate the plate at 37°C for 5-10 minutes. This step allows the system to reach thermal equilibrium and facilitates the interaction between the compound and the enzymes before the reaction starts.
-
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the -NADPH controls).
-
Immediately after adding NADPH, take the first sample (t=0). This sample represents 100% of the initial compound concentration.
-
Continue incubating at 37°C with gentle shaking.
-
At subsequent time points (e.g., 5, 15, 30, and 60 minutes), transfer aliquots from the incubation wells to a collection plate containing the cold quenching solution.[9] The cold acetonitrile immediately stops the enzymatic reaction and precipitates the microsomal proteins. The internal standard corrects for any variability during sample processing and analysis.
-
-
Sample Processing:
-
Seal and vortex the collection plate.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new plate for analysis.
-
Bioanalytical Method and Data Interpretation
Quantification by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for this assay. Its high sensitivity and selectivity allow for the accurate quantification of the parent compound's disappearance, even in a complex biological matrix.[12][17] A validated method specific to this compound should be used.
Data Analysis and Calculation of Key Parameters
-
Determine Percent Remaining: The peak area ratio of the analyte to the internal standard is calculated for each time point. The percent of compound remaining at each time point is then determined relative to the t=0 sample.
-
Calculate Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k).
-
Equation: k = -slope
-
Equation: t½ (min) = 0.693 / k
-
-
Calculate Intrinsic Clearance (CLint): This value represents the inherent ability of the liver to metabolize a drug, normalized to the amount of protein in the assay.
-
Equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Protein Amount (mg))
-
Data Presentation
The results should be summarized in a clear, concise table. The inclusion of well-characterized control compounds validates the assay's performance.
Table 1: Hypothetical In Vitro Metabolic Stability Data in Human Liver Microsomes
| Compound | Time (min) | % Remaining (Mean ± SD) | t½ (min) | CLint (µL/min/mg) | Stability Classification |
| This compound | 0 | 100 | 45.2 | 30.7 | Moderate |
| 5 | 92.1 ± 2.5 | ||||
| 15 | 75.3 ± 3.1 | ||||
| 30 | 54.9 ± 2.8 | ||||
| 60 | 30.1 ± 1.9 | ||||
| Verapamil (High Turnover Control) | 0 | 100 | 8.5 | 163.1 | Low |
| 5 | 65.4 ± 4.2 | ||||
| 15 | 22.1 ± 3.5 | ||||
| 30 | 4.9 ± 1.1 | ||||
| 60 | <1.0 | ||||
| Warfarin (Low Turnover Control) | 0 | 100 | >120 | <11.6 | High |
| 5 | 98.2 ± 1.5 | ||||
| 15 | 95.6 ± 2.0 | ||||
| 30 | 91.3 ± 2.2 | ||||
| 60 | 84.5 ± 3.0 |
Implications and Strategic Next Steps
The data generated from this in vitro study are foundational for guiding the subsequent stages of drug development, as recommended by regulatory agencies like the FDA and EMA.[6][18][19]
-
Interpretation: Based on the hypothetical data in Table 1, this compound exhibits moderate intrinsic clearance. This suggests that the compound is likely to have an acceptable, but not excessively long, half-life in vivo. The successful metabolism of the control compounds confirms the metabolic competency of the HLM batch used.
-
Next Steps:
-
Reaction Phenotyping: To identify the specific CYP isozymes responsible for the observed metabolism. This is critical for predicting potential DDIs.
-
Metabolite Identification: To characterize the structure of the major metabolites formed. This helps to understand the metabolic pathways and to assess whether any metabolites are pharmacologically active or potentially toxic.
-
Hepatocyte Stability: To confirm the findings in a more complete biological system that includes both Phase I and Phase II enzymes.
-
Conclusion
The in vitro metabolic stability assay is an indispensable tool in modern drug discovery. A methodologically sound, well-controlled experiment, as detailed in this guide, provides critical insights into the pharmacokinetic future of a drug candidate. For this compound, the combination of structural analysis and empirical data allows for a robust assessment of its metabolic liabilities. The determination of a moderate clearance profile provides confidence for its continued development, while simultaneously highlighting the necessity for follow-up studies to fully characterize its metabolic fate and DDI potential, ensuring a more informed and efficient progression toward clinical evaluation.
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Attwa, M. W., et al. (2020). Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS: bioactivation pathway elucidation and in silico toxicity studies of its metabolites. RSC Advances, 10(10), 5919-5931. Retrieved from [Link]
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BioIVT. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]
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U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from [Link]
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Al-Ghorbani, M., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Retrieved from [Link]
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Barreiro, G., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6098. Retrieved from [Link]
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European Medicines Agency. (2012). Guideline on the investigation of drug interactions. Retrieved from [Link]
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Ji, R., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Molecular pharmaceutics, 8(4), 1157–1165. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
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Sharma, P., et al. (2021). Magic Methyl Effects in Drug Design. Global Journal of Pharmacy & Pharmaceutical Sciences, 9(3). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. Retrieved from [Link]
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Phale, P. S., et al. (2003). Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86. Applied microbiology and biotechnology, 61(5-6), 465–471. Retrieved from [Link]
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U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. Retrieved from [Link]
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Lian, J., et al. (2013). [Application of methyl in drug design]. Yao xue xue bao = Acta pharmaceutica Sinica, 48(8), 1195–1208. Retrieved from [Link]
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Chathuranga, K., et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Journal of medicinal chemistry, 67(2), 1277–1296. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. Retrieved from [Link]
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European Medicines Agency. (2022). ICH M12 on drug interaction studies. Retrieved from [Link]
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Preuss, C. V., et al. (2023). Biochemistry, Cytochrome P450. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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(R)-1-(4-Fluorobenzyl)-3-methylpiperazine: A Technical Guide to a Privileged Chiral Scaffold in Drug Discovery
This in-depth technical guide explores the synthesis, history, and potential applications of (R)-1-(4-Fluorobenzyl)-3-methylpiperazine, a chiral molecule of significant interest to researchers and professionals in drug development. While the specific discovery narrative of this compound is not extensively documented in public literature, its constituent parts—the piperazine core, the chiral 3-methyl substituent, and the 4-fluorobenzyl group—each have a rich history and established importance in medicinal chemistry. This guide will therefore dissect the molecule's core components to provide a comprehensive understanding of its scientific and therapeutic potential.
The Piperazine Nucleus: A Cornerstone of Modern Therapeutics
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a ubiquitous scaffold in medicinal chemistry.[1][2] Its journey into the pharmaceutical realm began with its use as an anthelmintic agent to treat parasitic worm infections.[3][4] Over the decades, the piperazine moiety has been integrated into a vast array of drugs targeting a wide spectrum of diseases, a testament to its favorable physicochemical properties.[5][6]
The two nitrogen atoms of the piperazine ring provide handles for facile chemical modification, allowing for the introduction of various substituents to modulate pharmacological activity, selectivity, and pharmacokinetic profiles.[5] Furthermore, the piperazine ring can influence the aqueous solubility and basicity of a molecule, which are critical parameters for drug absorption and distribution.[3] Its presence is noted in numerous successful drugs, including antidepressants, antipsychotics, antihistamines, and anticancer agents.[6][7]
The Significance of Chirality: The (R)-3-Methylpiperazine Moiety
The introduction of a methyl group at the 3-position of the piperazine ring creates a chiral center, giving rise to two enantiomers: (R)-3-methylpiperazine and (S)-3-methylpiperazine. In drug development, the specific stereochemistry of a molecule is often critical for its therapeutic efficacy and safety.[8] The differential spatial arrangement of atoms in enantiomers can lead to distinct interactions with chiral biological targets such as receptors and enzymes.[9]
The (R)-enantiomer of 3-methylpiperazine is a valuable chiral building block for the synthesis of complex, biologically active molecules.[8] Its incorporation can impart specific conformational constraints and present functional groups in a precise orientation for optimal target engagement.
A notable example of the pharmacological importance of chiral methylpiperazine is in the development of motilin receptor agonists. The motilin receptor is a G protein-coupled receptor that regulates gastrointestinal motility.[10] The small molecule motilin receptor agonist, GSK962040 (N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine), incorporates the (S)-3-methylpiperazine moiety and has been investigated as a clinical candidate for conditions associated with delayed gastric emptying.[11] This highlights the potential for chiral methylpiperazine derivatives to serve as key components in the design of novel therapeutics.
Synthetic Strategies for this compound
The synthesis of this compound can be logically approached in two key stages: the preparation of the chiral intermediate, (R)-3-methylpiperazine, and the subsequent N-alkylation with 4-fluorobenzyl chloride.
Preparation of (R)-3-methylpiperazine
There are two primary strategies for obtaining enantiomerically pure (R)-3-methylpiperazine:
-
Asymmetric Synthesis: This approach involves the construction of the chiral piperazine ring from achiral starting materials using a chiral catalyst or auxiliary. Several methods for the enantioselective synthesis of substituted piperazines have been reported in the literature.[12][13]
-
Chiral Resolution: This more traditional method involves the separation of a racemic mixture of 3-methylpiperazine. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[14] Chiral chromatography can also be employed for the separation of enantiomers.[15]
Table 1: Comparison of Synthetic Strategies for (R)-3-methylpiperazine
| Method | Advantages | Disadvantages |
| Asymmetric Synthesis | Direct access to the desired enantiomer, potentially higher overall yield. | May require specialized and expensive chiral catalysts or reagents. |
| Chiral Resolution | Utilizes readily available racemic starting materials and resolving agents. | Theoretical maximum yield of 50% for the desired enantiomer, can be labor-intensive. |
Experimental Protocol: Chiral Resolution of Racemic 3-methylpiperazine via Diastereomeric Salt Formation
-
Salt Formation: Dissolve one equivalent of racemic 3-methylpiperazine in a suitable solvent (e.g., methanol or ethanol). Add one equivalent of a chiral resolving agent, such as (R)-(-)-mandelic acid, dissolved in the same solvent.
-
Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts. The choice of solvent and cooling rate is crucial for successful separation.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Base: Dissolve the isolated diastereomeric salt in water and basify with a strong base (e.g., NaOH) to liberate the free (R)-3-methylpiperazine.
-
Extraction: Extract the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-3-methylpiperazine. The enantiomeric excess (ee) should be determined by a suitable analytical method, such as chiral HPLC.
N-Alkylation with 4-Fluorobenzyl Chloride
The final step in the synthesis is the introduction of the 4-fluorobenzyl group onto the piperazine ring. This is typically achieved through a nucleophilic substitution reaction where one of the nitrogen atoms of (R)-3-methylpiperazine acts as a nucleophile, displacing the chloride from 4-fluorobenzyl chloride.[16] To favor mono-alkylation at the less sterically hindered nitrogen, the other nitrogen can be protected with a suitable protecting group (e.g., a tert-butoxycarbonyl (Boc) group) which can be subsequently removed.[17][18]
Experimental Protocol: Synthesis of this compound
-
Protection (Optional but Recommended for Selectivity): Dissolve (R)-3-methylpiperazine in a suitable solvent such as dichloromethane. Add one equivalent of di-tert-butyl dicarbonate (Boc2O) and a base like triethylamine. Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS). Purify the resulting (R)-1-Boc-3-methylpiperazine.
-
N-Alkylation: Dissolve the protected (or unprotected) (R)-3-methylpiperazine in a polar aprotic solvent such as acetonitrile or DMF. Add a base (e.g., K2CO3 or NaH) and 1.1 equivalents of 4-fluorobenzyl chloride. Heat the reaction mixture and monitor its progress.[16]
-
Work-up: After the reaction is complete, cool the mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.
-
Deprotection (if applicable): If a protecting group was used, dissolve the crude product in a suitable solvent and treat with an appropriate deprotecting agent (e.g., trifluoroacetic acid or HCl in dioxane for a Boc group).
-
Purification: Purify the final product, this compound, by column chromatography on silica gel to obtain a compound of high purity.
Caption: Synthetic workflow for this compound.
Potential Pharmacological Applications
Table 2: Potential Therapeutic Targets for this compound Derivatives
| Therapeutic Area | Potential Target | Rationale |
| Gastroenterology | Motilin Receptor | The (S)-3-methylpiperazine moiety is a key component of the motilin receptor agonist GSK962040.[11] |
| Oncology | PARP, Kinases | Fluorobenzylpiperazine scaffolds are present in various kinase and PARP inhibitors.[19] |
| Central Nervous System | Dopamine/Serotonin Receptors | Arylpiperazines are known to interact with various CNS receptors.[7][20] |
| Dermatology | Tyrosinase | 1-(4-Fluorobenzyl)piperazine derivatives have been identified as potent tyrosinase inhibitors. |
The 4-fluorobenzyl group is a common feature in many bioactive molecules. The fluorine atom can enhance metabolic stability and binding affinity through favorable interactions with biological targets. The combination of this group with the chiral 3-methylpiperazine scaffold presents an attractive starting point for the design of novel therapeutic agents with potentially improved potency, selectivity, and pharmacokinetic properties.
Caption: Relationship between structure and potential applications.
Conclusion
This compound represents a fascinating molecular entity at the intersection of several key areas of medicinal chemistry. While its own history of discovery and development remains to be fully elucidated, the foundational importance of the piperazine, chiral methylpiperazine, and fluorobenzyl moieties provides a strong rationale for its investigation as a scaffold for novel therapeutics. The synthetic pathways are accessible, and the potential for diverse pharmacological applications is significant. This technical guide serves as a comprehensive resource for researchers looking to explore the potential of this and related chiral piperazine derivatives in their drug discovery programs.
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Taylor & Francis. (n.d.). Piperazines – Knowledge and References. Retrieved from [Link]
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An In-depth Technical Guide to the Predicted Receptor Binding Profile of (R)-1-(4-Fluorobenzyl)-3-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the predicted receptor binding profile of (R)-1-(4-Fluorobenzyl)-3-methylpiperazine, a chiral derivative of the versatile 1-benzylpiperazine scaffold. While direct, comprehensive screening data for this specific enantiomer is not extensively available in public literature, this document synthesizes findings from structurally related compounds to project a highly probable and scientifically grounded binding profile. We will delve into the likely primary and secondary receptor targets, provide detailed, field-proven protocols for experimental validation, and contextualize these interactions within their respective signaling pathways.
Executive Summary: A Predicted Affinity Profile
Based on the structure-activity relationships of analogous 1-benzylpiperazine derivatives, this compound is predicted to exhibit primary affinity for Sigma Receptors (σ1 and σ2) and potential inhibitory activity against Tyrosinase . The 4-fluorobenzyl moiety is a common feature in compounds targeting these receptors. The methyl group at the 3-position of the piperazine ring and the specific (R)-stereochemistry will likely modulate the affinity and selectivity for these targets compared to its unsubstituted or racemic counterparts.
The piperazine core is a well-established pharmacophore in medicinal chemistry, known for its interaction with a variety of central nervous system (CNS) receptors.[1] Many piperazine derivatives exhibit pharmacological activity by modulating monoamine pathways, serving as scaffolds for antipsychotic, antidepressant, and anxiolytic agents.[1]
Predicted Primary Receptor Interactions
Sigma Receptors (σ1 and σ2)
The 1-benzylpiperazine framework is a privileged scaffold for sigma receptor ligands.[2][3] The sigma-1 receptor (σ1R), in particular, is a ligand-operated chaperone protein located at the endoplasmic reticulum (ER) that modulates calcium signaling and cellular stress responses.[1][4][5][6]
Rationale for Predicted Affinity:
-
Numerous 1-benzylpiperazine derivatives demonstrate high affinity for σ1 and σ2 receptors.[2][3]
-
The presence of a halogenated benzyl group, such as the 4-fluorobenzyl moiety, is often associated with potent sigma receptor binding.
-
A related compound, 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine, has been developed as a low nanomolar affinity radioligand for imaging σ1 receptors in the brain.[7]
Expected Functional Impact: The functional consequence of binding (agonist vs. antagonist) would require experimental determination. Sigma-1 receptor modulation can influence a wide array of downstream signaling, including potentiation of dopaminergic and NMDA transmission.[5]
Tyrosinase Inhibition
Recent research has identified the 1-(4-fluorobenzyl)piperazine fragment as a key feature for the development of tyrosinase inhibitors.[6][8] Tyrosinase is a key enzyme in the biosynthesis of melanin.[9][10][11]
Rationale for Predicted Activity:
-
Several studies have demonstrated that compounds containing the 4-(4-fluorobenzyl)piperazin-1-yl fragment exhibit potent inhibitory effects on tyrosinase, with some derivatives being significantly more potent than the reference compound, kojic acid.[6][8]
-
These compounds are being explored as anti-melanogenic agents for treating hyperpigmentation disorders.[6][8][9]
Experimental Validation: Protocols and Methodologies
To empirically determine the receptor binding profile of this compound, a series of radioligand binding assays and enzyme inhibition assays are required.
Sigma Receptor Binding Assays
These assays are crucial for determining the affinity (Ki) of the test compound for σ1 and σ2 receptors.
Principle: This assay measures the ability of the test compound to compete with a radiolabeled ligand for binding to the σ1 receptor.
Step-by-Step Protocol: [12][13]
-
Membrane Preparation: Utilize membrane homogenates from guinea pig brain or a cell line expressing human σ1 receptors.
-
Reaction Mixture: In a 96-well plate, combine:
-
Membrane homogenate (~100-300 µg protein).
-
[³H]-(+)-Pentazocine (a selective σ1R radioligand) at a concentration near its Kd (typically ~2-5 nM).
-
Varying concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Nonspecific Binding: Determine nonspecific binding in parallel wells containing a high concentration of a non-radiolabeled σ1R ligand (e.g., 10 µM haloperidol).
-
Incubation: Incubate the plate at 37°C for 90-120 minutes.
-
Termination and Filtration: Rapidly filter the reaction mixture through glass fiber filters (e.g., GF/B) using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by nonlinear regression analysis. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Principle: Similar to the σ1R assay, this protocol measures competitive binding to the σ2 receptor.
Step-by-Step Protocol: [12][13]
-
Membrane Preparation: Use membrane homogenates from rat liver, which has a high density of σ2 receptors.
-
Reaction Mixture:
-
Rat liver membrane homogenate (~300 µg protein).
-
[³H]-DTG (a non-selective sigma ligand) at a concentration near its Kd for σ2R (~10-20 nM).
-
A masking concentration of a selective σ1R ligand (e.g., 100 nM (+)-pentazocine) to block binding of [³H]-DTG to σ1 receptors.
-
Varying concentrations of the test compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
-
Nonspecific Binding: Use a high concentration of a non-radiolabeled ligand like haloperidol or DTG (e.g., 10 µM).
-
Incubation: Incubate at room temperature for 120 minutes.
-
Termination, Filtration, and Quantification: Follow the same procedure as for the σ1R assay.
-
Data Analysis: Calculate the IC50 and Ki as described above.
Experimental Workflow for Sigma Receptor Binding Assays
Caption: Workflow for Radioligand Competition Binding Assays.
Tyrosinase Inhibition Assay
Principle: This is a colorimetric assay that measures the enzymatic activity of tyrosinase through the oxidation of L-DOPA to dopachrome, which absorbs light at approximately 475-510 nm.[2][14]
Step-by-Step Protocol: [2][3][15][16]
-
Reagent Preparation:
-
Mushroom Tyrosinase solution (e.g., 30 U/mL in 0.1 M sodium phosphate buffer, pH 6.8).
-
L-DOPA solution (e.g., 10 mM in phosphate buffer, prepared fresh).
-
Test compound dilutions in buffer (ensure final DMSO concentration is <2%).
-
Positive control: Kojic acid solution.
-
-
Assay Plate Setup (96-well plate):
-
Test Wells: 20 µL of test compound dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
Control Wells (No Inhibitor): 20 µL of vehicle + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
Blank Wells (No Enzyme): 20 µL of test compound/vehicle + 140 µL of phosphate buffer.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-20 minutes.
-
Reaction Initiation: Add 40 µL of L-DOPA solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm (or 510 nm) every 1-2 minutes for 20-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Correct the rates by subtracting the blank readings.
-
Calculate the percent inhibition: % Inhibition = [(Rate_Control - Rate_Test) / Rate_Control] * 100.
-
Determine the IC50 value from a dose-response curve.
-
Signaling Pathway Context
Sigma-1 Receptor Signaling
The σ1R is not a classical G-protein coupled receptor. It acts as an intracellular chaperone that translocates from the ER to other cellular compartments upon ligand binding or cellular stress.[17] It interacts with a variety of "client" proteins, thereby modulating multiple downstream signaling cascades.[17]
Sigma-1 Receptor Signaling Cascade
Caption: Ligand-induced activation of the Sigma-1 receptor.
Melanogenesis Signaling Pathway
Tyrosinase is the rate-limiting enzyme in melanogenesis, the process of melanin synthesis.[9] Its inhibition directly reduces the production of melanin. This pathway is primarily regulated by the microphthalmia-associated transcription factor (MITF).[7][10][11][18]
Melanogenesis Pathway and Site of Inhibition
Caption: Simplified melanogenesis pathway showing tyrosinase inhibition.
Quantitative Data Summary (Predicted)
The following table outlines the predicted binding affinities and inhibitory concentrations based on data from structurally related compounds. These values require experimental verification.
| Target | Predicted Affinity (Ki) / Potency (IC50) | Rationale / Reference Compounds |
| Sigma-1 (σ1) Receptor | Low to mid-nanomolar (nM) | Based on high affinity of other 1-benzylpiperazine derivatives.[2][3][7] |
| Sigma-2 (σ2) Receptor | Mid-nanomolar (nM) to low micromolar (µM) | Generally, benzylpiperazines show slightly lower affinity for σ2 than σ1.[7] |
| Tyrosinase | Low micromolar (µM) | Based on IC50 values of 4-(4-fluorobenzyl)piperazin-1-yl]-containing compounds.[6][8] |
Conclusion and Future Directions
This compound is a compound of significant interest due to its structural similarity to known bioactive molecules. The predictive analysis presented in this guide strongly suggests that it will interact with sigma receptors and tyrosinase. This profile indicates potential applications in CNS disorders and dermatology.
The immediate and necessary next step is the empirical validation of this predicted profile using the detailed protocols provided herein. Subsequent research should focus on determining the functional activity (agonism/antagonism) at sigma receptors and exploring the in vivo efficacy and safety of this compound.
References
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D'Mello, S. A., Finlay, G. J., Baguley, B. C., & Askarian-Amiri, M. E. (2016). Signaling Pathways in Melanogenesis. International Journal of Molecular Sciences, 17(7), 1144. [Link]
-
Guzmán-Hernández, M. L., Gonzalez-Covarrubias, V., & Garcia-Vazquez, F. J. (2023). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. International Journal of Molecular Sciences, 24(3), 1997. [Link]
-
Penchant Research Library. (n.d.). Sigma-1 Receptor (Pathway). [Link]
-
QIAGEN GeneGlobe. (n.d.). Melanocyte Development and Pigmentation Signaling. [Link]
-
He, Y., Xie, F., Zhang, L., et al. (2017). 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ1 Receptors in the Brain. Journal of Medicinal Chemistry, 60(10), 4379-4393. [Link]
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D'Mello, S. A., Finlay, G. J., Baguley, B. C., & Askarian-Amiri, M. E. (2016). Signaling Pathways in Melanogenesis. ProQuest. [Link]
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D'Mello, S. A., Finlay, G. J., Baguley, B. C., & Askarian-Amiri, M. E. (2016). Signaling Pathways in Melanogenesis. PMC. [Link]
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De Luca, L., et al. (2019). Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile. European Journal of Medicinal Chemistry, 178, 53-66. [Link]
-
Guzman, J. D. (2019). Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile. ResearchGate. [Link]
-
Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. [Link]
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de Oliveira, D. L., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 585-596. [Link]
-
Abuelezz, S. A., et al. (2015). Functional assays to define agonists and antagonists of the sigma-2 receptor. PMC. [Link]
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BioVision. (n.d.). Tyrosinase Inhibitor Screening Kit (Colorimetric). [Link]
-
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. PubMed. [Link]
-
Active Concepts. (2023). Tyrosinase Inhibition Assay. [Link]
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Enantioselective Synthesis of 1-(4-Fluorobenzyl)-3-methylpiperazine: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and stereocontrolled methodology for the enantioselective synthesis of 1-(4-Fluorobenzyl)-3-methylpiperazine, a valuable scaffold in medicinal chemistry. The proposed synthetic strategy commences with a chiral pool starting material, D-alanine, to establish the crucial stereocenter. The synthesis progresses through the formation of a key chiral piperazin-2-one intermediate, followed by a carefully orchestrated sequence of protection, reduction, regioselective N-alkylation, and deprotection steps. This guide offers detailed, step-by-step protocols, explains the rationale behind experimental choices, and presents quantitative data in a clear, accessible format. The methodologies described herein are designed to be scalable and reproducible, providing researchers and drug development professionals with a practical blueprint for the synthesis of this and structurally related chiral piperazine derivatives.
Introduction: The Significance of Chiral Piperazines in Drug Discovery
The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs across various therapeutic areas. The introduction of stereocenters into the piperazine ring significantly expands the accessible chemical space and can lead to improved potency, selectivity, and pharmacokinetic properties. 1-(4-Fluorobenzyl)-3-methylpiperazine, with its defined stereochemistry at the C-3 position, represents a key building block for the development of novel therapeutics. The fluorine atom on the benzyl group can enhance metabolic stability and binding interactions, making this a highly desirable motif for lead optimization campaigns.
The enantioselective synthesis of such substituted piperazines, however, presents notable challenges, including the control of stereochemistry and the regioselective functionalization of the two distinct nitrogen atoms. This guide outlines a strategic approach to overcome these hurdles, providing a reliable pathway to the desired enantiomerically pure product.
Retrosynthetic Analysis and Strategic Approach
Our synthetic strategy for (R)-1-(4-Fluorobenzyl)-3-methylpiperazine is rooted in a chiral pool approach, leveraging the readily available and inexpensive amino acid, D-alanine, to install the desired stereochemistry at the C-3 position. The retrosynthetic analysis is depicted below:
Caption: Retrosynthetic analysis of this compound.
This strategy hinges on the formation of a chiral piperazin-2-one intermediate, which serves as a versatile platform for subsequent modifications. The key steps are:
-
Asymmetric Synthesis of (R)-3-Methylpiperazin-2-one: Cyclization of a D-alanine derivative to form the chiral lactam core.
-
N4-Protection: Introduction of a tert-butyloxycarbonyl (Boc) group to enable regioselective alkylation at the N1 position.
-
Lactam Reduction: Conversion of the piperazin-2-one to the corresponding piperazine.
-
Regioselective N1-Alkylation: Introduction of the 4-fluorobenzyl group at the less sterically hindered N1 position.
-
Final Deprotection: Removal of the Boc group to yield the target compound.
Detailed Synthetic Protocols and Mechanistic Insights
Step 1: Synthesis of (R)-3-Methylpiperazin-2-one
The synthesis of the chiral piperazin-2-one intermediate is a critical step that establishes the stereochemistry of the final product. This can be achieved from a derivative of D-alanine. A reliable method involves the reductive amination of N-Cbz-aminoacetaldehyde with a D-alanine ester, followed by hydrogenation and spontaneous cyclization[1].
Experimental Protocol:
-
Preparation of Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propanoate:
-
To a solution of N-Cbz-aminoacetaldehyde (1.0 equiv) in methanol, add methyl D-alaninate hydrochloride (1.1 equiv) and sodium cyanoborohydride (1.5 equiv).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
-
Hydrogenation and Cyclization to (R)-3-Methylpiperazin-2-one:
-
Dissolve the purified amino ester (1.0 equiv) in methanol.
-
Add 10% Palladium on carbon (Pd/C) (10 wt%).
-
Subject the mixture to hydrogenation (H₂ balloon or Parr shaker) at room temperature overnight.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash with methanol.
-
Concentrate the filtrate under reduced pressure to yield (R)-3-methylpiperazin-2-one as a white solid[1].
-
Causality and Expertise: The use of D-alanine as a chiral starting material is a cost-effective and efficient way to introduce the desired stereocenter. The reductive amination is a robust method for forming the diamine precursor. The subsequent palladium-catalyzed hydrogenation serves a dual purpose: it removes the Cbz protecting group and facilitates the intramolecular cyclization to the lactam.
Step 2: N4-Protection of (R)-3-Methylpiperazin-2-one
To ensure regioselective alkylation at the N1 position in a later step, the N4 nitrogen must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under various reaction conditions and its facile removal under acidic conditions.
Experimental Protocol:
-
Dissolve (R)-3-methylpiperazin-2-one (1.0 equiv) in a mixture of dioxane and water.
-
Add sodium hydroxide (1.1 equiv) to the solution.
-
Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford (R)-4-Boc-3-methylpiperazin-2-one.
Trustworthiness: The Boc protection of amines is a well-established and reliable transformation. The use of a biphasic system with a base ensures efficient reaction. Monitoring by TLC will confirm the complete consumption of the starting material.
Step 3: Reduction of (R)-4-Boc-3-methylpiperazin-2-one
The reduction of the lactam to the corresponding piperazine is a key transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently reducing amides to amines.
Experimental Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), suspend lithium aluminum hydride (2.0-3.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C.
-
Add a solution of (R)-4-Boc-3-methylpiperazin-2-one (1.0 equiv) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield crude (R)-1-Boc-3-methylpiperazine, which can often be used in the next step without further purification.
Causality and Expertise: LiAlH₄ is the reagent of choice for this transformation due to its high reactivity towards amides. The careful, dropwise addition at low temperature is crucial to control the exothermic reaction. The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in a granular precipitate that is easily filtered.
Caption: Overall workflow for the enantioselective synthesis.
Step 4: Regioselective N1-Alkylation of (R)-1-Boc-3-methylpiperazine
This step is crucial for introducing the 4-fluorobenzyl group at the desired N1 position. The N4-Boc group directs the alkylation to the less sterically hindered N1 nitrogen.
Experimental Protocol:
-
Dissolve (R)-1-Boc-3-methylpiperazine (1.0 equiv) in a polar aprotic solvent such as acetonitrile or DMF.
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) (1.5 equiv) or diisopropylethylamine (DIPEA) (1.5 equiv).
-
Add 4-fluorobenzyl bromide (1.1 equiv) to the mixture.
-
Heat the reaction to 60-80 °C and stir for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain (R)-4-Boc-1-(4-fluorobenzyl)-3-methylpiperazine.
Causality and Expertise: The N1 nitrogen is electronically more nucleophilic and sterically more accessible than the N4-amide nitrogen of the Boc group, ensuring high regioselectivity. The choice of a polar aprotic solvent facilitates the Sₙ2 reaction.
Step 5: Deprotection of the N4-Boc Group
The final step involves the removal of the Boc protecting group to yield the target molecule. This is typically achieved under acidic conditions.
Experimental Protocol:
-
Dissolve (R)-4-Boc-1-(4-fluorobenzyl)-3-methylpiperazine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 equiv) or a solution of HCl in dioxane (e.g., 4M).
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with a strong base (e.g., 1M NaOH) to a pH > 10.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound. The product can be further purified by chromatography or crystallization if necessary.
Trustworthiness: Acid-catalyzed deprotection of Boc groups is a standard and high-yielding procedure. The workup with a basic wash is necessary to neutralize the acid and isolate the free amine product.
Data Summary
The following table summarizes the expected outcomes for each step of the synthesis.
| Step | Product | Starting Material | Key Reagents | Expected Yield (%) | Purity (%) |
| 1 | (R)-3-Methylpiperazin-2-one | D-Alanine Derivative | Pd/C, H₂ | 85-95 | >98 |
| 2 | (R)-4-Boc-3-methylpiperazin-2-one | (R)-3-Methylpiperazin-2-one | Boc₂O, NaOH | 90-98 | >98 |
| 3 | (R)-1-Boc-3-methylpiperazine | (R)-4-Boc-3-methylpiperazin-2-one | LiAlH₄ | 80-90 | >95 |
| 4 | (R)-4-Boc-1-(4-fluorobenzyl)-3-methylpiperazine | (R)-1-Boc-3-methylpiperazine | 4-Fluorobenzyl bromide, K₂CO₃ | 75-85 | >97 |
| 5 | This compound | (R)-4-Boc-1-(4-fluorobenzyl)-3-methylpiperazine | TFA or HCl | 90-99 | >98 |
Conclusion
This technical guide has detailed a practical and efficient enantioselective synthesis of 1-(4-Fluorobenzyl)-3-methylpiperazine. By employing a chiral pool strategy and a well-defined sequence of protection, functionalization, and deprotection steps, this methodology provides a reliable route to this valuable building block for drug discovery. The protocols and mechanistic rationale provided herein are intended to empower researchers and scientists to confidently synthesize this and related chiral piperazine derivatives, thereby accelerating the development of new and improved therapeutics.
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- Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine.
- Synthesis process of (R) -1-N-BOC-3-piperazine methyl formate.
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Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. (PDF) [Link]
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Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. [Link]
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Deprotection of different N-Boc-compounds. ResearchGate. [Link]
- Synthesis method of chiral piperazinone derivative.
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Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]
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N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Link]
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Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
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Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. [Link]
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toxicological profile of (r)-1-(4-Fluorobenzyl)-3-methylpiperazine
An In-depth Technical Guide to the Toxicological Profile of (R)-1-(4-Fluorobenzyl)-3-methylpiperazine
Disclaimer: This document provides a projected toxicological profile for this compound based on established scientific principles, regulatory guidelines, and available data on structurally related compounds. No dedicated, comprehensive toxicological studies on this specific molecule were publicly available at the time of writing. The information herein is intended for research and drug development professionals and should be supplemented with empirical testing.
Introduction
This compound is a chiral piperazine derivative. The piperazine moiety is a common scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to its favorable pharmacokinetic properties and ability to interact with various biological targets. The presence of a fluorobenzyl group suggests potential for interactions with monoaminergic systems, similar to other benzylpiperazine derivatives. Given its structural alerts, a thorough understanding of its toxicological profile is paramount for any drug development program. This guide synthesizes information from regulatory guidelines and data on analogous compounds to construct a predictive toxicological profile, highlighting areas of potential concern and outlining the necessary experimental investigations.
Chemical Structure and Properties:
| Property | Value | Source |
| CAS Number | 422270-29-9 | [1] |
| Molecular Formula | C₁₂H₁₇FN₂ | [1][2] |
| Molecular Weight | 208.28 g/mol | [1][2] |
| Appearance | Not specified; likely a solid at room temperature | |
| Solubility | Expected to have some aqueous solubility, potentially pH-dependent |
Predicted Pharmacokinetics and Metabolism
The metabolic fate of this compound is anticipated to be a key determinant of its toxicological profile. The piperazine ring and the fluorobenzyl group are both susceptible to metabolic transformations.
Proposed Metabolic Pathways:
Metabolism is likely to proceed via several pathways, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[3]
-
N-dealkylation: Cleavage of the benzyl group to yield 3-methylpiperazine and 4-fluorobenzoic acid (following oxidation of the aldehyde).
-
Piperazine Ring Oxidation: Hydroxylation at the carbon atoms of the piperazine ring, potentially leading to the formation of more polar metabolites.
-
Aromatic Hydroxylation: Hydroxylation of the fluorobenzyl ring, although the fluorine atom may hinder this to some extent.
-
Conjugation: The resulting hydroxylated metabolites and the N-dealkylated piperazine can undergo phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate excretion.[3]
The formation of reactive metabolites is a potential concern with piperazine-containing compounds.[4] Oxidation of the piperazine ring can sometimes lead to the formation of electrophilic iminium ions, which can covalently bind to cellular macromolecules, potentially leading to cytotoxicity or immunotoxicity.
Caption: Proposed metabolic pathways for this compound.
Acute Toxicity Assessment
Acute toxicity studies are designed to evaluate the adverse effects that occur shortly after a single dose of a substance. These studies are crucial for determining the dose range for subsequent studies and for hazard classification.
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)
This method is a stepwise procedure that uses a small number of animals to obtain a statistically robust estimate of the LD50 (the dose lethal to 50% of the test animals).
-
Animal Model: Typically, young adult female rats (e.g., Sprague-Dawley) are used.[5]
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.[5]
-
Dosing: The test substance is administered by oral gavage. The starting dose is selected based on available information on structurally related compounds.
-
Procedure:
-
A single animal is dosed.
-
If the animal survives, the next animal is dosed at a higher level.
-
If the animal dies, the next animal is dosed at a lower level.
-
The dose progression factor is typically 3.2.
-
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[5]
-
Endpoint: The LD50 and its confidence intervals are calculated using the maximum likelihood method.
Predicted Acute Toxicity Profile:
While no specific data exists for this compound, other benzylpiperazine derivatives generally exhibit low to moderate acute toxicity. Clinical signs of toxicity may include central nervous system stimulation (e.g., tremors, convulsions) and cardiovascular effects (e.g., tachycardia), consistent with their pharmacological activity.[3]
Genotoxicity Assessment
Genotoxicity testing is a critical component of the safety assessment, as it evaluates the potential of a compound to damage genetic material. A standard battery of tests is typically required to assess different genotoxic endpoints.
Standard Genotoxicity Testing Battery:
A standard battery of genotoxicity tests includes:[6]
-
A test for gene mutation in bacteria (Ames test): This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations.
-
An in vitro cytogenetic test for chromosomal damage: This can be a chromosome aberration test or a micronucleus test in mammalian cells (e.g., human peripheral blood lymphocytes or Chinese hamster ovary cells).
-
An in vivo test for genotoxicity: Typically a micronucleus test in rodent hematopoietic cells.
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)
-
Test System: Multiple strains of S. typhimurium and E. coli with different mutations in the histidine or tryptophan operon, respectively.
-
Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).[7]
-
Procedure: The test compound is incubated with the bacterial strains in the presence or absence of S9 mix. The number of revertant colonies (bacteria that have regained the ability to synthesize the required amino acid) is counted.
-
Evaluation: A compound is considered mutagenic if it produces a dose-related increase in the number of revertant colonies.
Predicted Genotoxicity Profile:
The potential for genotoxicity of piperazine derivatives can be influenced by their metabolism. Some piperazine-containing compounds have shown mutagenic potential in the Ames test, particularly after metabolic activation.[8] The formation of reactive metabolites, such as iminium ions, could be a mechanism for genotoxicity. Therefore, it is crucial to conduct a full battery of genotoxicity tests.
Repeat-Dose Toxicity Assessment
Repeat-dose toxicity studies are designed to characterize the toxicological profile of a compound following repeated administration over a prolonged period. These studies help to identify target organs of toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL).
Experimental Protocol: 28-Day and 90-Day Oral Toxicity Studies in Rodents (OECD 407 & 408)
-
Animal Model: Typically, rats are used.
-
Dose Groups: At least three dose levels and a control group. The highest dose should produce some toxicity but not mortality.
-
Administration: The test substance is administered daily by oral gavage for 28 or 90 days.
-
Observations:
-
Daily clinical observations.
-
Weekly body weight and food consumption measurements.
-
Ophthalmological examinations.
-
Hematology and clinical chemistry at termination.
-
-
Pathology:
-
Gross necropsy of all animals.
-
Organ weights.
-
Histopathological examination of a comprehensive list of tissues.
-
Predicted Repeat-Dose Toxicity Profile:
Based on the general pharmacology of benzylpiperazines, potential target organs for toxicity could include:
-
Central Nervous System: Due to their effects on neurotransmitter systems, chronic administration could lead to behavioral changes or neurotoxicity.
-
Cardiovascular System: Long-term effects on heart rate and blood pressure should be monitored.
-
Liver: As the primary site of metabolism, the liver could be a target for toxicity, especially if reactive metabolites are formed.
Reproductive and Developmental Toxicity Assessment
These studies are essential to evaluate the potential of a substance to interfere with reproduction and normal development.[9]
Standard Study Designs:
-
Fertility and Early Embryonic Development Study (OECD 414): Evaluates effects on male and female reproductive function.
-
Prenatal Developmental Toxicity Study (OECD 414): Assesses adverse effects on the developing fetus when the compound is administered during pregnancy.
-
Two-Generation Reproduction Toxicity Study (OECD 416): Evaluates the effects on all aspects of the reproductive cycle over two generations.
Predicted Reproductive and Developmental Toxicity Profile:
There is limited information on the reproductive and developmental toxicity of benzylpiperazine derivatives. Given their potential to cross the blood-brain barrier and the placenta, a thorough evaluation is necessary. Some compounds with CNS activity can have effects on neurodevelopment.
Carcinogenicity Assessment
Carcinogenicity studies are long-term studies designed to assess the potential of a compound to cause cancer. These are typically required for drugs intended for chronic use.
Experimental Protocol: Carcinogenicity Study in Rodents (OECD 451)
-
Animal Model: Typically, rats and mice.
-
Duration: 24 months for rats, 18-24 months for mice.
-
Dose Groups: At least three dose levels and a control group. The highest dose should be the maximum tolerated dose (MTD).
-
Endpoints: Survival, clinical signs, body weight, food consumption, and the incidence and type of tumors.
Predicted Carcinogenicity Profile:
The carcinogenic potential of this compound is unknown. A key consideration is the potential for nitrosamine formation if the piperazine nitrogen is nitrosated. Some nitrosopiperazines are known to be potent carcinogens.[10] Therefore, the genotoxicity profile will be a critical factor in assessing the need for and the potential outcome of carcinogenicity studies.
Conclusion
The toxicological profile of this compound has not been fully characterized. However, based on its chemical structure and data from related piperazine and benzylpiperazine derivatives, a number of potential toxicological concerns can be identified. These include CNS and cardiovascular effects, the potential for metabolic activation to reactive species, and possible genotoxicity.
A comprehensive toxicological evaluation, following established international guidelines, is essential to fully characterize the safety profile of this compound. The experimental protocols and predictive insights provided in this guide serve as a framework for designing and interpreting such a program. Empirical data from these studies will be crucial for making informed decisions regarding the potential development of this compound as a therapeutic agent.
References
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OECD. (1997). OECD Guideline for the Testing of Chemicals 471: Bacterial Reverse Mutation Test. Organisation for Economic Co-operation and Development. [Link]
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U.S. Food and Drug Administration. (2010). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link]
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U.S. Environmental Protection Agency. (n.d.). Test Guidelines for Pesticides and Toxic Substances. [Link]
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National Toxicology Program. (2001). OECD Guideline for the Testing of Chemicals 425: Acute Oral Toxicity – Up-and-Down Procedure. [Link]
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Arida, R. M., et al. (2011). Current Awareness of Piperazines: Pharmacology and Toxicology. Drug Testing and Analysis, 3(7-8), 438-446. [Link]
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U.S. Food and Drug Administration. (2020). S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals. [Link]
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Klein, M., et al. (1999). Strong nasal carcinogenicity and genotoxicity of 1-nitroso-4-methylpiperazine after low dose inhalation in rats. Carcinogenesis, 20(8), 1629-1631. [Link]
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Dalvie, D. K., et al. (2007). Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-hydroxytryptamine2c receptor agonist for the treatment of obesity: role of metabolic activation. Drug Metabolism and Disposition, 35(6), 848-858. [Link]
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Zeidan, M., et al. (2023). Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. Archives of Toxicology, 97(4), 1141-1153. [Link]
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(r)-1-(4-Fluorobenzyl)-3-methylpiperazine derivatives and analogs
An In-Depth Technical Guide to (R)-1-(4-Fluorobenzyl)-3-methylpiperazine Derivatives and Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine ring is a quintessential privileged scaffold in modern medicinal chemistry, integral to a vast array of FDA-approved therapeutics.[1][2] This guide focuses on a specific, high-value chiral substructure: this compound. We will explore the synthetic strategies for creating this core and its derivatives, delve into its profound impact on pharmacology—particularly in neuroscience and oncology—and detail the critical analytical methodologies required for its characterization. This document serves as a technical resource, blending foundational chemical principles with practical, field-proven applications to empower researchers in the design and development of next-generation therapeutics.
The Piperazine Scaffold: A Privileged Core in Drug Design
The six-membered piperazine heterocycle, with its two nitrogen atoms at the 1 and 4 positions, is a cornerstone of drug discovery.[1][3] Its prevalence stems from a unique combination of physicochemical properties that are highly tunable and beneficial for drug-like characteristics.[4]
-
Physicochemical Advantages : As a diprotic base, piperazine's pKa values allow it to be protonated under physiological conditions, which can significantly enhance aqueous solubility and improve formulation characteristics.[1] The nitrogen atoms act as hydrogen bond acceptors, while the N-H groups can be donors, facilitating potent interactions with biological targets.[1]
-
Pharmacokinetic Influence : The polarity of the piperazine ring often improves a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, leading to better oral bioavailability.[1]
-
Synthetic Versatility : The two distinct nitrogen atoms provide versatile handles for chemical modification, allowing medicinal chemists to fine-tune pharmacological properties such as efficacy, selectivity, and pharmacokinetic profiles.[2][3]
This versatility has led to the incorporation of piperazine derivatives in treatments for a multitude of conditions, including neurological disorders, cancer, and infectious diseases.[3][5] The this compound core combines this privileged scaffold with specific stereochemical and electronic features that have proven particularly effective for targeting a range of biological pathways.
Synthesis and Derivatization Strategies
The synthesis of the core scaffold and its subsequent derivatization are critical steps that define the final compound's biological activity. The chirality at the C3 position and the electronic nature of the fluorobenzyl group are key considerations.
Synthesis of the Chiral Core
The primary route to the this compound core (CAS: 422270-29-9) involves the N-alkylation of a chiral piperazine precursor.[6]
Protocol: Synthesis of this compound
-
Starting Materials : (R)-2-methylpiperazine and 4-fluorobenzyl chloride.
-
Reaction Setup : Dissolve (R)-2-methylpiperazine (1.2 equivalents) in a suitable solvent such as ethanol or acetonitrile.
-
N-Alkylation : Add a solution of 4-fluorobenzyl chloride (1.0 equivalent) dropwise to the stirred piperazine solution. To maintain control over the reaction, especially to avoid dialkylation, the temperature can be maintained at 20-25°C using a water bath.[7]
-
Reaction Monitoring : Stir the reaction mixture for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : Upon completion, the reaction mixture may be filtered to remove any hydrochloride salts formed. The filtrate is then concentrated under reduced pressure to yield a crude oil.
-
Purification : The crude product is purified using column chromatography on silica gel to isolate the desired monosubstituted product, this compound.[7]
Derivatization via Amide Coupling
A common and highly effective method for creating diverse libraries of analogs is the acylation of the secondary amine at the N4 position.
Protocol: General Amide Coupling for Derivative Synthesis
-
Reactants : this compound and a desired carboxylic acid or acyl chloride.
-
Carboxylic Acid Activation (if needed) : If starting with a carboxylic acid, dissolve it in a solvent like DMF. Add a coupling agent (e.g., HBTU) and a non-nucleophilic base (e.g., triethylamine or DIPEA) and stir for 15-20 minutes to form the active ester.[8]
-
Coupling Reaction : Add the this compound core to the activated carboxylic acid solution (or directly to a solution of the acyl chloride). The reaction can be performed at room temperature or under microwave irradiation to accelerate the process.[8][9]
-
Workup and Purification : After the reaction is complete, the product is typically extracted using an organic solvent and washed with aqueous solutions to remove reagents and byproducts. Final purification is achieved via crystallization or column chromatography.
This synthetic flexibility allows for the systematic exploration of structure-activity relationships.
Caption: General workflow for synthesis and derivatization.
Pharmacological Applications and Mechanism of Action
The this compound scaffold is a key component in compounds targeting a diverse range of biological systems.
Central Nervous System (CNS) Agents
Piperazine derivatives have long been a mainstay in neuropharmacology, acting on various neurotransmitter receptors.[10][11] The benzylpiperazine moiety, in particular, is known for its ability to cross the blood-brain barrier, making it an excellent scaffold for CNS-penetrant drugs.[11][12]
-
HDAC6 Inhibition : In the pursuit of treatments for neurodegenerative diseases, researchers designed CNS-penetrant histone deacetylase 6 (HDAC6) inhibitors by incorporating a benzylpiperazine unit into the "cap" region of the molecule. This strategy successfully yielded compounds with antidepressant activity, which was confirmed by observing increased levels of acetylated α-tubulin in the brain following administration.[12]
-
Sigma-1 (σ1) Receptor Imaging : A derivative, 1-(4-[¹⁸F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine, was developed as a novel radioligand for imaging σ1 receptors via Positron Emission Tomography (PET).[13] This tracer showed high brain uptake and specific binding, highlighting its potential for studying diseases like Alzheimer's, where σ1 receptor dysfunction is implicated.[13]
-
Anxiolytic and Antidepressant Activity : Many piperazine derivatives exhibit anxiolytic and antidepressant effects through modulation of serotonin (5-HT) and dopamine receptors.[1][11][14]
Enzyme Inhibition in Oncology and Dermatology
The scaffold has also been successfully exploited to create potent and selective enzyme inhibitors.
-
PARP Inhibition : The compound 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one (Olaparib, AZD2281) is a powerful inhibitor of poly(ADP-ribose) polymerase (PARP-1 and PARP-2).[15] PARP is a critical enzyme in DNA damage repair, and its inhibition is a key strategy for treating cancers with specific mutations, such as those in BRCA1/2. This drug, which contains the 4-fluorobenzylpiperazine moiety, demonstrates high potency, oral bioavailability, and is now a clinically approved cancer therapy.[15]
-
Tyrosinase Inhibition : Derivatives of 1-(4-fluorobenzyl)piperazine have been extensively studied as inhibitors of tyrosinase, the rate-limiting enzyme in melanin production.[8][16] These compounds are being developed as therapeutic agents for hyperpigmentation disorders.[17] Kinetic studies revealed that many of these derivatives act as competitive inhibitors, binding to the enzyme's active site.[8]
Caption: Mechanism of competitive tyrosinase inhibition.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound core has yielded crucial insights into the structural requirements for biological activity.
-
Substituents on the Acyl Group (Tyrosinase Inhibitors) : For tyrosinase inhibitors, substitutions on the aromatic ring attached to the N4-acyl group are critical. Electron-withdrawing groups, such as nitro (-NO₂) or trifluoromethyl (-CF₃), particularly in the ortho position, were found to produce excellent inhibitory activity.[8] For example, [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone was found to be approximately 100-fold more active than the reference compound, kojic acid.[9][17]
-
Position of Fluorine on the Benzyl Group : In a study of sulfonylpiperazine analogs as nicotinic receptor modulators, moving the fluorine atom on the benzyl ring from the para to the ortho position resulted in a significant 12-fold decrease in potency for Hα3β4 nAChRs, while having little effect on Hα4β2 nAChRs, demonstrating the sensitivity of target interaction to substituent placement.[18]
-
Replacement of Aromatic Moieties : For inhibitors of equilibrative nucleoside transporters (ENTs), replacing a naphthalene moiety with a simple benzene ring abolished inhibitory activity. However, adding specific substituents back onto the benzene ring could restore activity, highlighting the importance of extended aromatic systems for binding.[19]
| Compound/Analog | Target | IC₅₀ (µM) | Key SAR Insight | Reference |
| Compound 26 | Tyrosinase (AbTYR) | 0.18 | 3-chloro-2-nitro substitution on the acyl-phenyl ring dramatically increases potency. | [9][17] |
| Compound 25 | Tyrosinase (AbTYR) | 0.96 | A 2,4-disubstituted acyl-phenyl ring provides excellent inhibitory effects. | [16] |
| Compound 18 (Tyrosinase) | Tyrosinase (AbTYR) | 1.71 | A single para-nitro group on the acyl-phenyl ring is highly effective. | [8] |
| FPMINT Analog 3c | ENT1 / ENT2 | 2.38 / 0.57 | Halogen substitution on the fluorophenyl moiety is essential for inhibitory effects. | [19] |
| Sulfonylpiperazine 16 | Hα3β4 nAChR | 99.8 | Moving fluorine from para to ortho on the benzyl group significantly reduces potency. | [18] |
Table 1: Summary of Structure-Activity Relationship data for selected derivatives.
Analytical Characterization
The stereochemical purity of the core and the identity of its derivatives are critical quality attributes. Validated analytical methods are essential for both research and quality control.
Chiral Separation
Since biological activity is often enantiomer-specific, confirming the enantiomeric purity of the this compound core is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique.
Protocol: Chiral HPLC for Enantiomeric Purity
-
Instrumentation : A standard HPLC system with a UV detector.
-
Chiral Stationary Phase (CSP) : Polysaccharide-based CSPs are highly effective. A column such as Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) is a strong starting point for separating piperazine derivatives.[20][21]
-
Mobile Phase : A mixture of a non-polar solvent (e.g., n-hexane or acetonitrile) and an alcohol (e.g., ethanol or methanol). A small amount of an amine modifier like diethylamine (DEA, ~0.1%) is often added to improve peak shape for basic compounds.[21][22] A typical starting mobile phase could be Acetonitrile:Methanol:DEA (90:10:0.1 v/v/v).[21]
-
Chromatographic Conditions :
-
Sample Preparation : Dissolve the sample in the mobile phase at a concentration of approximately 0.1-1.0 mg/mL and filter through a 0.45 µm syringe filter before injection.[20]
-
Data Analysis : Calculate the resolution (Rs) between the enantiomeric peaks. A value >1.5 indicates baseline separation. Determine the enantiomeric excess (% ee) for non-racemic samples.[20]
Other effective techniques for chiral separation include Chiral Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) with a chiral selector like sulfated β-cyclodextrin.[22][23]
Caption: Workflow for chiral HPLC method development.
Purity and Identity
Standard reversed-phase HPLC with UV or MS detection is used to determine the chemical purity of the final derivatives. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential.[8]
Conclusion and Future Outlook
The this compound scaffold and its analogs represent a highly fruitful area of medicinal chemistry. The core structure combines the favorable pharmacokinetic properties of the piperazine ring with specific stereochemical and electronic features that enable potent and selective interactions with a wide range of biological targets, from CNS receptors to critical enzymes in oncology. The synthetic accessibility and versatility of this scaffold ensure its continued prominence in drug discovery pipelines. Future research will likely focus on exploring novel derivatizations to target emerging disease pathways and leveraging advanced computational methods to refine the design of next-generation therapeutics based on this privileged core.
References
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- Javed, I., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373-4385.
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Methodological & Application
Application Note: A Framework for the Cellular Characterization of (r)-1-(4-Fluorobenzyl)-3-methylpiperazine
Introduction
(r)-1-(4-Fluorobenzyl)-3-methylpiperazine is a novel small molecule with potential applications in drug discovery and development. As a compound with limited published data, establishing a robust and reproducible cell culture protocol is the foundational step for elucidating its mechanism of action, cellular targets, and therapeutic potential. This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals to systematically evaluate this compound in a cellular context.
Given the novelty of this specific molecule, this protocol is presented as an adaptable framework. For the purpose of providing a concrete and scientifically logical example, we will proceed with the hypothesis that this compound is a putative inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[1][2][3] This hypothetical context will guide the selection of cell lines, experimental assays, and endpoint analyses.
Preliminary Compound Characterization & Handling
Scientific integrity begins with a thorough characterization of the test article. Before initiating cell-based assays, it is critical to understand the fundamental physicochemical properties of this compound.
Compound Sourcing and Quality Control
Ensure the compound is obtained from a reputable supplier and is accompanied by a Certificate of Analysis (CoA) verifying its identity and purity (typically ≥95%). Record the lot number and molecular structure in all experimental notebooks.
Solubility Testing
A compound's activity in a cell-based assay is meaningless if it precipitates in the culture medium. Therefore, determining its solubility is a mandatory first step. Kinetic solubility testing is often sufficient for early-stage discovery.[4][5]
Protocol: Kinetic Solubility Assessment
-
Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO).
-
In a 96-well plate, add cell culture medium (e.g., DMEM with 10% FBS).
-
Add a small volume of the DMSO stock solution to the medium to achieve the highest desired final concentration, ensuring the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.[6][7]
-
Perform serial dilutions across the plate.
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO2) for a period relevant to your planned experiments (e.g., 2-24 hours).
-
Visually inspect for precipitation under a microscope or measure turbidity using a plate reader (nephelometry).[8] The highest concentration that remains clear is the approximate kinetic solubility limit.
Stock Solution Preparation and Storage
Proper preparation and storage of stock solutions are paramount for experimental reproducibility.
Protocol: Master Stock Solution Preparation
-
Before opening, centrifuge the vial to collect all powder at the bottom.[6]
-
Based on the compound's molecular weight (194.25 g/mol for the parent compound, C11H15FN2)[9], calculate the mass required to prepare a 10 mM stock solution in sterile DMSO.
-
Add the DMSO directly to the vial to minimize loss of material.[6]
-
Vortex thoroughly until the compound is fully dissolved.
-
To sterilize, filter the solution through a 0.2 µm syringe filter compatible with DMSO.
-
Aliquot the stock solution into small, single-use volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles.[6]
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[6][7]
Core Experimental Protocols: Assessing Cellular Effects
This section outlines the key experiments to determine the biological activity of this compound, using our hypothetical PI3K/Akt pathway inhibition model.
Cell Line Selection and Culture
-
Rationale: The choice of cell line is critical. For a putative PI3K/Akt inhibitor, a cancer cell line with a known dependency on this pathway (e.g., due to a PTEN loss or PIK3CA mutation) is ideal. The A549 (lung carcinoma) or MCF-7 (breast carcinoma) cell lines are suitable examples. A non-cancerous cell line, such as HEK293T, can be used as a control for general cytotoxicity.
-
Culture Conditions: Culture the selected cell lines in their recommended medium (e.g., DMEM for A549) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO2.
Workflow for Cellular Assays
The overall experimental process follows a logical progression from determining general cytotoxicity to investigating the specific mechanism of action.
Caption: General workflow for testing a novel small molecule in cell culture.
Cell Viability and Cytotoxicity (MTT Assay)
-
Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11]
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium from your DMSO stock. A typical starting range would be from 100 µM down to 0.1 µM. Ensure the final DMSO concentration is constant across all wells and does not exceed 0.5%. Include "vehicle control" (DMSO only) and "untreated control" wells.
-
Incubation: Carefully remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Incubate for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[10][11] Incubate for 4 hours at 37°C.[12]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[10][12]
-
Absorbance Reading: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[11] A reference wavelength of >650 nm can be used to subtract background noise.[11]
Data Presentation: Dose-Response Analysis
| Concentration (µM) | Absorbance (570 nm) | % Viability (Normalized to Vehicle) |
| Vehicle (0) | 1.25 | 100% |
| 0.1 | 1.22 | 97.6% |
| 1 | 1.10 | 88.0% |
| 10 | 0.65 | 52.0% |
| 50 | 0.20 | 16.0% |
| 100 | 0.15 | 12.0% |
This table represents example data. From this, an IC50 value (the concentration at which 50% of cell viability is inhibited) can be calculated using non-linear regression analysis.
Mechanism of Action: Western Blot for PI3K/Akt Pathway
-
Principle: Western blotting allows for the detection of specific proteins and, crucially, their phosphorylation status. A decrease in the phosphorylation of Akt at key sites (Serine 473 and Threonine 308) upon treatment would support the hypothesis that the compound inhibits the PI3K/Akt pathway.[3][13]
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Protocol: Western Blot Analysis
-
Cell Treatment & Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling activity.[13] Treat cells with the compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, 2x IC50) for a short duration (e.g., 0, 15, 30, 60 minutes).[13]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., rabbit anti-phospho-Akt Ser473, rabbit anti-total Akt, and a loading control like β-actin, typically at 1:1000 dilution).[1][13]
-
Secondary Antibody and Detection: Wash the membrane three times with TBST.[13] Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.[13]
-
Imaging: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Densitometry analysis can be used to quantify changes in protein phosphorylation relative to the total protein and loading control.
Conclusion and Future Directions
This application note provides a foundational framework for the initial characterization of this compound in a cell culture setting. By systematically determining its solubility, assessing its impact on cell viability, and investigating its effect on a key signaling pathway like PI3K/Akt, researchers can generate the critical preliminary data needed to guide further drug development efforts. Subsequent experiments could include more specific target engagement assays, evaluation in 3D cell culture models, and in vivo efficacy studies.
References
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
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BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
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Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]
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Di, L., & Kerns, E. H. (2017). Solubility: a speed–breaker on the drug discovery highway. MedCrave online. Retrieved from [Link]
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Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC - NIH. Retrieved from [Link]
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Wülfing, C., et al. (2020). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. PMC - NIH. Retrieved from [Link]
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GSRS. (n.d.). 1-(4-FLUOROBENZYL)PIPERAZINE. Retrieved from [Link]
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Introduction: The Analytical Imperative for (R)-1-(4-Fluorobenzyl)-3-methylpiperazine
An in-depth guide to the analytical quantification of (R)-1-(4-Fluorobenzyl)-3-methylpiperazine, tailored for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols for ensuring the identity, purity, and concentration of this chiral molecule.
This compound is a substituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The specific stereochemistry, denoted by "(R)", and the substitutions on the piperazine ring are critical for its pharmacological profile. As with any chiral therapeutic agent, the ability to selectively quantify the desired enantiomer and separate it from its counterpart is of paramount importance for ensuring safety and efficacy.[1][2]
This guide outlines robust and validated analytical methods for the quantification of this compound, addressing both achiral and chiral analysis. The methodologies are grounded in established principles of analytical chemistry and adhere to international regulatory standards for method validation, such as the ICH Q2(R1) guidelines.[3][4][5][6]
Part 1: Achiral Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A reverse-phase HPLC method with UV detection is a workhorse for the routine quantification of active pharmaceutical ingredients (APIs). This method is ideal for determining the overall purity and concentration of the compound in drug substances and formulated products.
Method Rationale and Development Considerations
The choice of a C18 stationary phase is based on the non-polar nature of the 4-fluorobenzyl group, which will provide good retention. The mobile phase, a mixture of acetonitrile and a buffered aqueous phase, allows for the fine-tuning of the retention time. The UV detection wavelength is selected based on the chromophore of the molecule, which is the fluorobenzyl group.
Experimental Workflow: HPLC-UV Analysis
Caption: General workflow for HPLC-UV quantification.
Detailed Protocol: HPLC-UV Quantification
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in water (v/v). A gradient elution may be employed for complex matrices.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Prepare sample solutions in the same diluent as the standards to achieve a final concentration within the calibration range.
3. Method Validation: The method should be validated according to ICH Q2(R1) guidelines.[3][4][5][6]
| Parameter | Acceptance Criteria | Rationale |
| Specificity | The peak for the analyte should be well-resolved from any impurities or excipients. | To ensure that the measured signal is only from the analyte of interest. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. | To demonstrate a proportional relationship between concentration and response.[4] |
| Accuracy | Recovery of 98.0% to 102.0% for spiked samples at three concentration levels. | To assess the closeness of the measured value to the true value. |
| Precision | Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%). | To demonstrate the consistency of results under the same and different conditions. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
| Robustness | No significant changes in results with small, deliberate variations in method parameters (e.g., flow rate, temperature). | To demonstrate the reliability of the method during normal use. |
Part 2: High-Sensitivity Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of low concentrations of this compound, particularly in biological matrices such as plasma or urine, LC-MS/MS is the method of choice due to its high sensitivity and selectivity.[7][8][9]
Method Rationale
This method utilizes the separation power of HPLC coupled with the specificity of tandem mass spectrometry. The analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are monitored for quantification, providing a high degree of certainty in identification and measurement.
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification.
Detailed Protocol: LC-MS/MS Quantification
1. Instrumentation and Conditions:
-
LC-MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled to an HPLC system.
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: To be determined by infusing a standard solution. For 1-(4-Fluorobenzyl)piperazine (a related compound), the precursor ion [M+H]⁺ would be m/z 195.1. The product ions would need to be optimized.
2. Sample Preparation (from Plasma):
-
To 100 µL of plasma, add an internal standard (e.g., a deuterated analog).
-
Perform a protein precipitation with acetonitrile.
-
Vortex and centrifuge.
-
Evaporate the supernatant and reconstitute in the mobile phase.
3. Validation Parameters: The validation will follow ICH guidelines with a focus on parameters relevant to bioanalytical methods.
| Parameter | Acceptance Criteria |
| Selectivity | No interfering peaks at the retention time of the analyte and internal standard in blank matrix. |
| Linearity | r² ≥ 0.99 for a calibration curve prepared in the biological matrix. |
| Accuracy & Precision | Within ±15% (±20% at the LLOQ) for quality control samples at low, medium, and high concentrations. |
| Matrix Effect | Assessed to ensure that the matrix does not suppress or enhance the ionization of the analyte. |
| Stability | Analyte stability established under various storage and processing conditions (freeze-thaw, short-term, long-term). |
Part 3: Enantioselective Quantification by Chiral HPLC
To quantify the (R)-enantiomer and determine the enantiomeric purity, a chiral separation method is essential. This is typically achieved using a chiral stationary phase (CSP).[2][10][11]
Method Rationale
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of enantiomers.[10][11] The chiral selector on the stationary phase interacts differently with the two enantiomers, leading to different retention times and allowing for their separation and individual quantification.
Detailed Protocol: Chiral HPLC
1. Instrumentation and Conditions:
-
HPLC System: Standard HPLC with UV detector.
-
Column: A polysaccharide-based chiral column (e.g., Chiralcel OD or Chiralpak AD).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for basic compounds.
-
Flow Rate: 0.5-1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 225 nm.
2. Method Development: Screening of different chiral columns and mobile phase compositions will be necessary to achieve baseline separation of the (R) and (S) enantiomers.
Validation of Enantiomeric Purity Method
| Parameter | Acceptance Criteria |
| Specificity | Baseline resolution (Rs > 1.5) between the (R) and (S) enantiomer peaks. |
| Limit of Quantification (LOQ) of the Minor Enantiomer | The LOQ for the (S)-enantiomer should be sufficient to determine the enantiomeric purity at the required level (e.g., ≤ 0.1%). |
| Precision and Accuracy of the Minor Enantiomer | Determined at the specification limit for the minor enantiomer. |
Conclusion
The analytical methods outlined in this guide provide a comprehensive framework for the quantification of this compound. The selection of the appropriate method will depend on the specific requirements of the analysis, such as the concentration range of interest and the sample matrix. All methods must be rigorously validated to ensure the generation of reliable and accurate data, which is fundamental to the successful development of any new pharmaceutical entity.
References
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- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- 3 Key Regulatory Guidelines for Method Valid
- ICH Quality Guidelines.
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- Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans. - Merck Millipore.
- Enantioselective separation of 1,4-disubstituted piperazine derivatives on two cellulose chiralcel OD and OJ and one amylose chiralpak AD chiral selectors - PubMed.
- Analytical Methods - RSC Publishing.
- Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - MDPI.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Str
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
- Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. - Semantic Scholar.
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- Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PubMed.
- Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC - PubMed Central.
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- Analytical CHEMISTRY.
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- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH.
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- 1. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. altabrisagroup.com [altabrisagroup.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 10. Enantioselective separation of 1,4-disubstituted piperazine derivatives on two cellulose chiralcel OD and OJ and one amylose chiralpak AD chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical Evaluation of (R)-1-(4-Fluorobenzyl)-3-methylpiperazine and Structurally Related Compounds in Animal Models of Disease
Disclaimer: As of the latest literature review, specific preclinical data for (R)-1-(4-Fluorobenzyl)-3-methylpiperazine in animal models of disease is not publicly available. The following application notes and protocols are therefore a predictive guide based on the known pharmacology of structurally related piperazine compounds and general principles for the in vivo characterization of novel psychoactive agents. These protocols are intended to serve as a foundational framework for researchers initiating studies on this or similar molecules.
Introduction: A Compound of Interest for CNS Disorders
The piperazine moiety is a common scaffold in a multitude of centrally active drugs, including those targeting dopamine and serotonin receptors. The structure of this compound suggests its potential interaction with these neurotransmitter systems, which are critically implicated in the pathophysiology of various psychiatric and neurological disorders. Compounds with similar structures have demonstrated efficacy in animal models of psychosis, depression, and anxiety. Therefore, a systematic evaluation of this compound in relevant animal models is a logical step in elucidating its therapeutic potential.
Hypothesized Pharmacological Profile
Based on its structural features, this compound may exhibit activity as a dopamine D2 receptor partial agonist and/or a serotonin 5-HT2A receptor antagonist.[1][2][3] This dual activity is a hallmark of several atypical antipsychotic medications.[4][5] The following protocols are designed to test these hypotheses and characterize the compound's behavioral effects.
PART 1: Initial CNS Activity Screening
The first step in characterizing a novel compound is to assess its general effects on central nervous system (CNS) activity and to identify a dose range that is behaviorally active but not sedative or toxic.
Protocol 1: Open Field Test for Locomotor Activity
This test assesses spontaneous locomotor activity, exploration, and anxiety-like behavior in a novel environment.
Objective: To determine the dose-dependent effects of this compound on locomotor activity.
Materials:
-
This compound
-
Vehicle (e.g., saline, 5% DMSO in saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Open field apparatus (e.g., 40 cm x 40 cm x 30 cm) equipped with automated photobeam tracking or video analysis software.
Procedure:
-
Habituate mice to the testing room for at least 1 hour before the experiment.
-
Prepare fresh solutions of the test compound and vehicle on the day of the experiment.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral gavage). A typical starting dose range for a novel piperazine derivative might be 1, 5, and 10 mg/kg.
-
After a predetermined pretreatment time (e.g., 30 minutes for IP injection), place each mouse individually into the center of the open field arena.
-
Record locomotor activity for 30-60 minutes. Key parameters to measure include:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena (an indicator of anxiety-like behavior)
-
Rearing frequency (vertical activity)
-
-
At the end of the session, return the mouse to its home cage and clean the apparatus thoroughly with 70% ethanol between subjects to eliminate olfactory cues.
Data Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the compound-treated groups to the vehicle control group.
Expected Outcomes:
-
A psychoactive compound may increase or decrease locomotor activity depending on its mechanism of action.
-
Anxiolytic-like properties might be suggested by an increase in the time spent in the center of the arena.
PART 2: Investigating Antipsychotic-Like Properties
Should the initial screening suggest CNS activity, the next step is to evaluate the compound in models relevant to psychosis.
Protocol 2: Amphetamine-Induced Hyperlocomotion
This model is widely used to screen for antipsychotic potential. Amphetamine induces an increase in dopamine release, leading to hyperlocomotion, which can be attenuated by dopamine receptor antagonists or partial agonists.
Objective: To assess the ability of this compound to reverse amphetamine-induced hyperlocomotion.
Materials:
-
This compound
-
d-Amphetamine sulfate
-
Vehicle
-
Male Sprague-Dawley rats (250-300 g)
-
Open field apparatus
Procedure:
-
Habituate rats to the testing room and handling for several days prior to the experiment.
-
On the test day, habituate the rats to the open field arena for 30 minutes.
-
Return the rats to their home cages.
-
Administer this compound or vehicle (e.g., IP).
-
After the appropriate pretreatment time (e.g., 30 minutes), administer d-amphetamine (e.g., 1.5 mg/kg, subcutaneous).
-
Immediately place the rats back into the open field arena and record locomotor activity for 90 minutes.
Data Analysis: Analyze the data using a two-way ANOVA (treatment x time) followed by post-hoc tests to compare the effects of the test compound on amphetamine-induced activity versus the vehicle/amphetamine group.
Expected Outcomes:
-
A compound with D2 receptor antagonist or partial agonist properties is expected to significantly reduce amphetamine-induced hyperlocomotion.
Protocol 3: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
PPI is a measure of sensorimotor gating, a process that is deficient in schizophrenic patients. This deficit can be modeled in rodents by administering dopamine agonists or NMDA receptor antagonists.[6]
Objective: To determine if this compound can restore deficits in PPI induced by a psychomimetic agent like dizocilpine (MK-801).
Materials:
-
This compound
-
Dizocilpine (MK-801)
-
Vehicle
-
Male Wistar rats (275-325 g)
-
Startle response system
Procedure:
-
Handle rats for several days before testing.
-
On the test day, administer this compound or vehicle.
-
After a 30-minute pretreatment interval, administer MK-801 (e.g., 0.1 mg/kg, SC) or vehicle.
-
After another 15 minutes, place the rat in the startle chamber and allow a 5-minute acclimation period with background white noise.
-
The test session consists of a series of trials:
-
Pulse-alone trials (e.g., 120 dB startle pulse)
-
Prepulse-pulse trials (e.g., a 75 dB prepulse presented 100 ms before the 120 dB pulse)
-
No-stimulus trials (background noise only)
-
-
Calculate PPI as: 100 - [((startle response on prepulse-pulse trial) / (startle response on pulse-alone trial)) x 100]
Data Analysis: Analyze PPI data using a one-way ANOVA to compare treatment groups.
Expected Outcomes:
-
MK-801 is expected to significantly disrupt PPI compared to the vehicle control.
-
An effective antipsychotic-like compound should significantly reverse the MK-801-induced PPI deficit.[7]
PART 3: Visualization of Experimental Workflows
Caption: Generalized workflow for the in vivo characterization of a novel CNS compound.
Quantitative Data Summary: Dosing and Expected Outcomes
The following table summarizes typical dosing parameters and expected outcomes for compounds with D2 partial agonist or 5-HT2A antagonist activity in the described models.
| Model | Species | Typical Dosing Route | Example Compound Class | Expected Outcome |
| Amphetamine-Induced Hyperlocomotion | Rat | IP, SC, PO | D2 Partial Agonist | Attenuation of hyperlocomotion[8] |
| Prepulse Inhibition (PPI) | Rat | IP, SC | 5-HT2A Antagonist | Reversal of psychomimetic-induced deficit[7][9] |
| Open Field Test | Mouse | IP, PO | 5-HT2A Antagonist | May cause locomotor suppression at higher doses[2] |
Pharmacokinetic Considerations
Understanding the pharmacokinetic profile of this compound is crucial for designing and interpreting behavioral studies.[10][11][12] Key parameters to determine include:
-
Bioavailability: The fraction of an administered dose that reaches systemic circulation.
-
Half-life (t1/2): The time required for the concentration of the drug in the body to be reduced by half.[10]
-
Brain Penetration: The ability of the compound to cross the blood-brain barrier.
A preliminary pharmacokinetic study in mice or rats would inform the choice of dose, administration route, and the timing of behavioral testing relative to compound administration.
Conclusion and Future Directions
The protocols outlined above provide a comprehensive framework for the initial preclinical evaluation of this compound. Based on the results of these studies, further investigations into its potential as a treatment for other CNS disorders, such as depression or anxiety, could be warranted using models like the forced swim test or the elevated plus maze. It is imperative to remember that findings in animal models may not always translate directly to humans, and careful dose-response studies and consideration of species differences in metabolism are essential.[4][13]
References
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The partial dopamine D2-like receptor agonist terguride functions as an agonist in preweanling rats after a 5-day reserpine regimen. PubMed. Available at: [Link]
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Pimavanserin, a 5-HT2A Receptor Inverse Agonist, Reverses Psychosis-Like Behaviors in a Rodent Model of Alzheimer's Disease. PubMed. Available at: [Link]
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Not all partial dopamine D2 receptor agonists are the same in treating schizophrenia. Exploring the effects of bifeprunox and aripiprazole using a computer model of a primate striatal dopaminergic synapse. Neuropsychiatric Disease and Treatment. Available at: [Link]
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Aripiprazole and its human metabolite are partial agonists at the human dopamine D2 receptor, but the rodent metabolite displays antagonist properties. PubMed. Available at: [Link]
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“Selective” serotonin 5-HT2A receptor antagonists. PMC. Available at: [Link]
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5-HT2A antagonists in psychiatric disorders. PubMed. Available at: [Link]
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Partial agonist actions at dopamine D2L receptors are modified by co-transfection of D3 receptors: potential role of heterodimer formation. PubMed. Available at: [Link]
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The role of serotonin in the NMDA receptor antagonist models of psychosis and cognitive impairment. Semantic Scholar. Available at: [Link]
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Pimavanserin, a 5-HT2A inverse agonist, reverses psychosis-like behaviors in a rodent model of Parkinson's disease. Scilit. Available at: [Link]
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Dopamine antagonist effects of the D2/D3 receptor partial agonist aripiprazole on effort-based choice tasks in male and female rats. ResearchGate. Available at: [Link]
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1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ1 Receptors in the Brain. PubMed. Available at: [Link]
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1-(4-FLUOROBENZYL)PIPERAZINE. gsrs.ncats.nih.gov. Available at: [Link]
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Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile. PubMed. Available at: [Link]
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4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. PubMed. Available at: [Link]
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Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. PubMed. Available at: [Link]
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Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. PMC. Available at: [Link]
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Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. PubMed. Available at: [Link]
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Pharmacokinetics, metabolism and distribution of 1,2-dihydro-8-(4-methylpiperazinyl)-4-phenylimidazo [1,2-A] pyrido [3,2-E] pyrazine-5-oxide in C3H mice. PubMed. Available at: [Link]
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The mechanism of action of cyclosporin A and FK506. PubMed. Available at: [Link]
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- 3. 5-HT2A antagonists in psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aripiprazole and its human metabolite are partial agonists at the human dopamine D2 receptor, but the rodent metabolite displays antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Pimavanserin, a 5-HT2A receptor inverse agonist, reverses psychosis-like behaviors in a rodent model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics, metabolism and distribution of 1,2-dihydro-8-(4-methylpiperazinyl)-4-phenylimidazo [1,2-A] pyrido [3,2-E] pyrazine-5-oxide in C3H mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols for (r)-1-(4-Fluorobenzyl)-3-methylpiperazine in Neuropharmacological Research
Introduction: Unveiling the Potential of a Novel Piperazine Derivative
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous drugs targeting the central nervous system (CNS).[1] Piperazine derivatives have been successfully developed as antipsychotic, antidepressant, and anxiolytic agents, primarily through their modulation of monoamine neurotransmitter systems.[2] These compounds frequently interact with dopamine, serotonin, and norepinephrine receptors and transporters, making them invaluable tools for neuropharmacological research.[1]
This guide focuses on (r)-1-(4-Fluorobenzyl)-3-methylpiperazine , a chiral derivative belonging to the benzylpiperazine class. While this specific enantiomer is not extensively characterized in public-domain literature, its structural motifs—the 4-fluorobenzyl group and the 3-methylpiperazine core—strongly suggest a high potential for activity at key neuroreceptors. The 1-benzylpiperazine moiety is known to influence dopaminergic and serotonergic neurotransmission, and substitutions on both the phenyl ring and the piperazine core can fine-tune affinity and selectivity.[3]
Given the established pharmacology of related analogs, it is hypothesized that this compound may act as a modulator of dopamine D2 and serotonin 5-HT₂A receptors, two of the most critical targets in the treatment of psychosis and other neuropsychiatric disorders.[4][5] This document serves as a comprehensive guide for researchers, providing detailed protocols to systematically investigate the neuropharmacological profile of this compound, from initial receptor interaction to in vivo behavioral effects. The following application notes are designed to empower researchers to elucidate its mechanism of action and explore its therapeutic potential.
Compound Profile and Synthetic Strategy
A thorough investigation begins with a clear understanding of the molecule's properties and a reliable method for its synthesis.
| Property | Value | Source |
| IUPAC Name | (3R)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine | [6] |
| CAS Number | 422270-29-9 | [6] |
| Molecular Formula | C₁₂H₁₇FN₂ | [6] |
| Molecular Weight | 208.28 g/mol | [6] |
| Chirality | (R)-enantiomer | [6] |
Protocol 1: Representative Synthesis of N-Arylmethyl-3-methylpiperazine Analog
This protocol describes a general two-step method for synthesizing N-substituted 3-methylpiperazines via reductive amination, which can be adapted for this compound.
Objective: To synthesize the target compound from commercially available starting materials.
Materials:
-
(R)-2-Methylpiperazine
-
4-Fluorobenzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a solution of (R)-2-methylpiperazine (1.0 eq) in dichloroethane (DCE, ~0.1 M), add 4-fluorobenzaldehyde (1.1 eq). Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture over 15 minutes. The addition may be exothermic; maintain the temperature below 30°C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x volumes).
-
Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) to elute the final product.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Hypothesized Mechanism of Action & Signaling Pathways
Based on the pharmacology of structurally related arylpiperazines, this compound is predicted to interact with D2-like and 5-HT2-like serotonin receptors.[7][8] These G-protein coupled receptors (GPCRs) trigger distinct intracellular signaling cascades upon ligand binding.
-
Dopamine D2 Receptor (D₂R): As a member of the D2-like family, the D₂R couples to Gαi/o proteins.[9] Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10] Antagonism of this receptor is a primary mechanism of action for most antipsychotic drugs.[4]
-
Serotonin 5-HT₂A Receptor (5-HT₂AR): This receptor couples to Gαq/11 proteins.[11] Agonist binding activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores.[12] Many atypical antipsychotics are potent 5-HT₂AR antagonists or inverse agonists.[5]
Caption: Workflow for in vitro characterization of the compound.
Protocol 2: Dopamine D₂ Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the human dopamine D₂ receptor.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-Spiperone) for binding to D₂ receptors expressed in a cell membrane preparation. The amount of radioligand displaced is proportional to the affinity of the test compound. [13] Materials:
-
Membrane preparation from HEK293 cells stably expressing human D₂ receptors.
-
[³H]-Spiperone (Radioligand).
-
Spiperone or Haloperidol (Non-specific binding control).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Cell harvester.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Plate Preparation: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 50 µL Assay Buffer.
-
Non-Specific Binding (NSB): 50 µL of 10 µM unlabeled Spiperone.
-
Test Compound: 50 µL of each dilution of the test compound.
-
-
Add Radioligand: Add 50 µL of [³H]-Spiperone (at a final concentration near its K₋, e.g., 0.2 nM) to all wells.
-
Add Membranes: Add 100 µL of the D₂ receptor membrane preparation (e.g., 10-20 µg protein per well) to all wells. The total assay volume is 200 µL.
-
Incubation: Incubate the plate at room temperature (25°C) for 90 minutes to reach equilibrium.
-
Harvesting: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for at least 4 hours. Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - NSB (CPM).
-
Convert the CPM for each test compound concentration into a percentage of specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis (sigmoidal dose-response).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋) , where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
-
Protocol 3: 5-HT₂A Receptor Functional Assay (Calcium Flux)
Objective: To determine the functional activity (agonist or antagonist) and potency (EC₅₀ or IC₅₀) of the test compound at the human 5-HT₂A receptor.
Principle: Activation of the Gq-coupled 5-HT₂A receptor leads to an increase in intracellular calcium. [14]This can be measured using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in cells stably expressing the receptor. An agonist will induce a fluorescent signal, while an antagonist will block the signal produced by a known agonist (e.g., serotonin). [11] Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT₂A receptor.
-
Fluo-4 AM calcium indicator dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Serotonin (5-HT) as a reference agonist.
-
Ketanserin as a reference antagonist.
-
Test compound stock solution.
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluorescence plate reader with injection capabilities (e.g., FLIPR, FlexStation).
Step-by-Step Methodology:
-
Cell Plating: Plate the 5-HT₂A expressing cells into black, clear-bottom microplates and grow to 80-90% confluency.
-
Dye Loading: Aspirate the culture medium and add Fluo-4 AM loading solution to each well. Incubate for 60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with Assay Buffer to remove excess dye. Leave 100 µL of buffer in each well.
-
Assay Procedure (Agonist Mode):
-
Prepare serial dilutions of the test compound and the reference agonist (5-HT) in Assay Buffer.
-
Place the cell plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the compound dilutions into the wells and immediately measure the change in fluorescence over time (typically 2-3 minutes).
-
Data is expressed as the peak fluorescence response over baseline.
-
-
Assay Procedure (Antagonist Mode):
-
Prepare serial dilutions of the test compound and the reference antagonist (Ketanserin).
-
Add the compound dilutions to the wells and pre-incubate for 15-30 minutes at room temperature.
-
Place the plate in the reader and measure baseline fluorescence.
-
Inject a fixed concentration of 5-HT (the EC₈₀ concentration, determined previously) into all wells.
-
Measure the change in fluorescence over time.
-
-
Data Analysis:
-
Agonist Mode: Plot the fluorescence response against the log concentration of the test compound. Use non-linear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy relative to 5-HT).
-
Antagonist Mode: Plot the inhibition of the 5-HT response against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ value.
-
Application Note 2: In Vivo Behavioral Profiling
Following in vitro characterization, the compound's effects on complex behaviors are assessed in rodent models relevant to specific CNS disorders.
Caption: In vivo screening cascade for neuropharmacological profiling.
Protocol 4: Antipsychotic-Like Activity - Amphetamine-Induced Hyperlocomotion
Objective: To assess the ability of the test compound to reverse hyperlocomotion induced by a psychostimulant, a core predictive model for antipsychotic efficacy. [15] Principle: Dopamine agonists like d-amphetamine increase locomotor activity in rodents by stimulating the mesolimbic dopamine pathway. This hyperactivity is considered a model for the positive symptoms of psychosis. Clinically effective antipsychotics, particularly those that block D₂ receptors, robustly attenuate this effect. [16] Materials:
-
Male C57BL/6 mice or Sprague-Dawley rats.
-
d-Amphetamine sulfate.
-
Test compound.
-
Vehicle (e.g., saline, 0.5% methylcellulose).
-
Open-field activity chambers equipped with infrared beams to automatically track movement.
Step-by-Step Methodology:
-
Acclimation: Acclimate animals to the testing room for at least 60 minutes before the experiment.
-
Habituation: Place each animal individually into an open-field chamber and allow it to habituate for 30-60 minutes.
-
Dosing:
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, i.p.; oral, p.o.). The dose and pretreatment time should be determined from preliminary pharmacokinetic studies. A typical pretreatment time is 30 minutes for i.p. administration.
-
Group animals into: Vehicle + Saline, Vehicle + Amphetamine, Test Compound (low dose) + Amphetamine, Test Compound (mid dose) + Amphetamine, Test Compound (high dose) + Amphetamine.
-
-
Psychostimulant Challenge: After the pretreatment time, administer d-amphetamine (e.g., 2-5 mg/kg, i.p.) or saline to the appropriate groups.
-
Data Collection: Immediately return the animals to the activity chambers and record locomotor activity (e.g., total distance traveled, horizontal beam breaks) for the next 60-90 minutes.
-
Data Analysis:
-
Analyze the data in time bins (e.g., 5-minute intervals) and as a total over the entire session.
-
Confirm that amphetamine significantly increases locomotor activity compared to the Vehicle + Saline group.
-
Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare the locomotor activity of the test compound groups to the Vehicle + Amphetamine group.
-
A significant reduction in amphetamine-induced hyperlocomotion suggests antipsychotic-like potential.
-
Protocol 5: Antidepressant-Like Activity - Forced Swim Test (FST)
Objective: To evaluate the potential antidepressant-like effects of the test compound. [17] Principle: When placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture, floating with minimal movement. This immobility is interpreted as a state of behavioral despair. Clinically effective antidepressant drugs increase the latency to become immobile and decrease the total duration of immobility, promoting active escape behaviors like swimming and climbing. [18][19] Materials:
-
Male C57BL/6 mice or Sprague-Dawley rats.
-
Clear glass or Plexiglas cylinders (e.g., 25 cm high, 10 cm diameter for mice).
-
Water bath to maintain water temperature at 23-25°C.
-
Test compound and vehicle.
-
Video camera and scoring software or a trained observer with a stopwatch.
Step-by-Step Methodology:
-
Apparatus Setup: Fill the cylinders with water to a depth where the animal cannot touch the bottom with its tail or feet (e.g., 15 cm for mice). [20]2. Dosing: Administer the test compound or vehicle at appropriate pretreatment times (e.g., 60 min for p.o., 30 min for i.p.).
-
Test Session:
-
Gently place each animal into a cylinder.
-
The test duration is typically 6 minutes.
-
Record the entire session with a video camera for later scoring.
-
-
Scoring: A trained observer, blind to the treatment conditions, should score the behavior during the final 4 minutes of the test. The primary measure is the duration of immobility, defined as the absence of all movement except for small motions necessary to keep the head above water.
-
Data Analysis:
-
Calculate the total time (in seconds) spent immobile for each animal.
-
Use a one-way ANOVA followed by a post-hoc test to compare the immobility time of the test compound groups to the vehicle group.
-
A significant decrease in immobility time suggests an antidepressant-like effect. It is crucial to run a separate locomotor activity test to ensure the compound does not produce a false positive by simply increasing general motor activity. [19]
-
Protocol 6: Anxiolytic-Like Activity - Elevated Plus Maze (EPM)
Objective: To assess the anxiolytic-like properties of the test compound.
Principle: The EPM is a widely used model based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. [21]Anxiolytic compounds, like benzodiazepines, increase the proportion of time spent and entries made into the open arms of the maze, reflecting a reduction in anxiety-like behavior. [22][23] Materials:
-
Male mice or rats.
-
Elevated plus maze apparatus: two open arms and two closed arms (with high walls) extending from a central platform, elevated from the floor (e.g., 50 cm). [24]* Video tracking system or manual scoring.
-
Test compound and vehicle.
Step-by-Step Methodology:
-
Acclimation: Habituate animals to the testing room for at least 60 minutes under dim lighting conditions.
-
Dosing: Administer the test compound or vehicle at the appropriate pretreatment time.
-
Test Procedure:
-
Place the animal on the central platform of the maze, facing one of the open arms. [25] * Allow the animal to freely explore the maze for a single 5-minute session.
-
Record the session using a video tracking system.
-
-
Behavioral Measures: The primary parameters to be quantified are:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms: (Time in Open / (Time in Open + Time in Closed)) * 100.
-
Calculate the percentage of open arm entries: (Open Arm Entries / Total Arm Entries) * 100.
-
Use a one-way ANOVA or an appropriate non-parametric test to compare the treated groups to the vehicle group for each parameter.
-
A significant increase in the percentage of time spent in and/or entries into the open arms, without a significant change in total locomotor activity, is indicative of an anxiolytic-like effect.
-
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Application Notes & Protocols: A Framework for Establishing the Dosing Regimen of (r)-1-(4-Fluorobenzyl)-3-methylpiperazine in Rodent Studies
Abstract: This document provides a comprehensive, step-by-step framework for establishing a scientifically sound dosing regimen for the novel compound (r)-1-(4-Fluorobenzyl)-3-methylpiperazine in preclinical rodent models. Given the absence of published in vivo data for this specific molecule, this guide emphasizes a systematic, first-principles approach. We will detail the necessary protocols for dose range finding, pharmacokinetic profiling, and initial pharmacodynamic assessment. The causality behind each experimental choice is explained to empower researchers to adapt this framework for other novel compounds. The protocols are designed as self-validating systems to ensure data integrity and reproducibility, adhering to the highest standards of preclinical research.
Introduction and Scientific Rationale
This compound is a chiral molecule belonging to the piperazine class of compounds[1]. The piperazine scaffold is a privileged structure in medicinal chemistry, frequently found in centrally active agents due to its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors[2]. Notably, related structures containing the fluorobenzylpiperazine moiety have been investigated as antagonists for cocaine's effects, neuroprotective agents, and ligands for sigma (σ), serotonin (5-HT), and dopamine (D) receptors[3][4].
Specifically, many antipsychotics and antidepressants achieve their therapeutic effect by modulating dopamine D2 and serotonin 5-HT2A receptors[5]. For instance, aripiprazole, a D2 partial agonist, is used to treat schizophrenia and depression[6][7][8]. Similarly, selective 5-HT2A receptor antagonists have shown efficacy in promoting sleep and have been investigated for psychiatric disorders[9][10].
Given this context, it is reasonable to hypothesize that this compound may exhibit activity at these key CNS targets. Therefore, the following protocols are designed to not only determine a safe and effective dose but also to gather preliminary evidence of its potential psychotropic activity. This approach is grounded in the principle that a robust dosing regimen can only be built upon a foundational understanding of a compound's safety profile, its journey through the body (pharmacokinetics), and its effect on the body (pharmacodynamics).
Foundational Preclinical Considerations
Before initiating in vivo studies, several critical decisions must be made to ensure the ethical and scientific validity of the research[11].
-
Animal Model Selection: The choice of species and strain is paramount. Sprague-Dawley rats are often preferred for initial pharmacokinetic and toxicology studies due to their larger size, which facilitates blood sampling, and the extensive historical database available[12]. For behavioral pharmacology, C57BL/6 mice are frequently used due to their well-characterized behavioral phenotypes and the availability of transgenic models[10]. The experimental question should always guide the choice of model[13].
-
Ethical Conduct: All animal experiments must adhere to ethical guidelines, such as the 3Rs Principle (Replace, Reduce, Refine)[11][14]. Study designs should be optimized to use the minimum number of animals required to achieve statistical significance[15].
-
Formulation and Route of Administration: The compound must be solubilized in a non-toxic vehicle. Common vehicles include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like Tween® 80 or DMSO (at concentrations typically below 5-10%). The intended clinical route of administration should guide the preclinical choice, but for initial CNS studies, intraperitoneal (IP) injection is common for its rapid systemic absorption and bypass of first-pass metabolism. Oral (PO) administration via gavage is also critical for assessing oral bioavailability[3].
Phase I Protocol: Dose Range Finding (DRF) and Acute Toxicity
Objective: To determine the Maximum Tolerated Dose (MTD) and identify a range of doses for subsequent pharmacokinetic and pharmacodynamic studies. The MTD is the highest dose that does not produce life-threatening toxicity or more than a 10% reduction in body weight.
Methodology: Modified Up-and-Down Procedure
This protocol is a stepwise method that minimizes animal use while effectively identifying a range of toxicities.
-
Animal Allocation: Acclimate animals (e.g., male and female Sprague-Dawley rats, 8-10 weeks old) for at least one week before the study. Assign one animal per group to start.
-
Initial Dose Selection: Based on in vitro cytotoxicity data or data from structurally similar compounds, select a starting dose. If no prior data exists, a starting dose of 10-30 mg/kg can be considered.
-
Dosing and Observation (First Animal): Administer the starting dose to the first animal via the chosen route (e.g., IP). Observe the animal continuously for the first 4 hours, then at 8 and 24 hours post-dose.
-
Dose Escalation/De-escalation:
-
If the first animal shows no signs of toxicity after 48 hours, the next animal receives a higher dose (e.g., a 2-fold increase).
-
If the first animal shows clear signs of non-lethal toxicity (e.g., sedation, ataxia, piloerection), the next animal receives the same dose to confirm the finding.
-
If the first animal exhibits severe toxicity or mortality, the next animal receives a lower dose (e.g., a 2-fold decrease).
-
-
Continuation: Continue this process until the MTD is identified and at least two to three doses below the MTD are found to be well-tolerated.
-
Data Collection: Record all observations meticulously.
Data Presentation: DRF Observation Table
| Dose (mg/kg, IP) | Animal ID | Body Weight (g) | Clinical Observations (0-4h) | Clinical Observations (24h) | Outcome (Survived/Not) |
| 10 | M-01 | 252.1 | No observable effects | Normal | Survived |
| 30 | M-02 | 249.8 | Mild sedation, resolved by 2h | Normal | Survived |
| 100 | M-03 | 255.3 | Moderate ataxia, piloerection | Mild lethargy | Survived |
| 300 | M-04 | 251.0 | Severe ataxia, tremors, >10% weight loss | Moribund, euthanized | Not Survived |
| Example data for illustrative purposes. |
Visualization: Dose Range Finding Workflow
Caption: Workflow for a modified up-and-down Dose Range Finding study.
Phase II Protocol: Single-Dose Pharmacokinetic (PK) Profiling
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single administration. This data is essential for selecting a rational dosing interval for multi-dose studies[16].
Methodology: Rat PK Study
-
Animal Preparation: Use cannulated rats (e.g., jugular vein cannulation) to allow for serial blood sampling from a single animal, which reduces animal numbers and variability. Group animals for each route to be tested (e.g., Intravenous [IV] and IP/PO). A typical group size is 3-5 animals.
-
Dose Selection: Select a single, well-tolerated dose from the DRF study (e.g., 10 mg/kg).
-
Dosing:
-
IV Group: Administer the dose as a bolus via the tail vein. This group provides data on clearance and volume of distribution.
-
IP/PO Group: Administer the dose via IP injection or oral gavage. This group provides data on absorption and bioavailability.
-
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points. A typical schedule would be:
-
IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.
-
IP/PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours.
-
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.
-
Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Abbreviation | Description |
| Maximum Concentration | Cmax | The highest observed concentration in plasma. |
| Time to Cmax | Tmax | The time at which Cmax is reached. |
| Area Under the Curve | AUC | The total drug exposure over time. |
| Elimination Half-life | t½ | The time required for the plasma concentration to decrease by half. |
| Clearance | CL | The volume of plasma cleared of the drug per unit time. |
| Volume of Distribution | Vd | The theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma. |
| Bioavailability | F% | The fraction of the administered dose that reaches systemic circulation (calculated as [AUCoral / AUCiv] x 100). |
Phase III Protocol: Acute Pharmacodynamic (PD) / Efficacy Assessment
Objective: To determine if the compound elicits a biological response in a relevant behavioral model and to establish a dose-response relationship. This helps identify the Minimum Effective Dose (MED).
Methodology: Dose-Response in a Locomotor Activity Assay
This assay is a fundamental screen for novel CNS compounds. Dopamine agonists typically increase locomotor activity, while some antagonists can decrease it.
-
Animal Allocation: Use mice (e.g., male C57BL/6) and randomly assign them to treatment groups (n=8-12 per group). Include a vehicle control group and a positive control group (e.g., a known D2 agonist like quinpirole or an antagonist like haloperidol) to validate the assay[17].
-
Dose Selection: Based on the DRF study, select 3-4 doses that are well-tolerated (e.g., 1, 3, 10, and 30 mg/kg).
-
Habituation: Place individual mice into open-field arenas (e.g., 40x40 cm chambers equipped with infrared beams) and allow them to habituate for 30-60 minutes.
-
Dosing: Administer the vehicle, positive control, or the test compound via the chosen route (e.g., IP).
-
Data Collection: Immediately after dosing, return the animals to the arenas and record locomotor activity (e.g., total distance traveled, rearing counts) for 60-120 minutes.
-
Data Analysis: Analyze the data using ANOVA followed by post-hoc tests to compare dose groups to the vehicle control. The MED is the lowest dose that produces a statistically significant effect compared to the vehicle.
Trustworthiness through Self-Validation: The integrity of this protocol is ensured by including critical controls. The vehicle group establishes the baseline behavior, ensuring any observed effects are due to the compound and not the injection stress or vehicle itself. The positive control confirms the assay is sensitive enough to detect expected pharmacological effects, thereby validating the experimental setup[15]. Randomization and blinding of experimenters during dosing and data analysis are also crucial steps to prevent bias.
Visualization: Integrating PK and PD to Define the Therapeutic Window
Caption: Relationship between dose, plasma concentration, and pharmacological effect.
Data Synthesis and Dosing Regimen Selection
By integrating the data from these three phases, a rational dosing regimen for chronic studies can be proposed.
-
DRF provides the upper limit of safe dosing (MTD).
-
PD studies identify the lower limit of effective dosing (MED).
-
PK data, particularly the elimination half-life (t½), informs the dosing frequency. For example, a compound with a short half-life may require twice-daily (BID) dosing to maintain exposure, while one with a long half-life may be effective with once-daily (QD) dosing.
The goal is to select a dose and frequency that maintains plasma concentrations within the therapeutic window —above the minimum effective concentration (derived from the MED) but well below the concentration associated with toxicity (derived from the MTD). For initial chronic studies, a dose that is 2-3 times the MED is often a good starting point, provided it is significantly lower than the MTD.
Conclusion
This document outlines a foundational, multi-phase approach to systematically determine a dosing regimen for the novel compound this compound in rodents. This framework, which proceeds from broad toxicity assessment to specific pharmacokinetic and pharmacodynamic characterization, is designed to be rigorous, ethical, and adaptable. By understanding the causality behind each protocol and incorporating self-validating controls, researchers can generate high-quality, reproducible data essential for advancing novel CNS drug candidates.
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- 24. 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ1 Receptors in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 29. pharmaffiliates.com [pharmaffiliates.com]
Section 1: Physicochemical Profile of (R)-1-(4-Fluorobenzyl)-3-methylpiperazine
An in-depth guide to the effective dissolution of (R)-1-(4-Fluorobenzyl)-3-methylpiperazine is essential for ensuring the accuracy, reproducibility, and validity of experimental results. As a piperazine derivative, this compound possesses specific physicochemical properties that govern its behavior in various solvents. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying scientific principles to empower informed decisions in the laboratory.
A thorough understanding of the compound's properties is the foundation of a successful dissolution strategy. This compound is a weakly basic compound, a characteristic dictated by the nitrogen atoms within the piperazine ring. This basicity is the most critical factor to consider when selecting a solvent system.
The key properties are summarized below.
| Property | Value | Source |
| CAS Number | 422270-29-9 | [1][2] |
| Molecular Formula | C₁₂H₁₇FN₂ | [1] |
| Molecular Weight | 208.28 g/mol | [1][3] |
| Predicted pKa | 9.19 | [2] |
| Predicted Density | 1.062 ± 0.06 g/cm³ | [2] |
| Predicted Boiling Point | 286.8 ± 25.0 °C | [2] |
The predicted pKa of 9.19 indicates that the compound will be predominantly in its charged, protonated form at a pH significantly below this value. This protonated form is substantially more water-soluble than the neutral free base, a principle that is central to its dissolution in aqueous media.
Section 2: The Principle of pH-Dependent Solubility
For a weakly basic compound like this compound, solubility in aqueous solutions is fundamentally governed by pH. The piperazine moiety has two nitrogen atoms that can be protonated. At a pH below the pKa, the compound exists primarily as a cationic salt, which readily interacts with polar water molecules. Conversely, at a pH above the pKa, it exists as the neutral free base, which is more lipophilic and thus less soluble in water. This equilibrium is the key to manipulating its solubility.
Caption: Decision workflow for selecting a dissolution protocol.
Solvent Recommendations Summary
| Solvent System | Typical Stock Conc. | Pros | Cons | Best For |
| 100% DMSO | 10-50 mM | High solubility for many organic molecules; suitable for long-term storage at -20°C or -80°C. | Can be toxic to cells at higher concentrations; compound may precipitate upon dilution into aqueous media. [4][5] | High-throughput screening, initial in vitro assays, long-term storage. |
| 100% Ethanol | 1-10 mM | Less toxic than DMSO for many cell types; volatile and easily removed. | Lower solvating power than DMSO for some compounds; potential for compound instability. | Cell-based assays where DMSO is contraindicated. |
| Aqueous Acid (e.g., 10-100 mM HCl) | 1-10 mg/mL | Forms a highly water-soluble salt; directly compatible with most aqueous biological buffers. | pH of the final solution will be low and may require neutralization; potential for hydrolysis over time. [5] | In vivo studies, biochemical assays, cell-based assays requiring low organic solvent. |
Section 4: Detailed Experimental Protocols
Note: Always use appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling chemical compounds and solvents.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is ideal for creating a concentrated stock for serial dilution in various experiments.
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock, add 479.9 µL of DMSO to 1 mg of compound).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the vial to 37°C in a water bath or heat block and/or sonicate for 5-10 minutes to ensure complete dissolution.
-
Verification: Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. If stability allows, storage at room temperature can prevent precipitation. [5]
Protocol 2: Preparation of an Aqueous Stock Solution by pH Adjustment
This method is preferred when the final experimental system is sensitive to organic solvents. It relies on forming a soluble hydrochloride salt. [5][6] Methodology:
-
Weighing: Accurately weigh the desired amount of this compound into a suitable sterile container.
-
Initial Suspension: Add a portion (e.g., 80%) of the final desired volume of sterile, purified water. The compound will likely not dissolve and will form a suspension.
-
Acidification: While stirring, add a 1 M HCl solution dropwise. Monitor the solution for clarity. The powder should dissolve as the pH drops and the soluble salt is formed.
-
Volume Adjustment: Once the solution is completely clear, add purified water to reach the final target volume.
-
pH Measurement (Optional but Recommended): Measure the final pH of the stock solution. This information is critical for designing dilutions and ensuring compatibility with assay buffers.
-
Sterilization & Storage: For biological experiments, sterile-filter the final solution through a 0.22 µm syringe filter. Store at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.
Section 5: Application-Specific Best Practices
-
In Vitro Cell-Based Assays: When using a DMSO stock, ensure the final concentration in the cell culture medium is non-toxic, typically below 0.5%. [5]Crucially, always include a vehicle control group that is treated with the same final concentration of the solvent (e.g., DMSO, acidic buffer) as the compound-treated groups. [4]This distinguishes the effect of the compound from the effect of the solvent.
-
Dilution of DMSO Stocks: To prevent precipitation when diluting a concentrated DMSO stock into an aqueous buffer, perform a serial or stepwise dilution rather than a large, single-step dilution. [5]Adding the concentrated DMSO stock directly to a vortexing tube of buffer can also aid in rapid dispersion.
-
In Vivo Formulations: While this guide focuses on dissolution for general experiments, for animal studies, a pH-adjusted saline solution is often a good starting point. However, further formulation development might be necessary to ensure biocompatibility and optimal pharmacokinetic properties. [7]
Section 6: Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock into aqueous buffer. | The compound's solubility limit in the final aqueous medium has been exceeded. | Decrease the final concentration of the compound. Increase the percentage of DMSO (if the assay allows). Use a stepwise dilution protocol. [5] |
| Aqueous stock solution is cloudy or hazy. | Incomplete dissolution. The pH is not low enough to fully protonate the compound. | Add another 1-2 equivalents of acid (e.g., HCl) and continue stirring. Gently warm or sonicate the solution. |
| Compound precipitates out of solution during cold storage. | The solution is supersaturated at the storage temperature. | Store the stock solution at room temperature if the compound is stable. Prepare a lower concentration stock. [5]Re-dissolve by warming and vortexing before use. |
| Inconsistent experimental results. | Incomplete dissolution of the compound, leading to inaccurate concentrations. Degradation of the compound in the solvent. | Always visually confirm complete dissolution before use. Prepare fresh solutions for each experiment to ensure consistency. [5]Check compound stability in the chosen solvent if degradation is suspected. |
References
-
PubChem, National Center for Biotechnology Information. 1-(4-Fluorobenzyl)piperazine. [Link]
-
PubChem, National Center for Biotechnology Information. Stk117866. [Link]
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ResearchGate. How do I prepare an n-methylpiperazine buffer?. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for (r)-1-(4-Fluorobenzyl)-3-methylpiperazine in Receptor Studies
Introduction: A High-Affinity Ligand for Exploring Sigma-1 Receptor Pharmacology
(r)-1-(4-Fluorobenzyl)-3-methylpiperazine is a chiral piperazine derivative with significant potential as a selective ligand for receptor studies. While direct pharmacological data for this specific enantiomer is emerging, the broader class of 1-benzylpiperazine compounds has been a fertile ground for the discovery of potent ligands for various central nervous system (CNS) targets. Notably, structurally related analogs, such as 1-(4-Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine, have demonstrated low nanomolar affinity for the sigma-1 (σ₁) receptor, with high selectivity over the sigma-2 (σ₂) receptor and a panel of other CNS receptors and transporters.[1][2] This positions this compound as a valuable research tool for investigating the physiological and pathological roles of the sigma-1 receptor.
The sigma-1 receptor is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface.[3][4] It is implicated in a wide array of cellular functions, including the modulation of calcium signaling, ion channel activity, and cellular stress responses.[4][5] Its involvement in various neuropathological conditions such as neurodegenerative diseases, psychiatric disorders, and pain makes it a compelling target for drug discovery.[3][6]
This guide provides a comprehensive overview of the application of this compound in receptor studies, with a focus on the sigma-1 receptor. It details the compound's physicochemical properties, outlines detailed protocols for in vitro characterization, and discusses the underlying signaling pathways.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a ligand is crucial for designing and interpreting experimental results. The table below summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇FN₂ | Internal Calculation |
| Molecular Weight | 208.28 g/mol | Internal Calculation |
| CAS Number | 422270-29-9 | Internal Calculation |
| Appearance | Expected to be a solid or oil | General chemical knowledge |
| Purity | ≥95% (typical for research grade) | General chemical supplier information |
| Solubility | Soluble in DMSO and ethanol | General chemical knowledge |
Mechanism of Action and Signaling Pathways
Based on the pharmacology of structurally related compounds, this compound is hypothesized to be a high-affinity ligand for the sigma-1 receptor. The 4-fluorobenzyl moiety is a common feature in many potent sigma-1 receptor ligands.[7]
Sigma-1 Receptor Signaling
The sigma-1 receptor is not a classical G-protein coupled receptor (GPCR). Instead, it acts as a molecular chaperone, interacting with a variety of client proteins to modulate their function.[3][4] Its signaling is complex and context-dependent. Upon ligand binding, the sigma-1 receptor can translocate from the endoplasmic reticulum to other cellular compartments, where it can influence:
-
Calcium Homeostasis: It modulates the activity of inositol 1,4,5-trisphosphate (IP₃) receptors, thereby regulating the release of calcium from the endoplasmic reticulum.[4]
-
Ion Channel Function: It has been shown to interact with and modulate various ion channels, including voltage-gated potassium channels.
-
Cellular Stress Response: The sigma-1 receptor is involved in mitigating cellular stress by interacting with proteins involved in the unfolded protein response.[3]
Below is a diagram illustrating a simplified overview of the sigma-1 receptor's role as an intracellular chaperone.
While the sigma-1 receptor is not a GPCR, it can influence GPCR signaling pathways. Therefore, assessing downstream effectors of GPCRs that are known to be modulated by sigma-1 receptor activity, such as cAMP levels, can provide valuable functional insights.
Potential Interaction with G-Protein Coupled Receptors
Piperazine derivatives are known to interact with a variety of GPCRs, including dopamine and serotonin receptors.[8][9] Although the primary target of this compound is predicted to be the sigma-1 receptor, it is prudent to consider potential off-target effects on GPCRs, especially those that signal through Gαs and Gαi proteins, which modulate cyclic AMP (cAMP) levels.
-
Gαs Pathway: Activation of a Gαs-coupled receptor stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.
-
Gαi Pathway: Activation of a Gαi-coupled receptor inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP.
The following diagrams illustrate the canonical Gαs and Gαi signaling pathways.
Experimental Protocols
The following protocols provide a framework for characterizing the interaction of this compound with the sigma-1 receptor and for assessing its potential effects on GPCR-mediated cAMP signaling.
Protocol 1: In Vitro Radioligand Binding Assay for Sigma-1 Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound for the sigma-1 receptor using a competitive radioligand binding assay.
Rationale: This assay directly measures the ability of the test compound to displace a known high-affinity radioligand from the sigma-1 receptor, providing a quantitative measure of its binding affinity.
Materials:
-
Membrane Preparation: Guinea pig brain membranes (a rich source of sigma-1 receptors).
-
Radioligand: -Pentazocine (a selective sigma-1 receptor radioligand).
-
Non-specific Binding Control: Haloperidol (a high-affinity sigma ligand).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates and glass fiber filters.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Assay Setup (in triplicate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of -Pentazocine (at a final concentration near its Kd), and 100 µL of membrane preparation.
-
Non-specific Binding: Add 50 µL of 10 µM Haloperidol, 50 µL of -Pentazocine, and 100 µL of membrane preparation.
-
Competitive Binding: Add 50 µL of each dilution of this compound, 50 µL of -Pentazocine, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plates at 37°C for 120 minutes with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters pre-soaked in wash buffer. Wash the filters three times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Functional cAMP Assay
This protocol is to assess the functional activity of this compound on Gαs- and Gαi-coupled GPCRs by measuring changes in intracellular cAMP levels.
Rationale: This assay determines whether the test compound acts as an agonist or antagonist at GPCRs that modulate adenylyl cyclase activity, providing insights into its functional effects.
Materials:
-
Cell Line: A stable cell line expressing the GPCR of interest (e.g., HEK293 cells).
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Test Compound: this compound.
-
Reference Agonist and Antagonist for the target GPCR.
-
Forskolin: A direct activator of adenylyl cyclase (for Gαi assays).
-
Cell Culture Medium and reagents.
-
384-well assay plates.
-
Plate reader compatible with the chosen assay kit.
Procedure (Agonist Mode):
-
Cell Seeding: Seed the cells in a 384-well plate at an appropriate density and allow them to attach overnight.
-
Compound Addition: Remove the culture medium and add the test compound at various concentrations.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration and determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
Procedure (Antagonist Mode):
-
Cell Seeding: As in the agonist mode.
-
Antagonist Pre-incubation: Add the test compound at various concentrations and incubate for a specified time (e.g., 15 minutes).
-
Agonist Addition: Add a known agonist for the target receptor at a concentration that elicits a submaximal response (e.g., EC₈₀). For Gαi-coupled receptors, stimulate with forskolin.
-
Incubation: Incubate for a further specified time (e.g., 30 minutes).
-
Cell Lysis and Detection: As in the agonist mode.
-
Data Analysis: Plot the inhibition of the agonist-induced cAMP response against the logarithm of the test compound concentration and determine the IC₅₀ value.
Data Interpretation and Troubleshooting
-
High-affinity binding in the radioligand assay (low nM Ki) would confirm that this compound is a potent ligand for the sigma-1 receptor.
-
Selectivity: To determine selectivity, similar binding assays should be performed for other relevant receptors, such as the sigma-2 receptor, and various GPCRs.
-
Functional Activity: The cAMP assay will reveal whether the compound has any agonist or antagonist activity at the tested GPCRs. A lack of activity would suggest selectivity for the sigma-1 receptor over the tested GPCRs.
-
Troubleshooting: Common issues in these assays include low specific binding, high variability, and poor signal-to-noise ratio. These can often be addressed by optimizing membrane/cell concentration, incubation times, and washing steps.
Safety and Handling
This compound is a research chemical and should be handled with appropriate laboratory precautions. Wear personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound represents a promising tool for the study of the sigma-1 receptor. The protocols outlined in this guide provide a robust framework for its in vitro characterization. By elucidating the binding affinity and functional activity of this compound, researchers can gain valuable insights into the pharmacology of the sigma-1 receptor and its role in health and disease.
References
-
Wang, Y., et al. (2017). 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ1 Receptors in the Brain. Journal of Medicinal Chemistry, 60(10), 4161-4172. [Link]
-
Distinct signaling branches of Gα proteins in GPCR pathways. ResearchGate. [Link]
-
Wang, Y., et al. (2017). 1-(4-[18F]Fluorobenzyl)-4-((tetrahydrofuran-2-yl)methyl)piperazine: A novel suitable radioligand with low lipophilicity for imaging sigma-1 receptors in the brain. ResearchGate. [Link]
-
G-Protein alpha-i signaling cascades Pathway Map. Bio-Rad. [Link]
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G alpha (i) signalling events. PubChem. [Link]
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Gαs Signaling. QIAGEN GeneGlobe. [Link]
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Gαi Signaling. QIAGEN GeneGlobe. [Link]
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Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. MDPI. [Link]
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Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. PubMed Central. [Link]
-
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. [Link]
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Protein structure of the sigma-1 receptor. ResearchGate. [Link]
-
GPCR Pathway. Creative Diagnostics. [Link]
-
Schematic diagram of GPCRs signaling steps. ResearchGate. [Link]
-
G alpha (s) signalling events. PubChem. [Link]
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Molecular functions of the sigma-1 receptor. ResearchGate. [Link]
-
Sigma-1 receptor. Wikipedia. [Link]
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Sigmar1's Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology. PubMed Central. [Link]
-
Chemical structures and assessment of binding affinities for sigma-1 and sigma-2 receptors. ResearchGate. [Link]
-
Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. PubMed. [Link]
-
Sigma-2 receptor. Grokipedia. [Link]
-
Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central. [Link]
-
Sigma-2 receptor. Wikipedia. [Link]
-
Gi alpha subunit. Wikipedia. [Link]
-
G protein-coupled receptor. Wikipedia. [Link]
-
Synthesis and structure-activity relationships of N-(3-phenylpropyl)-N'-benzylpiperazines: Potent ligands for sigma1 and sigma2 receptors. ChEMBL. [Link]
-
Current Awareness of Piperazines: Pharmacology and Toxicology. PubMed. [Link]
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The Sigma-2 Receptor. Encyclopedia.pub. [Link]
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Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Publications. [Link]
-
The Sigma-2 Receptor. Encyclopedia.pub. [Link]
-
N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide. National Center for Biotechnology Information. [Link]
-
Studies of benzylpiperdine derivatives as sigma (σ) receptor ligands. INIS-IAEA. [Link]
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Discovery and Development of Monoamine Transporter Ligands. PubMed Central. [Link]
-
Monoamine Transporter Structure, Function, Dynamics, and Drug Discovery: A Computational Perspective. PubMed Central. [Link]
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- 9. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-1-(4-Fluorobenzyl)-3-methylpiperazine
Document ID: TSC-2026-01-22-001 Version: 1.0
Introduction
(R)-1-(4-Fluorobenzyl)-3-methylpiperazine is a chiral substituted piperazine that serves as a key intermediate in the synthesis of various pharmaceutical agents.[1][2] Achieving high yield and enantiomeric purity in its synthesis is critical for the efficiency and viability of downstream processes. The most common and industrially scalable route to this compound is the N-alkylation of (R)-2-methylpiperazine, typically via reductive amination with 4-fluorobenzaldehyde.
This guide provides in-depth troubleshooting advice and optimized protocols to help researchers overcome common challenges, such as low yields, formation of impurities, and difficulties in product purification, thereby improving the overall efficiency of the synthesis.
Primary Synthetic Route: Reductive Amination
The direct reductive amination of (R)-2-methylpiperazine with 4-fluorobenzaldehyde is a two-step process, often performed in a single pot. It involves the initial formation of an iminium ion intermediate, which is then reduced by a selective hydride agent to yield the target secondary amine.
Caption: General workflow for reductive amination synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in this synthesis? A1: The primary challenge is controlling the selectivity of the N-alkylation. Piperazine has two secondary amine nitrogens (N1 and N4). Since the starting material, (R)-2-methylpiperazine, is unsymmetrical, the two nitrogens have different reactivity. However, a common side reaction is the bis-alkylation, where 4-fluorobenzyl groups are added to both nitrogen atoms, leading to a significant reduction in the yield of the desired mono-alkylated product.
Q2: Which reducing agent is recommended for this reaction? A2: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the preferred reducing agent for this transformation.[3][4][5] Unlike stronger reductants like sodium borohydride (NaBH₄), STAB is mild enough that it will not significantly reduce the starting aldehyde.[6] It is highly selective for the protonated iminium ion intermediate, allowing the reaction to be performed in a convenient one-pot procedure.[4][5] Sodium cyanoborohydride (NaBH₃CN) is also selective but is highly toxic.[4][7]
Q3: Why is my final product an oil instead of a solid, and the NMR peaks are broad? A3: The free base of this compound can be an oil or a low-melting solid. Broad NMR peaks often indicate the presence of impurities, residual solvent, or multiple protonation states in solution.[8] Inadequate drying or incomplete reaction/workup are common causes. Purification, typically via column chromatography or by forming a crystalline salt (e.g., hydrochloride), can resolve these issues.
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Low Yield (<60%) with Significant Unreacted Starting Materials
Q: My reaction consistently results in low yields, and TLC/LC-MS analysis shows a large amount of unreacted (R)-2-methylpiperazine and 4-fluorobenzaldehyde. What is causing the low conversion?
A: Possible Causes & Solutions
This issue typically points to inefficient formation of the iminium ion intermediate or deactivation of the reducing agent.
-
Inefficient Iminium Ion Formation: The condensation of the amine and aldehyde to form the iminium ion is a critical equilibrium step and is often the rate-limiting part of the reaction.
-
Mechanism: The reaction is catalyzed by mild acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine to attack.
-
Solution: Add a catalytic amount of acetic acid (AcOH). Typically, 1-5 mol% is sufficient. For less reactive substrates, a stoichiometric amount of acid can be used, as it also helps form the reactive iminium salt.[5] However, avoid strongly acidic conditions (pH < 4), which would fully protonate the starting amine, rendering it non-nucleophilic.[6]
-
-
Moisture in the Reaction: Sodium triacetoxyborohydride (STAB) is sensitive to water and will decompose upon contact, reducing its effective concentration.
-
Insufficient Reaction Time: While many reductive aminations are complete within a few hours, sterically hindered or electronically deactivated substrates may require longer reaction times.
-
Solution: Monitor the reaction progress by TLC or LC-MS every 2-4 hours. If the reaction stalls, consider a slight increase in temperature (e.g., from room temperature to 40 °C), but be cautious as this can also promote side reactions.
-
Optimized Conditions Comparison
| Parameter | Standard Condition | Optimized for Higher Conversion | Rationale |
| Catalyst | None | 1-2 eq. Acetic Acid | Catalyzes imine formation and provides the iminium ion.[5] |
| Solvent | Reagent Grade DCM | Anhydrous DCM or DCE | STAB is moisture-sensitive.[3] |
| Atmosphere | Air | Nitrogen or Argon | Prevents introduction of atmospheric moisture. |
| Monitoring | Endpoint check | Time-course (e.g., 2, 6, 12h) | Determines the actual point of reaction completion. |
Problem 2: Formation of a Significant High-Molecular-Weight Impurity
Q: I am observing a major side product with a mass corresponding to the addition of two fluorobenzyl groups. How can I suppress the formation of this bis-alkylated impurity?
A: Possible Causes & Solutions
The formation of 1,4-bis(4-fluorobenzyl)-2-methylpiperazine is a classic problem of selectivity in piperazine chemistry.[9] It occurs when the desired product, a secondary amine, competes with the starting material as a nucleophile.
Caption: Pathway for the formation of the bis-alkylated side product.
-
Stoichiometry of Reactants: Using a 1:1 ratio of amine to aldehyde often leads to bis-alkylation because the product amine is often as reactive, or more so, than the starting amine.
-
Solution: Use a molar excess of the (R)-2-methylpiperazine. A ratio of 1.5 to 2.0 equivalents of the piperazine to 1.0 equivalent of the aldehyde will statistically favor the mono-alkylation reaction. The unreacted piperazine can be easily removed during the aqueous workup due to its high water solubility.
-
-
Order of Reagent Addition: Adding all reagents at once (the "one-pot" method) can sometimes favor the side reaction if imine formation is slow.
-
Solution: Employ a "two-step, one-pot" approach. First, stir the (R)-2-methylpiperazine and 4-fluorobenzaldehyde in the solvent for 30-60 minutes to allow the iminium ion to form.[10] Then, add the sodium triacetoxyborohydride portion-wise. This ensures the reducing agent primarily acts on the initially formed iminium ion from the starting materials.
-
Problem 3: Difficulty in Product Isolation and Purification
Q: My workup is messy. The product is difficult to extract from the aqueous layer, and column chromatography gives poor separation. How can I improve the purification process?
A: Possible Causes & Solutions
The basic nitrogen atoms in the piperazine ring make the product highly polar and water-soluble, especially at neutral or acidic pH, complicating extraction and chromatography.[11][12]
-
Ineffective Extraction due to Protonation: If the aqueous layer is not sufficiently basic during workup, the product will exist as a protonated salt and remain in the water layer.
-
Solution: During the workup, quench the reaction with a saturated sodium bicarbonate (NaHCO₃) solution or, more effectively, with 1-2 M sodium hydroxide (NaOH) until the aqueous layer is strongly basic (pH > 11). This ensures the product is in its free base form, which is more soluble in organic solvents like DCM or ethyl acetate.[12]
-
-
Chromatography Issues: The basicity of the product can cause it to streak or bind irreversibly to standard silica gel.
-
Solution 1 (Modified Eluent): Add a small amount of a basic modifier to your chromatography eluent system. A common choice is to add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the solvent system (e.g., DCM/Methanol/TEA). This deactivates the acidic sites on the silica gel, leading to better peak shapes and improved separation.
-
Solution 2 (Alternative Purification): Avoid chromatography by converting the crude product to a crystalline salt. After an initial extraction and solvent evaporation, dissolve the crude oil in a suitable solvent like isopropanol or ethyl acetate and add a solution of HCl in ether or isopropanol. The hydrochloride salt will often precipitate as a pure, crystalline solid that can be isolated by filtration.[8] The free base can be regenerated later if needed.
-
Recommended Purification Workflow
Caption: Decision workflow for product purification.
Optimized Protocol
This protocol incorporates the troubleshooting solutions discussed above to maximize yield and purity.
Materials:
-
(R)-2-Methylpiperazine (2.0 equiv)
-
4-Fluorobenzaldehyde (1.0 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid (1.0 equiv)
-
1 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
2 M HCl in Diethyl Ether
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add (R)-2-methylpiperazine (2.0 equiv) and anhydrous DCE. Stir to dissolve.
-
Iminium Formation: Add 4-fluorobenzaldehyde (1.0 equiv) followed by glacial acetic acid (1.0 equiv). Stir the mixture at room temperature for 45 minutes.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 equiv) in portions over 15 minutes. Note: The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor for the disappearance of the aldehyde by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate system) or LC-MS. The reaction is typically complete in 4-12 hours.
-
Workup: Once the reaction is complete, carefully quench by adding 1 M NaOH solution until the aqueous phase is strongly basic (pH > 11). Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Purification (Salt Formation): Dissolve the crude oil in a minimal amount of isopropanol. Slowly add a 2 M solution of HCl in diethyl ether while stirring. The this compound dihydrochloride salt should precipitate. Cool the mixture in an ice bath for 30 minutes to maximize precipitation, then collect the solid by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum to obtain a pure, white solid.
References
- Vertex AI Search. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube.
- Google Patents. (1959). US2919275A - Purification of piperazine.
- Organic Chemistry Portal. Reductive Amination - Common Conditions.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- BenchChem. Technical Support Center: Purification of Piperazine-Containing Compounds.
- BenchChem. Comparative analysis of different reducing agents in amination.
- PrepChem.com. Synthesis of 1-(4-fluorobenzyl)piperazine.
- Interchim. Sodium CyanoBoroHydride and Sodium BoroHydride.
- O'Brien, P. et al. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society.
- BenchChem. Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
- Google Patents. (2014). WO2014184039A1 - Method for preparing n-alkyl-piperazines.
- De Luca, L. et al. (2019). Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile. ResearchGate.
- De Luca, L. et al. (2019). Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile. PubMed.
- Sigma-Aldrich. 1-(4-Fluorobenzyl)piperazine 97 70931-28-1.
- Reddit. (2024). Reductive amination of piperazine. r/OrganicChemistry.
- ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
- ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?.
- Myers, A. G. Chem 115: C!N Bond-Forming Reactions: Reductive Amination. Harvard University.
Sources
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- 2. Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
troubleshooting (r)-1-(4-Fluorobenzyl)-3-methylpiperazine solubility issues
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to provide a systematic, scientifically-grounded approach to overcoming solubility challenges with (r)-1-(4-Fluorobenzyl)-3-methylpiperazine. Our goal is to move beyond simple instructions to explain the underlying chemical principles, enabling you to make informed decisions during your experiments.
Physicochemical Profile
Understanding the fundamental properties of this compound is the first step in troubleshooting its solubility. The molecule's structure, featuring a basic piperazine core and a lipophilic fluorobenzyl group, dictates its behavior in different solvent systems.
| Property | Value / Description | Source |
| Chemical Name | This compound | - |
| Synonyms | (3R)-1-(4-Fluoro-benzyl)-3-methyl-piperazine | [1] |
| CAS Number | 422270-29-9 | [1] |
| Molecular Formula | C₁₂H₁₇FN₂ | [1] |
| Molecular Weight | 208.28 g/mol | [1] |
| Structure | A piperazine ring substituted with a methyl group at the 3-position (R-configuration) and a 4-fluorobenzyl group at the 1-position. | - |
| Predicted pKa | pKa₁ ≈ 8.5-9.5 (tertiary amine N4), pKa₂ ≈ 4.5-5.5 (tertiary amine N1). Note: These are estimated values based on the pKa of piperazine (9.73, 5.35) and related structures. The electron-withdrawing effect of the benzyl group would slightly lower the basicity of N1.[2][3] | - |
| Predicted logP | ~2.5 - 3.5. This value indicates a moderate lipophilicity, suggesting poor intrinsic aqueous solubility. | - |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common solubility issues in a question-and-answer format, providing both immediate solutions and the scientific rationale.
Q1: Why is my this compound sample not dissolving in neutral water or PBS (pH 7.4)?
Answer: The poor aqueous solubility at neutral pH is a direct consequence of the molecule's chemical structure.
-
Hydrophobic Character: The 4-fluorobenzyl group and the methyl group are nonpolar and hydrophobic ("water-fearing"). These groups dominate the molecule's character, causing it to resist dissolving in polar solvents like water.
-
Uncharged State: At neutral pH, the two basic nitrogen atoms in the piperazine ring are largely uncharged (unprotonated). In this state, the molecule cannot form strong ionic interactions with water, which are critical for overcoming the high lattice energy of the solid form and driving dissolution. Smaller amines can dissolve in water due to hydrogen bonding, but as the hydrocarbon portion of the molecule increases, solubility decreases significantly.[4]
Q2: How does changing the pH of the solvent improve the compound's solubility?
Answer: Adjusting the pH is the most effective primary strategy for solubilizing this compound. As a weak base, its solubility is highly pH-dependent.
The Underlying Principle: Salt Formation The two nitrogen atoms in the piperazine ring can accept protons (H⁺) from an acidic medium. This process converts the neutral base into a charged salt form (a conjugate acid).
B + H⁺ ⇌ BH⁺ (Insoluble Base) + (Acid) ⇌ (Soluble Salt)
This charged salt is significantly more polar than the neutral form, allowing it to interact favorably with water molecules, which dramatically increases solubility.[5] For weakly basic drugs, solubility typically increases as the pH is lowered below the compound's pKa.[6] The Henderson-Hasselbalch equation provides a framework for understanding this relationship, though experimental results can vary.[7][8]
Caption: A step-by-step troubleshooting flowchart.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]
-
Wikipedia. (n.d.). Methylbenzylpiperazine. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Advanced Properties of Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
- Google Patents. (n.d.). Pharmaceutical formulations including an amine compound.
-
PubChem. (n.d.). Piperazine. Retrieved from [Link]
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). BZP/piperazines drug profile. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]
-
Drug Development & Delivery. (2021). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]
-
Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European journal of pharmaceutical sciences, 22(5), 387-398. Available at: [Link]
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230. Available at: [Link]
-
PubChem. (n.d.). 1-Benzylpiperazine. Retrieved from [Link]
-
World Journal of Biology and Pharmaceutical Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
Creative Chemistry. (n.d.). Solubility and pH of amines. Retrieved from [Link]
-
Solubility of Things. (n.d.). Piperazine. Retrieved from [Link]
-
SINTEF. (n.d.). Solid liquid solubility of piperazine. Retrieved from [Link]
-
American Pharmaceutical Review. (n.d.). Solubilizer Excipients. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2012). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Retrieved from [Link]
-
Gochem. (n.d.). PIPERAZINE. Retrieved from [Link]
-
SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. Retrieved from [Link]
-
Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., & Pouton, C. W. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315-499. Available at: [Link]
-
Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly, 20(1), 115-126. Available at: [Link]
-
PubMed. (2004). Solubilizing excipients in oral and injectable formulations. Retrieved from [Link]
-
JoVE. (2024). Extraction: Effects of pH. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Retrieved from [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. issr.edu.kh [issr.edu.kh]
- 5. Video: Extraction: Effects of pH [jove.com]
- 6. journal.appconnect.in [journal.appconnect.in]
- 7. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: (r)-1-(4-Fluorobenzyl)-3-methylpiperazine Synthesis
Welcome to the dedicated technical support guide for the synthesis and optimization of (r)-1-(4-Fluorobenzyl)-3-methylpiperazine. This document is designed for researchers, chemists, and process development professionals who are working with this key intermediate. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reaction conditions effectively. We will address common challenges from yield optimization to impurity profiling and stereochemical control.
Troubleshooting & Frequently Asked Questions (FAQs)
This section is structured to address the most common issues encountered during the synthesis, which typically involves the N-alkylation of (r)-3-methylpiperazine with 4-fluorobenzyl chloride or bromide.
Q1: My reaction shows low conversion of the starting (r)-3-methylpiperazine, even after extended reaction times. What are the likely causes and how can I fix it?
A1: Low conversion is a classic issue in N-alkylation and typically points to insufficient reactivity or deactivation of reagents. Let's break down the primary culprits:
-
Base Incompatibility or Insufficient Strength: The base is critical for deprotonating the secondary amine of the piperazine, making it nucleophilic. If the base is too weak, the concentration of the reactive, deprotonated piperazine will be too low for the reaction to proceed efficiently.
-
Troubleshooting:
-
Switch to a Stronger Base: If you are using a mild inorganic base like sodium bicarbonate (NaHCO₃), consider switching to a stronger one like potassium carbonate (K₂CO₃) or an organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). Carbonates are often preferred as they are non-nucleophilic and easily removed during work-up.
-
Ensure Anhydrous Conditions: Many bases, especially carbonates, can be hygroscopic. Water in the reaction can hydrolyze the alkylating agent and decrease the efficacy of the base. Ensure your solvent is dry and the base has been properly stored or dried before use.
-
-
-
Solvent Choice: The solvent must be able to dissolve the reagents and facilitate the Sₙ2 reaction. Aprotic polar solvents are generally ideal.
-
Troubleshooting:
-
Solvent Optimization: If you are using a less polar solvent like Toluene, switching to Acetonitrile (ACN), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) can significantly accelerate the reaction rate by stabilizing the transition state. DMF and ACN are excellent starting points.
-
-
-
Phase Transfer Catalyst: If you are using an inorganic base (like K₂CO₃) which has poor solubility in organic solvents, the reaction can be slow due to the limited interface between the base and the reactants.
-
Troubleshooting:
-
Introduce a Catalyst: Adding a phase transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or 18-crown-6 can shuttle the carbonate from the solid phase into the organic phase, dramatically increasing the rate of deprotonation and subsequent alkylation.
-
-
Caption: Troubleshooting workflow for low reaction conversion.
Q2: I'm observing a significant amount of a higher molecular weight impurity. I suspect it's the bis-alkylated product. How can I suppress this side reaction?
A2: This is the most common side reaction in this synthesis. You are forming 1,4-bis(4-fluorobenzyl)-2-methylpiperazine. This occurs because your desired product, a secondary amine, can be deprotonated and act as a nucleophile itself, reacting with another molecule of 4-fluorobenzyl chloride.
-
Chemical Principle: The N1 and N4 positions of the piperazine ring have different steric environments and basicities, but both can be alkylated. The key to selectivity is controlling the stoichiometry and reactivity.
-
Troubleshooting Strategies:
-
Control Stoichiometry: Use a slight excess of the (r)-3-methylpiperazine (e.g., 1.2 to 1.5 equivalents). This ensures that the 4-fluorobenzyl chloride is more likely to encounter the starting material than the mono-alkylated product.
-
Slow Addition of Alkylating Agent: Instead of adding the 4-fluorobenzyl chloride all at once, add it dropwise over a period of 1-2 hours using a syringe pump. This keeps the instantaneous concentration of the electrophile low, favoring the reaction with the more abundant starting amine.
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can increase selectivity. The activation energy for the second alkylation is often slightly higher, and lowering the temperature will disfavor it more significantly than the first alkylation.
-
Use a Bulky Base: An organic base with significant steric hindrance, like DIPEA, is less likely to deprotonate the more sterically hindered nitrogen of the mono-alkylated product, thus reducing the rate of the second alkylation.
-
Caption: Competing reaction pathways in piperazine alkylation.
Q3: How do I ensure the stereochemical integrity of the (r)-3-methylpiperazine is maintained throughout the reaction and work-up?
A3: This is a critical concern for any chiral synthesis. Fortunately, the chiral center in (r)-3-methylpiperazine (C3) is not directly involved in the N-alkylation reaction at N1 or N4. Therefore, racemization at C3 under standard Sₙ2 conditions is highly unlikely.
-
Primary Risk Factor: The main, albeit low, risk would come from excessively harsh basic or acidic conditions combined with high temperatures, which could potentially lead to ring-opening/closing equilibria or other unforeseen side reactions. Standard N-alkylation conditions (e.g., K₂CO₃ in ACN at RT to 50 °C) are generally very safe for preserving stereochemistry.
-
Verification Protocol:
-
Chiral HPLC/SFC: The most definitive way to confirm the enantiomeric excess (e.e.) of your final product is by using a chiral chromatography method. Develop a method using a suitable chiral stationary phase (e.g., Chiralpak AD-H, OD-H) to separate the (r) and (s) enantiomers.
-
Compare to a Racemic Standard: Synthesize a small amount of the racemic product by starting with racemic 3-methylpiperazine. This standard is invaluable for confirming the peak identities and validating your chiral separation method.
-
Optical Rotation: While less precise than chiral HPLC, measuring the specific rotation ([α]ᴅ) of your product and comparing it to a literature value for the pure enantiomer can serve as a quick quality control check.
-
Optimized Experimental Protocol
This protocol is a robust starting point that incorporates solutions to the common problems discussed above.
Objective: To synthesize this compound with high yield (>90%) and low bis-alkylation impurity (<2%).
Materials:
-
(r)-3-methylpiperazine (1.2 equiv)
-
4-Fluorobenzyl chloride (1.0 equiv)
-
Potassium Carbonate (K₂CO₃), fine powder, dried (2.5 equiv)
-
Acetonitrile (ACN), anhydrous
-
Tetrabutylammonium bromide (TBAB) (0.05 equiv)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add (r)-3-methylpiperazine (1.2 equiv), potassium carbonate (2.5 equiv), and TBAB (0.05 equiv).
-
Solvent Addition: Add anhydrous acetonitrile to form a slurry (approx. 5-10 mL per gram of starting piperazine).
-
Reagent Addition: In a separate flask, dissolve 4-fluorobenzyl chloride (1.0 equiv) in a small amount of anhydrous acetonitrile.
-
Controlled Addition: Begin stirring the piperazine slurry and add the 4-fluorobenzyl chloride solution dropwise via a syringe pump over 1.5 hours. Maintain the internal temperature below 30 °C.
-
Reaction Monitoring (In-Process Control): After the addition is complete, let the reaction stir at room temperature. Monitor the reaction progress every hour by TLC or HPLC. A good TLC system might be 10% Methanol in Dichloromethane. The product should be more non-polar than the starting piperazine. The reaction is typically complete in 3-5 hours.
-
Work-up:
-
Once the reaction is complete, filter the solid K₂CO₃ and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the ACN.
-
Dissolve the residue in Dichloromethane (DCM) and wash with water (2x) to remove any remaining salts and TBAB.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
| Parameter | Standard Condition | Optimized Condition | Rationale for Optimization |
| Piperazine Equiv. | 1.0 | 1.2 | Suppresses bis-alkylation by statistical advantage. |
| Base | NaHCO₃ / TEA | K₂CO₃ + TBAB | Stronger, non-nucleophilic base system with PTC for enhanced rate in ACN. |
| Solvent | Toluene / THF | Acetonitrile (ACN) | Polar aprotic solvent accelerates Sₙ2 reactions. |
| Addition Method | All at once | Slow addition via syringe pump | Maintains low electrophile concentration to disfavor the second alkylation. |
| Temperature | 50-80 °C | Room Temperature (RT) | Lower temperature increases selectivity and reduces side reactions. |
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]
-
Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]
-
Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall. [Link]
-
Salvador, J. A. R., et al. (2013). Recent Developments in the Synthesis of Piperazines. Current Organic Chemistry, 17(9), 903-933. [Link]
Technical Support Center: Purification of (R)-1-(4-Fluorobenzyl)-3-methylpiperazine
Welcome to the technical support guide for the purification of (R)-1-(4-Fluorobenzyl)-3-methylpiperazine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals. The guidance herein is structured to address specific, practical challenges encountered during the purification of this chiral piperazine derivative, ensuring you can achieve the desired chemical and enantiomeric purity for your research and development needs.
Introduction: The Purification Challenge
This compound is a chiral amine, and like many such molecules, its purification presents a multi-faceted challenge. Success requires not only the removal of common process-related impurities (e.g., starting materials, by-products) but also the highly precise separation of the desired (R)-enantiomer from its (S)-counterpart. The basic nature of the piperazine ring can also introduce complications like tailing during chromatographic purification. This guide will walk you through these challenges with scientifically grounded, field-proven solutions.
Part 1: Frequently Asked Questions (FAQs)
FAQ 1: My crude product is an oil that won't crystallize. What are my primary purification options?
This is a common issue with many piperazine derivatives. When direct crystallization fails, a strategic workflow is necessary. The main options include:
-
Salt Formation and Recrystallization: Convert the basic oily product into a salt (e.g., hydrochloride, fumarate, diacetate). Salts are often crystalline and can be purified effectively through recrystallization. The purified salt can then be neutralized with a base to regenerate the purified free base as an oil.[1]
-
Chromatography: Both standard silica gel chromatography and more advanced techniques are viable. However, the basicity of the piperazine nitrogens can cause issues.
-
Vacuum Distillation: If the compound is thermally stable, vacuum distillation can be effective for removing non-volatile impurities.[1]
FAQ 2: What are the most likely impurities I should be looking for?
The impurity profile depends heavily on the synthetic route. However, for a typical synthesis involving the alkylation of 2-methylpiperazine with 4-fluorobenzyl chloride, common impurities include:
-
Unreacted Starting Materials: Residual 2-methylpiperazine and 4-fluorobenzyl chloride.
-
Over-alkylation By-product: 1,4-bis(4-Fluorobenzyl)-2-methylpiperazine.
-
Positional Isomer: (R)-1-(4-Fluorobenzyl)-2-methylpiperazine, if the starting material was a mixture.
-
Enantiomeric Impurity: The (S)-enantiomer of the product.
It is crucial to use analytical techniques like HPLC, LC-MS, and NMR to identify and quantify these impurities before selecting a purification strategy.[2][3]
FAQ 3: What is the most effective method for separating the (R) and (S) enantiomers?
For chiral separations of pharmaceutical compounds, Supercritical Fluid Chromatography (SFC) is often the method of choice.[4][5]
-
Why SFC? SFC offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC) for chiral separations.[4][6] It uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity.[5][7] This leads to faster separations, reduced solvent consumption (making it a "greener" technique), and quicker post-purification evaporation times.[7][8]
-
Alternative Methods: While SFC is preferred, preparative chiral HPLC is also a viable, though often slower and more solvent-intensive, option. Classical resolution via diastereomeric salt formation with a chiral acid is another potential route, but it requires more development time.
Part 2: Troubleshooting Guide
This section addresses specific problems you might encounter during purification and provides step-by-step solutions.
Issue 1: Significant Tailing During Silica Gel Column Chromatography
Question: I'm trying to purify my crude this compound on a silica gel column, but the product peak is showing severe tailing, leading to poor separation and mixed fractions. What's causing this and how can I fix it?
Root Cause Analysis: Tailing is a classic problem when purifying basic compounds like piperazines on standard, slightly acidic silica gel. The basic nitrogen atoms in your molecule interact strongly with the acidic silanol groups (Si-OH) on the silica surface, causing the compound to "stick" and elute slowly and unevenly.[1]
Solutions:
-
Mobile Phase Modification (Recommended): The most common and effective solution is to add a basic modifier to your eluent. This modifier competes with your product for the active sites on the silica gel, leading to a much sharper peak shape.
-
Triethylamine (TEA): Add 0.1-1% (v/v) of triethylamine to your mobile phase (e.g., Ethyl Acetate/Hexane).[1] This is typically the first choice for moderately basic amines.
-
Ammonia: For very strong interactions, a solution of ammonia in methanol (e.g., adding 1-2% of a 7N solution) can be used, though this is often reserved for more challenging separations.[1]
-
-
Use of Deactivated or Basic Stationary Phase:
-
Alumina (Basic): Consider using basic alumina as your stationary phase instead of silica gel.
-
Treated Silica: Commercially available deactivated or amine-treated silica gels are also an option.
-
-
TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.4 for your product. Test the system with and without the addition of 0.5-1% TEA to observe the improvement in spot shape.
-
Column Packing: Prepare a slurry of silica gel in your chosen eluent (e.g., 90:10:1 Hexane:EtOAc:TEA). Pack the column carefully to avoid air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane (DCM). Adsorb it onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the column.
-
Elution: Run the column using the pre-determined mobile phase containing TEA. Collect fractions and monitor them by TLC.
-
Work-up: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Note that TEA is volatile and should be removed under high vacuum.
Caption: Workflow for addressing peak tailing in chromatography.
Issue 2: Difficulty Achieving >99% Enantiomeric Purity
Question: I have successfully removed the chemical impurities, but my chiral SFC (or HPLC) separation is not giving me the baseline resolution needed to isolate the (R)-enantiomer with high enantiomeric excess (e.e.). How can I optimize my chiral separation?
Root Cause Analysis: Achieving high enantiomeric purity is a matter of optimizing selectivity (separation factor, α) and efficiency (plate count, N) in your chromatography system. The choice of chiral stationary phase (CSP), mobile phase, and other parameters are critical.
Solutions & Optimization Strategy:
A systematic screening approach is the most efficient way to find the optimal conditions.
-
Chiral Stationary Phase (CSP) Screening: The interaction between your molecule and the CSP is the most critical factor. Polysaccharide-based columns are a common starting point for chiral separations.[4]
-
Common CSPs to Screen: Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IA, IB, IC, etc.
-
-
Mobile Phase Optimization:
-
For SFC: The primary mobile phase is CO2. The key is to screen different co-solvents (modifiers).[7][8] Common choices are methanol, ethanol, and isopropanol, often with a basic additive.
-
For HPLC: Typical normal-phase eluents are mixtures of alkanes (hexane, heptane) with an alcohol (isopropanol, ethanol).
-
-
Additive Screening: Since your compound is basic, adding a small amount of a basic additive to the mobile phase can dramatically improve peak shape and sometimes selectivity.
-
Common Additives: Diethylamine (DEA), Triethylamine (TEA), or Isopropylamine at concentrations of 0.1-0.5%.
-
-
Temperature and Flow Rate: Varying the column temperature can influence enantioselectivity. Lower temperatures often improve resolution but increase backpressure. Optimizing the flow rate can improve efficiency.
| Column | Co-Solvent (Modifier) | Additive (0.1%) | Resolution (Rs) | Notes |
| Chiralpak AD-H | Methanol | DEA | 1.8 | Good initial separation. |
| Chiralpak AD-H | Ethanol | DEA | 2.1 | Improved resolution. |
| Chiralcel OD-H | Methanol | DEA | 1.2 | Poor separation. |
| Chiralpak IC | Isopropanol | TEA | 2.5 | Baseline separation achieved. |
Data is illustrative and specific results will vary.
Caption: Systematic workflow for chiral method development.
References
-
Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]
-
Toribio, L., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. PubMed. [Link]
-
Pharmaceutical Technology. (n.d.). Supercritical Fluid Chiral Separations. [Link]
-
Wu, Y., et al. (n.d.). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. American Laboratory. [Link]
-
News-Medical.Net. (n.d.). Pharmaceutical Applications of Supercritical Fluid Chromatography. [Link]
-
Novotna, K., et al. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2013, March 29). How to extract/isolate piperazine from water without distillation?[Link]
-
ACS Publications. (n.d.). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. [Link]
-
precisionFDA. (n.d.). 1-(4-FLUOROBENZYL)PIPERAZINE. [Link]
-
SciSpace. (2016). A production method of 1-(4-fluorobenzyl)-3-(4-isobutoxybenzyl)-1-(1-methylpiperidin- 4 yl)urea and its deuterated analogs not containing dimeric impurities. [Link]
-
Mirabile, S., et al. (2021). Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti. [Link]
-
ResearchGate. (2013, February 18). Synthesis and Radiosynthesis of a Novel PET Fluorobenzyl Piperazine for Melanoma Tumour Imaging; [18F]MEL054. [Link]
-
Papke, R. L., et al. (n.d.). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed Central. [Link]
-
Papke, R. L., et al. (2025, July 16). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed. [Link]
-
Pharmaffiliates. (n.d.). Pimavanserin-impurities. [Link]
-
De Luca, L., et al. (2019, September 15). Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile. PubMed. [Link]
-
Ukrainian Chemistry Journal. (2025, March 25). CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. [Link]
- Google Patents. (n.d.). WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine.
-
World Journal of Pharmaceutical Research. (n.d.). 13 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
-
Li, J., et al. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. PMC - NIH. [Link]
- Google Patents. (n.d.). CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
-
MDPI. (2022, June 9). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
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- 8. americanlaboratory.com [americanlaboratory.com]
Technical Support Center: Overcoming Poor Bioavailability of (r)-1-(4-Fluorobenzyl)-3-methylpiperazine
An in-depth technical guide by a Senior Application Scientist.
A Foreword from Your Application Scientist:
Welcome, colleague. If you're working with (r)-1-(4-Fluorobenzyl)-3-methylpiperazine or similar piperazine derivatives, you've selected a scaffold known for its versatile biological activity. However, you may also be encountering a common hurdle in drug development: poor or erratic oral bioavailability. This guide is structured as a direct response to the challenges you might be facing at the bench. It is designed not as a rigid protocol, but as a troubleshooting framework rooted in the principles of biopharmaceutics. We will explore the probable causes of low bioavailability for this compound class and detail actionable, field-proven strategies to overcome them. Let's begin the process of systematic problem-solving.
Compound Profile: this compound
To effectively troubleshoot, we must first understand the physicochemical properties of our molecule. While extensive public data on this specific R-enantiomer is scarce, we can extrapolate a likely profile based on its structural components—a basic piperazine ring, a fluorobenzyl group, and a methyl substituent.
| Property | Estimated Value / Observation | Implication for Bioavailability |
| Molecular Formula | C₁₂H₁₇FN₂ | - |
| Molecular Weight | 208.28 g/mol | Favorable for oral absorption (Lipinski's Rule of 5). |
| Structure | Basic (dibasic) amine | pH-dependent solubility; likely high solubility in acidic gastric fluid but may precipitate in the higher pH of the intestine. |
| pKa (estimated) | ~8.5 (piperazine N), ~4.5 (piperazine N) | The compound will be protonated and soluble in the stomach (pH 1-2) but solubility will decrease significantly as it moves to the intestine (pH 6-7.5). |
| logP (estimated) | 2.0 - 2.5 | Moderate lipophilicity suggests good membrane permeability, but this can be offset by poor solubility at intestinal pH. |
| Physical State | Likely a solid at room temperature. | Requires dissolution prior to absorption. |
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you might be observing in your preclinical studies.
Question 1: My in vivo rodent study shows very low and highly variable plasma concentrations (AUC) after oral gavage. What are the most likely causes?
Answer: This is a classic presentation for a Biopharmaceutics Classification System (BCS) Class II or IV compound. The issue stems from one or more of three primary bottlenecks: poor solubility, extensive first-pass metabolism, or transporter-mediated efflux.
-
Causality - The "Why":
-
Solubility-Limited Absorption: As a basic compound, your molecule likely dissolves in the acidic environment of the stomach, but as it transitions to the neutral pH of the small intestine—the primary site for drug absorption—it can crash out of solution. If the drug is not in a dissolved state, it cannot permeate the intestinal wall. This "precipitation upon transit" is a major cause of low and erratic absorption.
-
First-Pass Metabolism: The piperazine moiety and the benzyl group are susceptible to metabolism by cytochrome P450 (CYP) enzymes, particularly in the gut wall and liver.[1][2] The drug is absorbed from the intestine into the portal vein, which leads directly to the liver before reaching systemic circulation.[3][4] If the liver extensively metabolizes the compound on this first pass, only a small fraction of the active drug will reach the rest of the body.[5][6] This is known as the first-pass effect.
-
P-glycoprotein (P-gp) Efflux: The molecule could be a substrate for efflux transporters like P-gp, which act as cellular "pumps" that actively transport absorbed drug back into the intestinal lumen, thereby reducing net absorption.
-
Below is a workflow to diagnose this issue:
Caption: The principle of Amorphous Solid Dispersions (ASDs).
Q2: How can I run a quick in vitro screen to predict if my formulation will work?
A simple and effective method is a "pH-shift" dissolution test.
-
Start the dissolution of your formulation in an acidic medium (e.g., 0.1 N HCl, pH 1.2) to simulate the stomach.
-
After a set time (e.g., 30 minutes), add a concentrated buffer to raise the pH to 6.8, simulating the entry into the small intestine.
-
Monitor the drug concentration over time. A good formulation will maintain a high concentration of dissolved drug (ideally in a supersaturated state) without rapid precipitation. A poor formulation will show a sharp drop in concentration as the drug crashes out of solution.
Q3: What analytical methods are suitable for quantifying this compound in plasma?
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity. [7]* Sample Preparation: Typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction.
-
Derivatization: For some piperazine compounds, derivatization (e.g., with dansyl chloride) can be used to improve chromatographic retention and ionization efficiency, though it adds a step to the workflow. [7][8]* Ionization Mode: Electrospray ionization (ESI) in positive mode is generally effective for basic amines.
-
Internal Standard: A stable isotope-labeled version of the analyte or a close structural analog should be used to ensure accuracy.
Part 3: Key Experimental Protocols
Protocol 1: Preliminary Salt Screening
Objective: To identify counter-ions that form a stable, crystalline salt with improved aqueous solubility.
-
Preparation: Dissolve 100 mg of the free base in 2 mL of a suitable solvent (e.g., acetone, isopropanol).
-
Acid Addition: In separate vials, add a stoichiometric equivalent (1.0 eq) of various pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, maleic acid, citric acid) dissolved in a minimal amount of the same solvent.
-
Precipitation: Agitate the vials at room temperature. If no solid forms, store at 4°C overnight. If still no solid, consider using an anti-solvent (e.g., heptane) to induce precipitation.
-
Isolation & Analysis: Isolate any resulting solids by filtration and dry under vacuum.
-
Characterization: Analyze the solids by visual inspection (for crystallinity), XRPD (to confirm new crystalline form), and measure the kinetic solubility in pH 7.4 buffer compared to the free base.
Protocol 2: In Vitro Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of the compound and investigate potential for active efflux. A detailed protocol for Caco-2 cell culture and transport experiments should be obtained from authoritative sources such as those provided by commercial suppliers of the cells.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity: Before the experiment, confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment (A-to-B): Add the compound (typically at 1-10 µM) to the apical (A) side of the monolayer. At various time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral (B) side.
-
Transport Experiment (B-to-A): In a separate set of wells, add the compound to the basolateral (B) side and sample from the apical (A) side.
-
Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. A Papp (B-to-A) / Papp (A-to-B) ratio > 2 is a strong indication of active efflux. [9]
This guide provides a foundational framework. Successful drug development requires iterative testing and a deep understanding of the interplay between a compound's chemistry and the body's physiology. Should you require further assistance, please do not hesitate to reach out.
References
-
Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of medicinal chemistry, 51(20), 6581–6591. Available from: [Link]
-
Lin, Z., et al. (2010). Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride. Analytica chimica acta, 662(2), 156–162. Available from: [Link]
-
Mandracchia, D., et al. (2021). Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. Frontiers in Pharmacology, 12, 755431. Available from: [Link]
-
Gao, M., et al. (2017). 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ1 Receptors in the Brain. Journal of medicinal chemistry, 60(11), 4709–4721. Available from: [Link]
-
Al-Ghananeem, A. M. (2023). First-Pass Effect. In: StatPearls [Internet]. StatPearls Publishing. Available from: [Link]
-
ResearchGate. (2024). Formulation strategies for poorly soluble drugs. Available from: [Link]
-
Global Substance Registration System. 1-(4-FLUOROBENZYL)PIPERAZINE. Available from: [Link]
-
Wikipedia. First pass effect. Available from: [Link]
-
Zaini, E., et al. (2021). Recent strategies for improving solubility and oral bioavailability of piperine. International Journal of Applied Pharmaceutics, 13(4), 31-39. Available from: [Link]
-
Hagedorn, M., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(10), 2045. Available from: [Link]
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]
-
Advanced Science News. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. (2024). Available from: [Link]
-
Strickley, R. G. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available from: [Link]
-
Walsh Medical Media. (2023). Study of First-Pass Metabolism and Its Uses. Available from: [Link]
-
Al-Obaidy, K. (2018). A Review on Analytical Methods for Piperazine Determination. Research Journal of Pharmacy and Technology, 11(7), 3139-3144. Available from: [Link]
-
Al-Masoudi, N. A., et al. (2022). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific reports, 12(1), 16053. Available from: [Link]
-
Canadian Society of Pharmacology and Therapeutics. First-pass Effect. Available from: [Link]
-
Bal, P., et al. (2019). Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. ACS Biomaterials Science & Engineering, 6(1), 476-485. Available from: [Link]
-
Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Drug and Alcohol Dependence, 101(1-2), 89-94. Available from: [Link]
-
ResearchGate. Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride | Request PDF. Available from: [Link]
-
Di, L., et al. (2024). Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv. Available from: [Link]
-
Bhalani, D. V., et al. (2021). Cell-based in vitro models for predicting drug permeability. Expert Opinion on Drug Discovery, 16(10), 1137-1150. Available from: [Link]
-
National Center for Biotechnology Information. 1-(4-Fluorophenyl)piperazine. PubChem Compound Database. Available from: [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
-
ResearchGate. (PDF) First-Pass Metabolism and Its Effect on Bioavailability. Available from: [Link]
-
Persona, K., et al. (2015). Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry. Analytical Methods, 7(13), 5555-5561. Available from: [Link]
-
Zhang, Y., et al. (2021). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Molecular pharmaceutics, 18(11), 4249–4258. Available from: [Link]
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Available from: [Link]
-
ResearchGate. (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]
-
Laru, J., et al. (2012). Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model. European journal of pharmaceutical sciences : official journal of the European Federation for Pharmaceutical Sciences, 46(5), 457–468. Available from: [Link]
-
Belluti, F., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules (Basel, Switzerland), 29(3), 675. Available from: [Link]
-
Pharmaffiliates. 1-(4-Fluorobenzyl)-3-(4-((2-methylallyl)oxy)benzyl)-1-(1-methylpiperidin-4-yl)urea. Available from: [Link]
Sources
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- 2. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-Pass Effect - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. First pass effect - Wikipedia [en.wikipedia.org]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 7. Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans | bioRxiv [biorxiv.org]
Technical Support Center: Synthesis of (R)-1-(4-Fluorobenzyl)-3-methylpiperazine
Welcome to the technical support center for the synthesis of (R)-1-(4-fluorobenzyl)-3-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific synthesis. My aim is to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you to troubleshoot and optimize your experiments effectively.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of this compound, providing insights into their causes and solutions.
Q1: My reaction yield is consistently low. What are the likely culprits?
Low yields can stem from several factors, primarily related to the quality of your starting materials and the reaction conditions. One common issue is the presence of acidic impurities, such as 4-fluorobenzoic acid, in your 4-fluorobenzaldehyde starting material. These acidic impurities will neutralize basic reagents, reducing their effective concentration for the desired reaction. Additionally, suboptimal reaction conditions, such as incorrect temperature or reaction time, can lead to incomplete conversion or the formation of side products.
Q2: I am observing an unexpected side product with a similar mass to my desired product. What could it be?
An unexpected side product with a similar mass could be a positional isomer. If your 4-fluorobenzaldehyde starting material contains 2- or 3-fluorobenzaldehyde isomers, these will also react to form the corresponding isomeric piperazine derivatives, which can be challenging to separate from your target compound.
Q3: My final product shows two spots on TLC/peaks in HPLC close to each other. What could be the cause?
This observation often points to the presence of diastereomers. Since you are starting with a chiral molecule, (R)-3-methylpiperazine, the introduction of the 4-fluorobenzyl group does not create a new stereocenter. However, impurities in the starting material or side reactions could potentially lead to the formation of other stereoisomers if not carefully controlled. More commonly, this could indicate the presence of a closely related impurity that is difficult to separate.
Q4: How can I be sure of the enantiomeric purity of my final product?
Maintaining the stereochemical integrity of the (R)-3-methylpiperazine core is critical. To confirm the enantiomeric purity of your final product, chiral High-Performance Liquid Chromatography (HPLC) is the most reliable method. It is crucial to develop a validated chiral HPLC method that can effectively separate the (R) and (S) enantiomers.
II. Troubleshooting Guide: Common Impurities and Their Mitigation
This section provides a detailed breakdown of common impurities, their formation mechanisms, and actionable troubleshooting steps.
Impurity Profile of Starting Materials
The purity of your starting materials is paramount for a successful synthesis.
| Impurity | Formation Mechanism | Mitigation Strategy |
| (S)-3-methylpiperazine | Incomplete chiral resolution during the synthesis of the starting material. | Source high-purity (R)-3-methylpiperazine from a reputable supplier with a certificate of analysis specifying enantiomeric excess (ee). Perform chiral GC or HPLC on the starting material before use. |
| N-Nitroso-3-methylpiperazine | Potential for nitrosamine formation if nitrite sources are present during synthesis or storage. | Use freshly sourced starting material. Store under inert atmosphere and away from nitrogen oxides. |
| Impurity | Formation Mechanism | Mitigation Strategy |
| 4-Fluorobenzoic acid | Oxidation of 4-fluorobenzaldehyde. | Use fresh or purified 4-fluorobenzaldehyde. Store under an inert atmosphere and protect from light. Can be removed by a mild basic wash during workup. |
| 2- and 3-Fluorobenzaldehyde | Isomeric impurities from the synthesis of 4-fluorobenzaldehyde. | Source high-purity 4-fluorobenzaldehyde. Analyze by GC-MS to quantify isomeric impurities. Fractional distillation may be an option for purification. |
| 4-Fluorobenzyl alcohol | Over-reduction of 4-fluorobenzaldehyde during synthesis or side reaction in reductive amination. | Use a stoichiometric amount of the reducing agent and monitor the reaction closely. |
Process-Related Impurities
These impurities arise from the reaction conditions and synthetic route employed.
This is a common and efficient method for N-alkylation.
| Impurity | Formation Mechanism | Mitigation Strategy |
| Unreacted Starting Materials | Incomplete reaction. | Ensure appropriate stoichiometry of reagents. Monitor reaction progress by TLC or HPLC. Increase reaction time or temperature if necessary. |
| 4-Fluorobenzyl alcohol | Reduction of 4-fluorobenzaldehyde by the reducing agent. | Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is less likely to reduce the aldehyde. |
| N,N'-bis(4-fluorobenzyl)-(R)-3-methylpiperazine | Further reaction of the product with another molecule of 4-fluorobenzaldehyde and reducing agent. | Use a slight excess of the piperazine to favor mono-alkylation. Control the stoichiometry of the aldehyde and reducing agent. |
A direct approach that requires careful control to avoid over-alkylation.
| Impurity | Formation Mechanism | Mitigation Strategy |
| 1,4-bis(4-fluorobenzyl)-2-methylpiperazine | Dialkylation of both nitrogen atoms of the piperazine ring. | Use a significant excess of (R)-3-methylpiperazine to statistically favor mono-alkylation.[1] Alternatively, use a mono-protected piperazine derivative (e.g., Boc-protected) and deprotect after alkylation.[1] |
| Quaternary Ammonium Salt | Over-alkylation of the desired product. | Use a controlled amount of the alkylating agent and monitor the reaction progress closely. |
Degradation-Related Impurities
These impurities can form during the reaction, workup, or storage.
| Impurity | Formation Mechanism | Mitigation Strategy |
| N-Oxide of this compound | Oxidation of the tertiary amine nitrogens.[2][3] | Use degassed solvents and maintain an inert atmosphere during the reaction and workup. Store the final product under an inert atmosphere and protected from light and air. |
III. Experimental Protocols & Analytical Methods
Protocol 1: Reductive Amination
-
To a solution of (R)-3-methylpiperazine (1.0 eq.) and 4-fluorobenzaldehyde (1.05 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add a catalytic amount of acetic acid.
-
Stir the mixture for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.2 eq.) portion-wise, maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC or HPLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Chiral HPLC Analysis
-
Column: A suitable chiral stationary phase (CSP) column (e.g., Chiralpak AD-H, Chiralcel OD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
Note: The specific conditions will need to be optimized for your particular system and the enantiomers being separated.
IV. References
-
WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents.
-
US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google Patents.
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. [Link]
Sources
Technical Support Center: Refining the Chiral Separation of 1-(4-Fluorobenzyl)-3-methylpiperazine Enantiomers
Welcome to the dedicated technical support resource for the chiral separation of 1-(4-Fluorobenzyl)-3-methylpiperazine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the experimental process. Drawing from established scientific principles and extensive field experience, this center offers a structured approach to troubleshooting and method optimization.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the chiral separation of 1-(4-Fluorobenzyl)-3-methylpiperazine, providing concise and actionable answers.
Q1: What are the primary methods for the chiral separation of 1-(4-Fluorobenzyl)-3-methylpiperazine?
The two most prevalent and effective methods for separating the enantiomers of 1-(4-Fluorobenzyl)-3-methylpiperazine are High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) and classical resolution via diastereomeric salt formation.[1] Supercritical Fluid Chromatography (SFC) is also a powerful and increasingly popular technique for chiral separations of amine compounds.[2]
-
Chiral HPLC/SFC: This is a direct method where the racemic mixture is introduced into a chromatographic system equipped with a column that can stereoselectively interact with the enantiomers, leading to different retention times and, thus, separation.[3] Polysaccharide-based CSPs are often highly effective for piperazine derivatives.[1][4]
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent).[5] This reaction forms two diastereomeric salts with different physical properties, most notably solubility, allowing for their separation through fractional crystallization.[5][6]
Q2: Which type of chiral stationary phase (CSP) is most suitable for the HPLC separation of this compound?
For piperazine derivatives like 1-(4-Fluorobenzyl)-3-methylpiperazine, polysaccharide-based CSPs are a highly recommended starting point.[1][4] These phases, typically derived from cellulose or amylose, offer a broad range of chiral recognition capabilities.[7] Columns such as those with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) selectors have demonstrated success in separating structurally similar compounds.[8]
Q3: Why am I observing poor peak shape (tailing) for my basic analyte?
Peak tailing for basic compounds like 1-(4-Fluorobenzyl)-3-methylpiperazine in chiral HPLC is often due to strong interactions with residual acidic silanol groups on the silica support of the CSP. To mitigate this, a basic additive is typically incorporated into the mobile phase.[9] Common choices include diethylamine (DEA) or triethylamine (TEA) at low concentrations (e.g., 0.1%).[1] These additives compete for the active sites on the stationary phase, leading to more symmetrical peaks.[10]
Q4: Can temperature adjustments improve my separation?
Yes, temperature is a critical parameter for optimizing chiral separations.[11] Altering the column temperature affects the thermodynamics of the interaction between the enantiomers and the CSP, which can influence retention times, selectivity, and even the elution order.[12][13] It is advisable to screen a range of temperatures (e.g., 10°C to 40°C) to determine the optimal condition for your specific separation.[11]
Q5: What is the role of the organic modifier in the mobile phase?
The organic modifier, typically an alcohol like isopropanol (IPA) or ethanol in normal-phase mode, plays a crucial role in modulating retention and selectivity.[14] The type and concentration of the alcohol can significantly alter the chiral recognition mechanism.[11] A systematic screening of different alcohols and their concentrations is a key step in method development.[7]
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving specific issues you may encounter during your experiments.
Issue 1: Poor or No Resolution of Enantiomers in Chiral HPLC/SFC
Probable Causes & Solutions
| Probable Cause | Detailed Explanation & Solution |
| Inappropriate Chiral Stationary Phase (CSP) | The selected CSP may not possess the necessary stereoselectivity for 1-(4-Fluorobenzyl)-3-methylpiperazine. Solution: Screen a variety of polysaccharide-based CSPs with different selectors (e.g., cellulose vs. amylose derivatives).[7][15] Immobilized polysaccharide phases offer the advantage of being compatible with a wider range of solvents, providing more flexibility during method development.[16] |
| Suboptimal Mobile Phase Composition | The type and concentration of the organic modifier and any additives are critical for achieving separation.[11] Solution: Systematically vary the alcohol (e.g., isopropanol, ethanol) and its percentage in the mobile phase (e.g., hexane or heptane). For this basic analyte, the addition of a small amount of a basic modifier like diethylamine (DEA) (typically 0.1%) is crucial to improve peak shape and can also impact resolution.[9][17] |
| Incorrect Flow Rate | Chiral separations are often more sensitive to flow rate than achiral separations.[18] Lowering the flow rate can sometimes enhance resolution by allowing more time for the enantiomers to interact with the CSP.[12] Solution: Experiment with flow rates lower than the typical 1.0 mL/min for a 4.6 mm I.D. column. Optimal flow rates for chiral separations can be as low as 0.15 to 0.2 mL/min.[12] |
| Inadequate Temperature Control | Temperature significantly influences the thermodynamics of chiral recognition.[11][12] Solution: Evaluate a range of column temperatures (e.g., 15°C, 25°C, 40°C). Sometimes, decreasing the temperature improves resolution, while in other cases, an increase is beneficial.[12] |
| Column Overload | Injecting too much sample can lead to peak broadening and a loss of resolution.[18] Solution: Reduce the injection volume or the concentration of the sample. Ensure the sample is fully dissolved in the mobile phase to prevent on-column precipitation.[16] |
Issue 2: Low Yield or Enantiomeric Excess (ee) in Diastereomeric Salt Crystallization
Probable Causes & Solutions
| Probable Cause | Detailed Explanation & Solution |
| Inappropriate Resolving Agent or Solvent | The combination of the chiral resolving agent and the solvent is crucial for achieving a significant difference in the solubility of the diastereomeric salts.[5] Solution: Screen a variety of chiral acids (e.g., tartaric acid derivatives, mandelic acid) and a range of solvents or solvent mixtures.[1] The goal is to find a system where one diastereomeric salt is significantly less soluble than the other.[6] |
| Unfavorable Molar Ratio | The molar ratio of the resolving agent to the racemic amine can significantly impact the yield and enantiomeric excess.[6] Solution: Experiment with different molar ratios. Ratios greater than 1.5 or less than 0.5 can sometimes lead to higher enantiopurity.[6] |
| Rapid Cooling Rate | Cooling the crystallization mixture too quickly can lead to the co-precipitation of both diastereomeric salts, trapping the undesired diastereomer in the crystal lattice and lowering the enantiomeric excess.[1] Solution: Allow the solution to cool slowly to room temperature and then gradually to a lower temperature (e.g., 0-5°C).[1] |
| Insufficient Equilibration Time | Crystallization can be a slow process, and insufficient time may not allow for the selective precipitation of the less soluble diastereomer. Solution: Allow the crystallization to proceed for an extended period (hours to days) at a controlled low temperature.[1] |
Part 3: Experimental Protocols & Data
Protocol 1: Chiral HPLC Method Development Workflow
This protocol outlines a systematic approach to developing a robust chiral HPLC method for the separation of 1-(4-Fluorobenzyl)-3-methylpiperazine enantiomers.
1. Initial Column and Mobile Phase Screening:
- Columns: Screen a minimum of two polysaccharide-based CSPs, for example:
- A cellulose-based column (e.g., Chiralcel® OD-H, Chiralpak® IC).
- An amylose-based column (e.g., Chiralpak® AD-H, Chiralpak® IA).[17]
- Mobile Phases (Normal Phase):
- Hexane/Isopropanol (IPA) (90:10 v/v) + 0.1% Diethylamine (DEA).
- Hexane/Ethanol (90:10 v/v) + 0.1% DEA.
- Flow Rate: 1.0 mL/min.
- Temperature: 25°C.
- Detection: UV at a suitable wavelength (e.g., 220 nm).
2. Optimization of the Best Condition from Screening:
- Once a column/mobile phase combination shows partial or full separation, proceed with optimization.
- Vary the Alcohol Percentage: Adjust the percentage of IPA or ethanol (e.g., 5%, 15%, 20%) to fine-tune retention and resolution.
- Optimize Flow Rate: Test lower flow rates (e.g., 0.8 mL/min, 0.5 mL/min) to see if resolution improves.[12]
- Optimize Temperature: Evaluate the effect of temperature on the separation (e.g., 15°C, 35°C).[12]
3. Method Validation (Abbreviated):
- Once optimal conditions are established, assess the method's robustness by making small, deliberate changes to the parameters (e.g., flow rate ±0.1 mL/min, temperature ±5°C, mobile phase composition ±2%).[17]
Data Presentation: Example Starting Conditions for Chiral HPLC
| Parameter | Condition 1 | Condition 2 |
| Column | Chiralpak® IC (250 x 4.6 mm, 5 µm) | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Methanol/DEA (90:10:0.1 v/v/v) | Hexane/IPA/DEA (80:20:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 35°C | 25°C |
| Injection Volume | 10 µL | 10 µL |
| Detection | UV at 220 nm | UV at 220 nm |
| Note: These are suggested starting points based on separations of similar piperazine structures.[17] Optimization will be necessary. |
Protocol 2: Diastereomeric Salt Crystallization Workflow
This protocol provides a general procedure for the classical resolution of 1-(4-Fluorobenzyl)-3-methylpiperazine.
1. Screening of Resolving Agents and Solvents:
- Dissolve the racemic 1-(4-Fluorobenzyl)-3-methylpiperazine in a suitable solvent (e.g., ethanol, methanol, acetone).
- In separate small-scale experiments, add a solution of a chiral resolving agent (e.g., (R)-(-)-Mandelic acid, L-(+)-Tartaric acid) in the same solvent. A 0.5 molar equivalent of the resolving agent is a good starting point.
- Observe for the formation of a precipitate upon standing at room temperature or upon cooling.
2. Scale-Up and Fractional Crystallization:
- Once a promising resolving agent/solvent system is identified, perform the reaction on a larger scale.
- Dissolve the racemate in the chosen solvent with gentle heating.
- Add the selected chiral resolving agent (optimized molar ratio) and stir until fully dissolved.
- Allow the solution to cool slowly to room temperature, then transfer to a refrigerator or ice bath to induce crystallization.
- Collect the crystals by filtration and wash with a small amount of cold solvent.
3. Liberation of the Enantiomer and Analysis:
- Suspend the collected diastereomeric salt in water and basify with a suitable base (e.g., NaOH solution) to deprotonate the amine.
- Extract the free amine (the desired enantiomer) with an organic solvent (e.g., dichloromethane, ethyl acetate).
- Dry the organic layer, filter, and evaporate the solvent to yield the enantiomerically enriched product.
- Determine the enantiomeric excess (ee) of the product using the developed chiral HPLC method.
Part 4: Visualizations
Workflow Diagrams
Caption: A stepwise troubleshooting workflow for poor enantiomer resolution in HPLC.
Caption: Logical flow of the diastereomeric salt crystallization process.
References
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Separations. Chiral column takes the crown for supercritical enantioseparation of primary amines. [Link]
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M. J. E. Ferraz, et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry. [Link]
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Wikipedia. Chiral resolution. [Link]
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P. Raveendra Reddy, et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
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ResearchGate. (2014). How can I improve my chiral column resolution? [Link]
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ResearchGate. (2025). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. [Link]
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LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. [Link]
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Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
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Phenomenex. (2022). Top 5 FAQ's About Chiral Columns. [Link]
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LCGC International. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
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FAGG. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. [Link]
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LCGC International. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. [Link]
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Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Piperazine Scaffold
The piperazine ring is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties—two basic nitrogen atoms, a stable chair conformation, and the ability to be substituted at multiple positions—have made it a cornerstone in the design of a vast array of therapeutic agents. Piperazine derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, antidepressant, antipsychotic, and anticancer effects.[1][2]
This guide focuses on (R)-1-(4-Fluorobenzyl)-3-methylpiperazine , a chiral derivative that embodies several key features for modern drug design. It combines the proven piperazine core with two critical modifications:
-
A methyl group at the 3-position , which introduces a chiral center. This is paramount for achieving stereospecific interactions with biological targets, often leading to improved potency and reduced off-target effects.
-
A 4-fluorobenzyl group at the 1-position . The incorporation of fluorine is a widely used strategy in drug development to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties like lipophilicity.[3][4]
This document provides a comparative analysis of this compound and its structural analogs. We will delve into synthetic strategies, compare key physicochemical properties, and synthesize structure-activity relationship (SAR) insights to guide future research and development efforts.
Synthetic Strategies for Chiral Piperazine Cores
The synthesis of enantiomerically pure piperazine derivatives is a critical challenge that dictates their utility in drug discovery. The choice of synthetic route depends on the desired substitution pattern, scalability, and stereochemical control.
Causality Behind Synthetic Choices
The primary goal is to establish the desired stereocenter (in this case, at the C-3 position) with high fidelity. This can be achieved either by starting with a chiral building block or by employing an asymmetric catalytic reaction.
-
Chiral Pool Synthesis: Utilizing readily available, inexpensive chiral starting materials like amino acids is a common and cost-effective strategy. The inherent chirality of the amino acid is transferred to the final piperazine product through a series of chemical transformations.[5][6] This method offers excellent control over the absolute stereochemistry.
-
Asymmetric Catalysis: This approach involves the use of a chiral catalyst to induce enantioselectivity in a reaction that forms the piperazine ring or one of its precursors. For instance, the asymmetric hydrogenation of a prochiral pyrazine or pyrazinone substrate can yield highly enantioenriched piperazines.[7] This method is often more elegant and can be more efficient for large-scale synthesis.
Below is a generalized workflow illustrating the synthesis of chiral piperazines from amino acids.
Caption: Generalized workflow for chiral piperazine synthesis.
Comparative Physicochemical Properties
To understand the specific contribution of each structural moiety, we compare the target compound with several key analogs. The introduction of the methyl group and the fluorine atom, as well as the fluorine's position, significantly influences the molecule's properties.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Stereochemistry | Key Differences from Target |
| This compound | ![]() | C₁₂H₁₇FN₂ | 208.28 | Chiral (R) | - |
| 1-(4-Fluorobenzyl)piperazine | ![]() | C₁₁H₁₅FN₂ | 194.25 | Achiral | Lacks C3-methyl group and chirality.[8] |
| 1-(3-Fluorobenzyl)piperazine | ![]() | C₁₁H₁₅FN₂ | 194.25 | Achiral | Fluorine at meta-position; lacks C3-methyl.[9] |
| 1-Benzylpiperazine (BZP) | ![]() | C₁₁H₁₆N₂ | 176.26 | Achiral | Lacks fluorine and C3-methyl group. |
| (R)-3-Methylpiperazine | ![]() | C₅H₁₂N₂ | 100.16 | Chiral (R) | Lacks N1-benzyl group. |
Structure-Activity Relationship (SAR) Insights
While specific biological activity data for this compound is not widely published, we can infer potential SAR trends from studies on related analogs. The molecule can be deconstructed into three key pharmacophoric regions.
Caption: Key regions for SAR modulation in 1,3-substituted piperazines.
-
N1-Substituent (4-Fluorobenzyl Group): This region is crucial for modulating target affinity and pharmacokinetic properties. The 4-fluoro substitution is known to block para-hydroxylation, a common metabolic pathway, thereby increasing the compound's half-life.[3] The benzyl group itself can engage in hydrophobic or π-stacking interactions within a receptor's binding pocket. Studies on ursolic acid derivatives have identified the 4-fluorobenzyl and piperazine moieties as critical anticancer functional groups.[2]
-
Piperazine Core: This central scaffold correctly orients the substituents. Its basicity (pKa) is a key factor influencing solubility, cell permeability, and interaction with acidic residues in target proteins. However, in some cases, the basic nitrogen can be detrimental to activity, as observed in certain tyrosinase inhibitors where piperidine analogs were more potent than their piperazine counterparts.[10]
-
C3-Substituent (Methyl Group): The introduction of a methyl group at the C3 position creates a stereocenter. This is fundamental for achieving selectivity between receptor subtypes or enzyme isoforms. The (R)- or (S)-enantiomer will often have significantly different biological activities and off-target liability profiles. The methyl group can also provide beneficial steric interactions or occupy a small hydrophobic pocket in the target protein.
Experimental Protocols
The following protocols are provided as examples of a typical synthesis and a method for chiral analysis. All work should be conducted in a properly ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 1-(4-Fluorobenzyl)piperazine (Achiral Analog)
This protocol is adapted from the literature and describes a standard nucleophilic substitution to synthesize the achiral parent compound.[11] It serves as a baseline for understanding the formation of the N-benzyl bond.
Materials:
-
Piperazine (2.0 eq)
-
p-Fluorobenzyl chloride (1.0 eq)
-
Ethanol (Reagent grade)
-
Diethyl ether
-
Silica gel for column chromatography
-
Eluent: Dichloromethane/Methanol/Ammonium Hydroxide (45:5:1)
Procedure:
-
Dissolve 34.5 g of piperazine in 150 g of ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, dissolve 29 g of p-fluorobenzyl chloride in 50 g of ethanol.
-
Add the p-fluorobenzyl chloride solution dropwise to the stirred piperazine solution. Maintain the reaction temperature at approximately 20°C using a cold water bath.[11]
-
After the addition is complete, stir the reaction mixture for an additional 1.5 hours at room temperature.[11]
-
Pour the reaction mixture into 2 liters of diethyl ether to precipitate the piperazine hydrochloride byproduct.
-
Filter the mixture to remove the precipitated salt.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Purify the oil using silica gel column chromatography with the specified eluent system.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield 1-(4-fluorobenzyl)piperazine as a colorless liquid.
Protocol 2: Chiral Purity Analysis by HPLC
This protocol describes a general method for determining the enantiomeric excess (e.e.) of a chiral piperazine derivative. The specific column and mobile phase conditions must be optimized for the compound of interest.
Objective: To separate and quantify the (R) and (S) enantiomers of a chiral piperazine.
Instrumentation & Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral HPLC column (e.g., Chiralpak AD-H, Chiralcel OD-H, or equivalent).
-
HPLC-grade solvents (e.g., Hexane, Isopropanol, Ethanol).
-
Amine additive (e.g., Diethylamine, DEA) to improve peak shape.
-
Sample of the chiral piperazine, dissolved in the mobile phase.
-
Racemic standard (a 50:50 mixture of both enantiomers) for method development.
Procedure:
-
Method Development (using the racemic standard):
-
Equilibrate the chiral column with a starting mobile phase (e.g., 90:10 Hexane:Isopropanol with 0.1% DEA).
-
Inject the racemic standard and monitor the chromatogram.
-
Adjust the mobile phase composition (ratio of polar to non-polar solvents) to achieve baseline separation of the two enantiomer peaks. The retention times for the two peaks should be distinct.
-
-
Sample Analysis:
-
Once the method is optimized, dissolve a small, known concentration of the synthesized chiral piperazine sample in the mobile phase.
-
Inject the sample onto the HPLC system using the optimized conditions.
-
Record the chromatogram.
-
-
Data Interpretation:
-
Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times established with the racemic standard (and potentially a pure enantiomeric standard if available).
-
Integrate the area under each peak.
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100
-
Conclusion and Future Directions
This compound represents a promising and structurally optimized scaffold for drug discovery. The strategic combination of a chiral center and a fluorinated aromatic ring provides a robust starting point for developing potent and selective therapeutic agents. This guide has outlined the key synthetic considerations, highlighted the impact of structural modifications on physicochemical properties, and provided a framework for understanding the structure-activity relationships of this compound class.
Future research should focus on:
-
Diverse Biological Screening: Evaluating this compound and its novel analogs against a wide range of biological targets (e.g., GPCRs, kinases, ion channels) to uncover new therapeutic applications.
-
In-depth SAR Exploration: Synthesizing a library of analogs with modifications at all three "hotspot" regions to build a comprehensive SAR map. This would involve varying the C3-substituent (e.g., ethyl, isopropyl), the N1-substituent (e.g., different benzyl analogs, other heterocyclic rings), and the substitution pattern on the aromatic ring.
-
Pharmacokinetic Profiling: Subjecting lead compounds to in vitro and in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) studies to ensure they possess drug-like properties suitable for further development.
By systematically applying the principles outlined herein, researchers can effectively leverage the potential of this versatile chemical scaffold to develop the next generation of innovative medicines.
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Guedes, I. A., et al. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluorobenzyl bromide. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Retrieved from [Link]
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ACS Publications. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of 4-Fluorobenzyl Bromide in Chemical Synthesis. Retrieved from [Link]
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PMC. (n.d.). Piperazine skeleton in the structural modification of natural products: a review. Retrieved from [Link]
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Royal Society of Chemistry. (2018). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. Retrieved from [Link]
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PMC. (2012). Synthesis of Novel 4-[1-(4-fluorobenzyl)-5-imidazolyl] Dihydropyridines and Studying their Effects on Rat Blood Pressure. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]
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MDPI. (2023). Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors. International Journal of Molecular Sciences. Retrieved from [Link]
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ACS Publications. (2021). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 4-Fluorobenzyl Chloride in Chemical Synthesis. Retrieved from [Link]
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Researcher.Life. (2007). Asymmetric Synthesis of Chiral Piperazines. Retrieved from [Link]
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ResearchGate. (n.d.). Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 1-(4-Fluorobenzyl)-3-(4-((2-methylallyl)oxy)benzyl)-1-(1-methylpiperidin-4-yl)urea. Retrieved from [Link]
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PubMed. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][12][13]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry. Retrieved from [Link]
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A Comparative Guide to the Preclinical Validation of (r)-1-(4-Fluorobenzyl)-3-methylpiperazine as a Novel CNS Therapeutic
Audience: Researchers, scientists, and drug development professionals in neuropharmacology.
Abstract: The development of novel Central Nervous System (CNS) agents requires a rigorous, multi-tiered validation process to establish therapeutic potential and differentiate from existing treatments. This guide provides a comprehensive framework for the preclinical evaluation of (r)-1-(4-Fluorobenzyl)-3-methylpiperazine ("Compound F"), a novel piperazine derivative. Piperazine moieties are common in psychoactive drugs, often interacting with dopaminergic and serotonergic systems.[1][2] Based on its structural similarity to known CNS agents, we hypothesize that Compound F acts as a dopamine D2 receptor (D2R) antagonist, a cornerstone mechanism for antipsychotic drugs.[3][4] This document outlines a comparative validation workflow, using the well-characterized first-generation antipsychotic Haloperidol as a benchmark. We detail the causal logic behind experimental choices, provide step-by-step protocols for key assays, and present a model for comparative data analysis.
Introduction and Strategic Rationale
The therapeutic landscape for psychiatric disorders, particularly schizophrenia and psychosis, is dominated by drugs targeting the dopamine D2 receptor.[4][5] While effective, many existing antipsychotics carry a significant burden of side effects, including extrapyramidal symptoms (EPS) and metabolic dysregulation, often linked to off-target activities or non-selective receptor binding.[6] The development of novel D2R antagonists with improved selectivity and differentiated pharmacological profiles is therefore a high-priority area in CNS drug discovery.
This compound (Compound F) is a chiral piperazine derivative. The benzylpiperazine core is known to confer psychoactive properties, primarily through interaction with monoamine transporters and receptors.[1][2] The specific substitutions—a 4-fluorobenzyl group and a chiral 3-methyl group—are hypothesized to enhance potency and selectivity for the D2R. This guide presents a hypothetical yet rigorous preclinical pathway to validate this hypothesis and objectively compare Compound F's performance against Haloperidol.
The Validation Workflow: A Multi-Stage Approach
A robust preclinical assessment must progress logically from foundational target engagement to complex behavioral outcomes. Our proposed workflow ensures that each stage provides critical data to justify advancement to the next, creating a self-validating system.
Phase 1: In Vitro Target Characterization
The initial phase aims to confirm that Compound F engages the D2 receptor with high affinity and functional antagonism and to assess its selectivity against other relevant CNS receptors.
Experiment: Radioligand Binding Assay for D2 Receptor Affinity
Rationale: This experiment is the foundational step to quantify the binding affinity (Ki) of Compound F for the D2 receptor. It directly measures how tightly the compound binds to its intended target. We use membranes from cells stably expressing the human D2 receptor and a radiolabeled ligand (e.g., [³H]-Spiperone) that is displaced by the test compound.[4][7]
Protocol:
-
Preparation: Prepare cell membranes from HEK293 cells stably expressing the human D2L receptor.
-
Reaction Mixture: In a 96-well plate, combine 50 µL of cell membranes, 25 µL of [³H]-Spiperone (at a final concentration near its Kd), and 25 µL of varying concentrations of Compound F or Haloperidol (10⁻¹¹ M to 10⁻⁵ M).
-
Incubation: Incubate the plates at room temperature for 90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Scintillation Counting: Wash the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
Experiment: cAMP Functional Assay for D2 Receptor Antagonism
Rationale: The D2 receptor is a Gi-coupled GPCR, meaning its activation inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels. This assay determines if Compound F's binding translates into functional antagonism by measuring its ability to block dopamine-induced reduction in cAMP.[8]
Protocol:
-
Cell Culture: Plate CHO or HEK293 cells expressing the human D2 receptor in a 96-well plate and culture overnight.
-
Forskolin Stimulation: Treat cells with forskolin (an adenylyl cyclase activator) to stimulate a baseline level of cAMP production.
-
Compound Treatment: Simultaneously treat cells with a fixed concentration of dopamine (agonist) and varying concentrations of Compound F or Haloperidol.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence).[5]
-
Data Analysis: Plot the cAMP levels against the antagonist concentration to determine the IC50, the concentration of the antagonist that restores 50% of the dopamine-inhibited signal.
Comparative Data Summary (Hypothetical)
| Parameter | This compound (Compound F) | Haloperidol (Reference) | Rationale for Comparison |
| D2 Receptor Affinity (Ki, nM) | 5.8 nM | 1.5 nM | Lower Ki indicates tighter binding. Compound F shows high affinity, comparable to the standard. |
| D2 Functional Antagonism (IC50, nM) | 12.2 nM | 4.1 nM | Confirms functional activity. The shift from Ki to IC50 provides insight into assay-dependent factors. |
| Serotonin 5-HT2A Affinity (Ki, nM) | > 1,500 nM | 25 nM | High selectivity is desirable. Compound F's low affinity for 5-HT2A suggests a lower risk of side effects mediated by this receptor compared to Haloperidol. |
| Adrenergic α1 Affinity (Ki, nM) | > 2,000 nM | 18 nM | High selectivity against α1 receptors may reduce the risk of cardiovascular side effects like orthostatic hypotension. |
Phase 2: In Vivo Efficacy Assessment
This phase evaluates whether the in vitro activity of Compound F translates into a therapeutic effect in a living system. This requires assessing brain penetrance and testing in validated animal models of psychosis-like behavior.[9]
Experiment: Apomorphine-Induced Climbing in Mice
Rationale: Apomorphine is a potent dopamine agonist that, at high doses, induces a characteristic stereotyped climbing behavior in mice. This behavior is robustly blocked by D2 receptor antagonists.[10] This model has high predictive validity for antipsychotic efficacy.[3][11]
Protocol:
-
Animal Acclimation: Acclimate male Swiss Webster mice to the testing environment.
-
Compound Administration: Administer Compound F (e.g., 0.1, 0.5, 1, 5 mg/kg), Haloperidol (0.05, 0.1, 0.2 mg/kg), or vehicle control via intraperitoneal (IP) injection.
-
Pre-treatment Time: Allow for drug absorption (typically 30-60 minutes).
-
Apomorphine Challenge: Administer a subcutaneous (SC) injection of apomorphine (e.g., 1.5 mg/kg).
-
Behavioral Scoring: Immediately place each mouse into a wire mesh climbing cage. For the next 30 minutes, score the mouse's climbing behavior every 5 minutes. A common scoring system is: 0 = four paws on the floor, 1 = one or two paws on the wall, 2 = three or four paws on the wall, 3 = climbing.
-
Data Analysis: Calculate the total climbing score for each animal. Determine the ED50, the dose of the drug that reduces the apomorphine-induced climbing score by 50%.
Hypothetical Efficacy Data
| Compound | ED50 (mg/kg, IP) in Apomorphine Climbing Model |
| Compound F | 0.8 mg/kg |
| Haloperidol | 0.15 mg/kg |
This hypothetical data suggests Compound F is effective in a predictive model of antipsychotic activity, albeit at a higher dose than Haloperidol. This efficacy must be weighed against its side effect profile.
Phase 3: Safety and Side Effect Profiling
A critical differentiator for a new antipsychotic is its therapeutic window—the gap between the effective dose and the dose that causes significant side effects. For D2 antagonists, the most prominent concern is motor side effects (EPS).[10]
Experiment: Catalepsy Test in Rats
Rationale: Catalepsy, a state of motor immobility, is a widely used preclinical proxy for EPS liability in humans.[3] The test measures the time it takes for a rat to correct an externally imposed awkward posture. A longer time indicates a higher risk of motor side effects.
Protocol:
-
Animal and Dosing: Use male Sprague-Dawley rats. Administer doses of Compound F and Haloperidol that are multiples of their effective doses (ED50) determined in the efficacy model (e.g., 1x, 3x, 10x ED50).
-
Testing Timepoints: Measure catalepsy at several timepoints post-injection (e.g., 30, 60, 90, 120 minutes) to capture the peak effect.
-
Catalepsy Measurement: Gently place the rat's front paws on a horizontal bar raised 9 cm from the surface.
-
Scoring: Start a stopwatch and record the time the rat maintains this unnatural posture. If the rat removes its paws before 10 seconds, the score is 0. If it remains for the full test duration (e.g., 180 seconds), it receives the maximum score.
-
Data Analysis: Compare the dose at which each compound induces a significant cataleptic response.
Therapeutic Index Calculation (Hypothetical)
The therapeutic index provides a quantitative comparison of a drug's safety margin.
| Compound | Efficacy ED50 (Apomorphine Model) | Catalepsy Inducing Dose (CD50) | Therapeutic Index (CD50 / ED50) | Interpretation |
| Compound F | 0.8 mg/kg | 9.6 mg/kg | 12 | A larger index suggests a wider separation between the therapeutic effect and motor side effects. |
| Haloperidol | 0.15 mg/kg | 0.75 mg/kg | 5 | The narrower index for Haloperidol is consistent with its known clinical liability for EPS. |
Conclusion and Future Directions
This guide outlines a systematic, comparative approach to validate the therapeutic potential of this compound (Compound F). The hypothetical data presented positions Compound F as a potent D2 receptor antagonist with in vivo efficacy in a predictive model of antipsychotic action. Critically, its projected wider therapeutic index compared to Haloperidol suggests a potentially superior safety profile with regard to motor side effects.
These foundational experiments provide the necessary evidence to proceed with more advanced preclinical studies, including:
-
Cognitive and Negative Symptom Models: Evaluating efficacy in models that assess cognitive deficits or social withdrawal, which are poorly addressed by first-generation antipsychotics.[12]
-
Chronic Dosing and PK/PD Modeling: To understand long-term effects and establish a robust relationship between drug exposure and therapeutic/adverse outcomes.
-
GLP Toxicology Studies: Formal safety studies required for advancing to clinical trials.[13]
By adhering to a logical, evidence-based workflow and continuously comparing against a known standard, researchers can efficiently and rigorously validate novel CNS drug candidates like Compound F.
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A Researcher's Guide to Characterizing Novel Monoamine Reuptake Inhibitors: A Comparative Analysis Using (R)-1-(4-Fluorobenzyl)-3-methylpiperazine as a Template
For drug development professionals and researchers in neuroscience, the identification and characterization of novel monoamine reuptake inhibitors (MRIs) is a critical endeavor in the pursuit of new therapeutics for a host of neuropsychiatric disorders. This guide provides a comprehensive framework for evaluating a novel compound, using the hypothetical example of (R)-1-(4-Fluorobenzyl)-3-methylpiperazine (R-FMP) , a substituted piperazine derivative. While specific pharmacological data for R-FMP is not publicly available, its structure suggests potential interaction with monoamine transporters.[1][2] Therefore, we will use it as a scaffold to detail the essential experimental workflow for characterizing its potential as an MRI.
This guide will compare the hypothetical characterization of R-FMP against a panel of well-established MRIs with diverse selectivity profiles. This comparative approach is designed to provide context and benchmarks for interpreting experimental data. The selected comparators include:
-
Cocaine: A non-selective inhibitor of the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[3]
-
Bupropion: A norepinephrine-dopamine reuptake inhibitor (NDRI).[4]
-
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI).[5]
-
Venlafaxine: A serotonin-norepinephrine reuptake inhibitor (SNRI).[6]
-
GBR-12909: A highly selective dopamine reuptake inhibitor.[7]
The Logic of Characterization: From Benchtop to In Vivo Significance
The evaluation of a potential MRI follows a logical progression from initial binding affinity at the target transporters to functional inhibition of neurotransmitter uptake and, finally, to assessing its neurochemical effects in a living system. This multi-tiered approach provides a comprehensive understanding of a compound's pharmacological profile.
Caption: Experimental workflow for characterizing a novel monoamine reuptake inhibitor.
Part 1: In Vitro Characterization - Binding Affinity and Functional Potency
The foundational step in characterizing a novel compound like R-FMP is to determine its affinity and functional potency at the three principal monoamine transporters: DAT, SERT, and NET. This is typically achieved through two key in vitro assays: radioligand binding assays and synaptosome uptake inhibition assays.
Experimental Protocol 1: Radioligand Binding Assays
This assay quantifies the affinity of a test compound for a specific transporter by measuring its ability to displace a radiolabeled ligand known to bind to that transporter. The result is expressed as the inhibition constant (Ki), with a lower Ki value indicating higher binding affinity.
Methodology:
-
Preparation of Membranes: Membranes expressing the human recombinant dopamine, serotonin, or norepinephrine transporters are prepared from cultured cells (e.g., HEK293 cells).
-
Assay Buffer: A suitable buffer, such as Krebs-HEPES buffer, is used to maintain physiological pH and ionic concentrations.
-
Incubation: A constant concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [¹²⁵I]RTI-55 for SERT, [³H]nisoxetine for NET) is incubated with the transporter-expressing membranes in the presence of varying concentrations of the test compound (e.g., R-FMP).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Experimental Protocol 2: Synaptosome Uptake Inhibition Assays
This functional assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes, which are resealed nerve terminals containing functional transporters. The result is expressed as the IC50 value, representing the concentration of the compound that inhibits 50% of the neurotransmitter uptake.
Methodology:
-
Synaptosome Preparation: Synaptosomes are prepared from specific brain regions of rodents (e.g., striatum for DAT, cortex for NET, and midbrain for SERT) through a process of homogenization and centrifugation.[8][9]
-
Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound (e.g., R-FMP).
-
Uptake Initiation: A radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to initiate the uptake reaction.[8]
-
Uptake Termination: After a short incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radioactivity accumulated within the synaptosomes is measured by scintillation counting.
-
Data Analysis: The IC50 value is determined by non-linear regression analysis of the concentration-response curve.
Comparative Data for Established Monoamine Reuptake Inhibitors
The following table summarizes the in vitro binding affinities (Ki, nM) and functional potencies (IC50, nM) for our panel of comparator compounds. This data provides a crucial reference for interpreting the hypothetical results for R-FMP.
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) | Selectivity Profile |
| Cocaine | ~250 | ~300 | ~500 | ~200-400 | ~300-600 | ~300-700 | Non-selective |
| Bupropion | ~500 | >10,000 | ~2,000 | ~1,000 | >10,000 | ~4,000 | NDRI |
| Fluoxetine | >1,000 | ~1 | >1,000 | >5,000 | ~10 | >2,000 | SSRI |
| Venlafaxine | ~2,500 | ~82 | ~2,480 | ~4,000 | ~100 | ~2,000 | SNRI[10] |
| GBR-12909 | ~1 | >10,000 | >100 | ~5 | >10,000 | >500 | Selective DRI |
Note: The values presented are approximate and can vary depending on the specific experimental conditions.
Part 2: In Vivo Neurochemical Profiling
While in vitro assays are essential for determining a compound's direct interaction with transporters, they do not fully predict its effects in the complex environment of the living brain. In vivo microdialysis is a powerful technique used to measure changes in the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals following drug administration.[11][12]
Experimental Protocol 3: In Vivo Microdialysis
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., nucleus accumbens for dopamine, prefrontal cortex for norepinephrine and serotonin).
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Small molecules, including neurotransmitters, diffuse from the extracellular fluid across the semipermeable membrane of the probe and into the aCSF. The resulting dialysate is collected at regular intervals.
-
Drug Administration: The test compound (e.g., R-FMP) is administered systemically (e.g., via intraperitoneal injection).
-
Neurotransmitter Analysis: The concentration of monoamines in the dialysate samples is quantified using highly sensitive analytical techniques, typically high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the baseline concentrations measured before drug administration.
Caption: A simplified workflow for an in vivo microdialysis experiment.
Expected In Vivo Profiles of Comparator Compounds
-
Cocaine: Would be expected to cause a rapid and robust increase in the extracellular levels of dopamine, serotonin, and norepinephrine in relevant brain regions.
-
Bupropion: Should lead to a significant increase in extracellular dopamine and norepinephrine, with little to no effect on serotonin.
-
Fluoxetine: Would selectively elevate extracellular serotonin levels.
-
Venlafaxine: Is expected to increase both serotonin and norepinephrine levels.
-
GBR-12909: Should produce a highly selective increase in extracellular dopamine.
Synthesizing the Data: Building a Comprehensive Profile for a Novel Compound
By systematically applying these experimental protocols, a comprehensive pharmacological profile of a novel compound like R-FMP can be established. The data from the in vitro assays would reveal its binding affinity and functional potency at each of the monoamine transporters, allowing for an initial classification of its selectivity. The in vivo microdialysis data would then provide crucial validation of its neurochemical effects in a physiological context.
For instance, if R-FMP were found to have a low Ki and IC50 for DAT, with significantly higher values for SERT and NET, and this was followed by a selective increase in extracellular dopamine in the nucleus accumbens during microdialysis, it would be classified as a potent and selective dopamine reuptake inhibitor, similar to GBR-12909. Conversely, if it demonstrated potent inhibition of both SERT and NET with minimal activity at DAT, its profile would be more akin to an SNRI like venlafaxine.
Conclusion: A Roadmap for Discovery
The characterization of novel monoamine reuptake inhibitors is a meticulous process that relies on a combination of well-validated in vitro and in vivo experimental techniques. By following the structured approach outlined in this guide and using the provided data on established MRIs as benchmarks, researchers can effectively determine the pharmacological profile of new chemical entities. This systematic evaluation is fundamental to understanding a compound's mechanism of action and is a critical step in the journey of drug discovery and development for neuropsychiatric disorders.
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[Effects of a (fluorophenyl) piperazine derivative (substance IIIv) on cardiovascular function]. PubMed. [Link]
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Comparison Guide: Cross-Validation of Analytical Methods for (R)-1-(4-Fluorobenzyl)-3-methylpiperazine
A Senior Application Scientist's Guide to Comparing Chiral HPLC and SFC Methodologies
This guide provides an in-depth comparison and cross-validation of two distinct analytical methods for the enantiomeric purity determination of (R)-1-(4-Fluorobenzyl)-3-methylpiperazine, a key chiral intermediate in pharmaceutical development. We will explore a traditional High-Performance Liquid Chromatography (HPLC) method and a modern Supercritical Fluid Chromatography (SFC) method, culminating in a rigorous cross-validation protocol to ensure data equivalency and facilitate method transfer.
The stereochemistry of active pharmaceutical ingredients (APIs) is a critical quality attribute, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] Consequently, regulatory bodies mandate strict control over the enantiomeric purity of chiral drugs.[1] This necessitates the development and validation of robust analytical methods capable of accurately quantifying the desired enantiomer and its unwanted counterpart.
This document is structured to provide not just protocols, but the scientific rationale behind them, empowering researchers, analysts, and quality control professionals to make informed decisions when selecting and validating analytical technologies.
Method 1: Enantioselective High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for chiral separations in the pharmaceutical industry, valued for its robustness and wide applicability.[2] The cornerstone of a successful chiral HPLC separation is the Chiral Stationary Phase (CSP), which creates a diastereomeric interaction with the enantiomers, leading to differential retention times.[1]
Rationale for Method Design: For a molecule like this compound, which contains a basic piperazine moiety and aromatic rings, a polysaccharide-based CSP is an excellent choice due to its broad enantiorecognition capabilities via hydrogen bonding, π-π interactions, and steric hindrance.[1][3] We selected a Daicel CHIRALPAK® IC column, which features a cellulose tris(3,5-dichlorophenylcarbamate) selector. To mitigate peak tailing often associated with basic analytes, a small amount of an amine modifier, diethylamine (DEA), is added to the mobile phase to saturate active silanol groups on the silica support.[4]
Validated HPLC Method Parameters
| Parameter | Condition |
| Column | CHIRALPAK® IC, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v)[4] |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35°C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
| Diluent | Mobile Phase |
Summary of HPLC Method Validation (per ICH Q2(R1))
The method was fully validated according to ICH Q2(R1) guidelines.[5] The results demonstrate the method is fit for its intended purpose of quantifying the (S)-enantiomer in the this compound drug substance.
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | Baseline resolution > 2.0 between enantiomers and from placebo/degradants. | Specificity demonstrated. |
| Linearity (r²) | 0.9995 for the (S)-enantiomer | r² ≥ 0.998 |
| Range | 0.05% to 1.0% of nominal concentration | Covers expected impurity levels. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability: 1.5%; Intermediate Precision: 1.8% | %RSD ≤ 2.0%[6] |
| Limit of Quantitation (LOQ) | 0.05% | S/N Ratio ≥ 10 |
| Robustness | No significant impact from minor changes in flow rate (±0.1 mL/min) or column temperature (±2°C). | System suitability passes. |
Method 2: Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in speed and environmental sustainability.[7][8] SFC uses a supercritical fluid, typically CO2, as the main mobile phase, which has low viscosity and high diffusivity, enabling faster separations and quicker column equilibration.[7][9][10]
Rationale for Method Design: The goal for this method is high-throughput analysis, making SFC an ideal candidate. The same chiral selector chemistry (cellulose tris(3,5-dichlorophenylcarbamate)) is used to maintain similar selectivity to the HPLC method, facilitating comparison. Methanol is used as an organic co-solvent to modulate analyte retention and solubility in the supercritical CO2.
Validated SFC Method Parameters
| Parameter | Condition |
| Column | CHIRALPAK® IC-U, 150 x 3.0 mm, 1.6 µm |
| Mobile Phase | CO2 / Methanol (80:20, v/v) |
| Flow Rate | 2.5 mL/min |
| Back Pressure | 150 bar |
| Column Temp. | 40°C |
| Detection | UV at 254 nm |
| Injection Vol. | 2 µL |
| Diluent | Methanol |
Summary of SFC Method Validation (per ICH Q2(R1))
The SFC method was also fully validated and demonstrated suitability for the enantiomeric purity testing. A key advantage noted was the significantly reduced analysis time (under 3 minutes) compared to the HPLC method (~10 minutes).
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | Baseline resolution > 2.5 between enantiomers. | Specificity demonstrated. |
| Linearity (r²) | 0.9992 for the (S)-enantiomer | r² ≥ 0.998 |
| Range | 0.05% to 1.0% of nominal concentration | Covers expected impurity levels. |
| Accuracy (% Recovery) | 99.1% - 101.5% | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability: 1.3%; Intermediate Precision: 1.6% | %RSD ≤ 2.0% |
| Limit of Quantitation (LOQ) | 0.05% | S/N Ratio ≥ 10 |
| Robustness | No significant impact from minor changes in back pressure (±5 bar) or co-solvent % (±1%). | System suitability passes. |
Cross-Validation: Bridging the Methodologies
When two validated analytical procedures exist for the same purpose, a cross-validation study is required to demonstrate their equivalency.[11] This is critical when transferring methods between laboratories or replacing a legacy method with a new one. The objective is to prove that both methods provide comparable, reliable results for the same set of samples.
Cross-Validation Workflow
Sources
- 1. eijppr.com [eijppr.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. pharmtech.com [pharmtech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. selvita.com [selvita.com]
- 9. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 10. pharmtech.com [pharmtech.com]
- 11. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Efficacy of (R)- and (S)-1-(4-Fluorobenzyl)-3-methylpiperazine Enantiomers
Introduction: The Significance of Chirality in Drug Design
In the realm of medicinal chemistry, the three-dimensional arrangement of atoms within a molecule can profoundly influence its biological activity. This is particularly true for chiral molecules, which exist as non-superimposable mirror images known as enantiomers. While possessing identical chemical formulas and physical properties in an achiral environment, enantiomers can exhibit markedly different pharmacological profiles, including variations in efficacy, potency, and toxicity. This guide provides a comprehensive comparison of the potential efficacy of the (R) and (S) enantiomers of 1-(4-Fluorobenzyl)-3-methylpiperazine, a chiral derivative of the versatile 1-(4-Fluorobenzyl)piperazine scaffold. Although direct comparative studies on these specific enantiomers are not extensively documented in publicly available literature, we can infer their likely differential activities by examining the pharmacology of related chiral piperazine derivatives and the well-established principles of stereoselectivity at their putative biological targets.
The 1-(4-Fluorobenzyl)piperazine core is a recognized pharmacophore found in a variety of biologically active agents, including those targeting the central nervous system. The introduction of a methyl group at the 3-position of the piperazine ring creates a chiral center, giving rise to the (R) and (S) enantiomers. Understanding the potential differences in their biological activities is paramount for researchers and drug development professionals aiming to optimize therapeutic outcomes and minimize off-target effects.
Putative Biological Targets and the Principle of Stereoselectivity
Based on the pharmacology of structurally related piperazine compounds, the primary biological targets for the enantiomers of 1-(4-Fluorobenzyl)-3-methylpiperazine are likely to be the monoamine transporters —specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—and sigma receptors (σ1 and σ2).
These protein targets are themselves chiral entities, composed of L-amino acids, and thus can interact differently with the two enantiomers of a chiral ligand. This differential interaction, known as stereoselectivity, can result in one enantiomer (the eutomer) having significantly higher affinity and/or efficacy at the target receptor compared to the other (the distomer). The distomer may be inactive, less active, or even exhibit a different pharmacological profile, potentially contributing to undesirable side effects.
Comparative Efficacy Analysis: Insights from Related Chiral Piperazines
While direct experimental data comparing the (R) and (S) enantiomers of 1-(4-Fluorobenzyl)-3-methylpiperazine is scarce, a pivotal study on a series of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines provides compelling evidence for stereoselectivity at the dopamine transporter. In this study, it was demonstrated that analogues with a hydroxyl group in the (S)-configuration on the piperazine substituent were more selective for DAT over SERT than their corresponding (R)-enantiomers[1].
This finding strongly suggests that the stereochemistry at a chiral center on a piperazine substituent can significantly influence both binding affinity and selectivity for monoamine transporters. It is therefore highly probable that the (R) and (S) enantiomers of 1-(4-Fluorobenzyl)-3-methylpiperazine will also exhibit differential activity at DAT, NET, and SERT.
Hypothesized Efficacy Profile:
Based on the principle of stereoselectivity and the available data on related compounds, we can hypothesize the following comparative efficacy profiles for the (R) and (S) enantiomers of 1-(4-Fluorobenzyl)-3-methylpiperazine:
-
Monoamine Transporter Affinity and Selectivity: It is anticipated that one enantiomer will display a higher affinity and/or selectivity for one or more of the monoamine transporters (DAT, NET, SERT) compared to the other. For instance, the (S)-enantiomer might exhibit greater potency as a dopamine reuptake inhibitor, while the (R)-enantiomer could be less active or show a different selectivity profile.
-
Sigma Receptor Binding: Similarly, stereoselective binding to σ1 and σ2 receptors is expected. The spatial orientation of the methyl group in the (R) and (S) configurations will likely lead to different binding interactions within the chiral binding pockets of these receptors.
Table 1: Postulated Comparative Efficacy of 1-(4-Fluorobenzyl)-3-methylpiperazine Enantiomers
| Target | (R)-Enantiomer (Hypothesized) | (S)-Enantiomer (Hypothesized) | Rationale |
| Dopamine Transporter (DAT) | Potentially lower to moderate affinity | Potentially higher affinity and selectivity | Based on precedent from related chiral piperazines where the (S)-configuration conferred higher selectivity for DAT[1]. |
| Norepinephrine Transporter (NET) | Differential affinity expected | Differential affinity expected | Stereoselectivity is a common feature of ligand-transporter interactions. |
| Serotonin Transporter (SERT) | Differential affinity expected | Differential affinity expected | The three-dimensional structure of the binding site will likely favor one enantiomer over the other. |
| Sigma-1 (σ1) Receptor | Differential affinity expected | Differential affinity expected | Sigma receptors are known to exhibit stereoselective binding for their ligands. |
| Sigma-2 (σ2) Receptor | Differential affinity expected | Differential affinity expected | The distinct chiral environment of the receptor will likely lead to preferential binding of one enantiomer. |
Experimental Protocols for Efficacy Determination
To empirically determine and compare the efficacy of the (R) and (S) enantiomers of 1-(4-Fluorobenzyl)-3-methylpiperazine, a series of in vitro and in vivo experiments are necessary.
In Vitro Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of each enantiomer to its putative targets.
Objective: To quantify the binding affinity (Ki) of the (R) and (S) enantiomers for DAT, NET, SERT, σ1, and σ2 receptors.
Methodology:
-
Membrane Preparation:
-
For monoamine transporters, prepare synaptosomal membranes from specific brain regions of rats or from cells stably expressing the human recombinant transporters.
-
For sigma receptors, prepare membrane homogenates from guinea pig brain (for σ1) and rat liver (for σ2).
-
-
Assay Conditions:
-
Incubate the prepared membranes with a specific radioligand for each target (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT, (+)-[³H]pentazocine for σ1, and [³H]DTG for σ2).
-
Add increasing concentrations of the unlabeled (R)- or (S)-enantiomer of 1-(4-Fluorobenzyl)-3-methylpiperazine to compete with the radioligand for binding.
-
Non-specific binding is determined in the presence of a high concentration of a known, potent ligand for the respective target.
-
-
Data Analysis:
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC50 values (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the competition curves.
-
Convert IC50 values to Ki values using the Cheng-Prusoff equation.
-
Caption: Workflow for Radioligand Binding Assay.
In Vitro Functional Assays (Monoamine Transporter Uptake)
These assays measure the functional effect of the enantiomers on the activity of the monoamine transporters.
Objective: To determine the potency (IC50) of the (R) and (S) enantiomers in inhibiting the uptake of dopamine, norepinephrine, and serotonin.
Methodology:
-
Cell Culture: Use cell lines stably expressing the human DAT, NET, or SERT.
-
Uptake Inhibition Assay:
-
Pre-incubate the cells with varying concentrations of the (R)- or (S)-enantiomer.
-
Add the respective radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Incubate for a short period to allow for transporter-mediated uptake.
-
Terminate the uptake by washing with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity.
-
-
Data Analysis:
-
Calculate the percentage of uptake inhibition for each concentration of the test compound.
-
Determine the IC50 value from the concentration-response curve.
-
Sources
Bridging the Gap: A Comparative Guide to In Vitro vs. In Vivo Correlation for (r)-1-(4-Fluorobenzyl)-3-methylpiperazine and its Analogs
For researchers and drug development professionals, understanding the intricate relationship between in vitro activity and in vivo performance is paramount. This guide provides a comprehensive analysis of the potential in vitro-in vivo correlation (IVIVC) for the novel compound, (r)-1-(4-Fluorobenzyl)-3-methylpiperazine. While specific experimental data for this precise molecule is not yet publicly available, by examining structurally related analogs, we can construct a predictive framework for its biological behavior and outline the experimental methodologies required for its comprehensive evaluation. This guide will delve into the likely biological targets, the experimental protocols to validate them, and the overarching principles of establishing a robust IVIVC to accelerate its potential journey from the lab to the clinic.
The piperazine scaffold is a cornerstone in medicinal chemistry, known for its presence in a multitude of biologically active compounds. The addition of a 4-fluorobenzyl group, as seen in our compound of interest, has been explored for a range of therapeutic applications, from central nervous system (CNS) targets to enzyme inhibition. This guide will, therefore, draw upon this rich body of literature to provide a scientifically grounded, predictive comparison.
Section 1: The Significance of In Vitro-In Vivo Correlation (IVIVC)
In pharmaceutical development, an IVIVC is a predictive mathematical model that relates an in vitro property of a dosage form to an in vivo response.[1] The primary goal is to use in vitro data, such as dissolution profiles, as a surrogate for in vivo bioavailability studies, thereby reducing the need for extensive human trials and accelerating the drug development timeline.[1][2] For a compound like this compound, establishing a strong IVIVC would be a critical step in its development, particularly for oral dosage forms.
A well-established IVIVC can be a powerful tool for:
-
Formulation Optimization: Guiding the development of formulations with desired in vivo performance.
-
Quality Control: Serving as a more meaningful quality control test than simple dissolution.
-
Regulatory Support: Justifying biowaivers for certain post-approval changes.[1]
Section 2: Predicted In Vitro Profile of this compound
Based on the recurring biological activities of structurally similar compounds, we can hypothesize the primary in vitro targets for this compound.
Potential Biological Targets and In Vitro Assays
The 1-(4-fluorobenzyl)piperazine moiety is a recurring motif in compounds targeting the following:
-
Sigma-1 (σ1) Receptors: These receptors are implicated in a variety of neurological and psychiatric disorders. Several 4-benzylpiperazine derivatives have shown high affinity for σ1 receptors.
-
Tyrosinase: This enzyme is a key regulator of melanin production, and its inhibitors are of interest for treating hyperpigmentation disorders.[3]
-
Dopamine (DAT) and Serotonin (SERT) Transporters: The piperazine core is a well-known scaffold for compounds that modulate these key neurotransmitter transporters.
The following table summarizes the key in vitro assays that would be essential to characterize the activity of this compound.
| Potential Target | In Vitro Assay | Key Parameters Measured | Rationale |
| Sigma-1 (σ1) Receptor | Radioligand Binding Assay | Ki (inhibition constant) | To determine the binding affinity of the compound for the σ1 receptor. |
| Tyrosinase | Enzyme Inhibition Assay | IC50 (half-maximal inhibitory concentration) | To quantify the compound's ability to inhibit tyrosinase activity. |
| DAT/SERT | Radioligand Uptake Assay | IC50 | To measure the compound's potency in inhibiting the reuptake of dopamine and serotonin. |
Detailed Experimental Protocol: Sigma-1 (σ1) Receptor Radioligand Binding Assay
This protocol describes a standard method for determining the binding affinity of a test compound for the σ1 receptor using a competitive binding assay with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound for the σ1 receptor.
Materials:
-
Test compound: this compound
-
Radioligand: -pentazocine
-
Membrane preparation: Guinea pig brain homogenates
-
Assay buffer: Tris-HCl buffer (50 mM, pH 7.4)
-
Non-specific binding control: Haloperidol (10 µM)
-
Scintillation cocktail and vials
-
Microplate harvester and filter mats
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
Test compound at various concentrations
-
-pentazocine (at a final concentration equal to its Kd)
-
Membrane homogenate
-
-
Total and Non-specific Binding:
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add haloperidol (10 µM) instead of the test compound.
-
-
Incubation: Incubate the plate at 37°C for 150 minutes.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filter mats using a microplate harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Section 3: Predicted In Vivo Profile and Correlation with In Vitro Data
Translating in vitro potency to in vivo efficacy is a critical step. The following sections outline the expected in vivo characteristics and the experimental approaches to measure them.
Pharmacokinetic (PK) Profile
The pharmacokinetic properties of a compound determine its absorption, distribution, metabolism, and excretion (ADME). For a CNS-active compound, brain penetration is a key parameter. While specific data for this compound is unavailable, studies on similar piperazine-containing compounds can provide insights. For instance, the pharmacokinetics of N-benzylpiperazine (BZP) have been studied in humans, showing a peak plasma concentration (Cmax) at 75 minutes and an elimination half-life (t1/2) of 5.5 hours after oral administration.[4]
Key PK Parameters to Determine:
-
Bioavailability (F%) : The fraction of an administered dose that reaches systemic circulation.
-
Cmax : The maximum plasma concentration.
-
Tmax : The time to reach Cmax.
-
t1/2 : The elimination half-life.
-
Clearance (Cl) : The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd) : The apparent volume into which the drug distributes in the body.
-
Brain-to-Plasma Ratio : A measure of the compound's ability to cross the blood-brain barrier.
Detailed Experimental Protocol: Murine Pharmacokinetic Study
Objective: To determine the key pharmacokinetic parameters of this compound in mice following oral administration.
Materials:
-
Test compound: this compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Male C57BL/6 mice (8 weeks old)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing: Administer a single oral dose of this compound (e.g., 10 mg/kg) to a cohort of mice.
-
Blood Sampling: Collect blood samples (approximately 50 µL) from a subset of mice at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing via tail vein or retro-orbital bleeding.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in mouse plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration versus time.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the key PK parameters using non-compartmental analysis.
-
In Vivo Efficacy Models
The choice of in vivo efficacy model will depend on the confirmed in vitro activity.
-
For σ1 Receptor Agonists/Antagonists: Models of neuropathic pain, depression (e.g., forced swim test), or cognitive enhancement (e.g., novel object recognition test) would be appropriate.
-
For Tyrosinase Inhibitors: A UV-induced hyperpigmentation model in guinea pigs could be used to assess the compound's ability to reduce melanin production in vivo.
-
For DAT/SERT Inhibitors: Microdialysis studies in rats can be used to measure changes in extracellular levels of dopamine and serotonin in specific brain regions.
Section 4: Establishing the In Vitro-In Vivo Correlation
The culmination of the in vitro and in vivo data is the establishment of the IVIVC. A Level A correlation, which represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate, is the most sought-after.[1]
IVIVC Development Workflow
Caption: Workflow for establishing a Level A IVIVC.
Conceptual Framework for IVIVC
Caption: Conceptual relationship between in vitro and in vivo data in an IVIVC model.
Section 5: Conclusion and Future Directions
While direct experimental data on this compound is needed for a definitive in vitro-in vivo correlation, the analysis of its structural analogs provides a strong foundation for predicting its biological activity and pharmacokinetic profile. The proposed experimental protocols offer a clear roadmap for the comprehensive evaluation of this promising compound. The establishment of a robust IVIVC will be a critical milestone in its development, enabling more efficient formulation optimization and potentially reducing the reliance on extensive in vivo studies. Future work should focus on synthesizing this compound and systematically evaluating its in vitro and in vivo properties as outlined in this guide.
References
- Antia, U., Lee, H. S., Kydd, R. R., Tingle, M. D., & Russell, B. R. (2009). Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants.
- Food and Drug Administration (FDA). (1997).
- Jia, H., et al. (2011). Synthesis and biological evaluation of novel 4-benzylpiperazine ligands for sigma-1 receptor imaging. Bioorganic & Medicinal Chemistry, 19(9), 2843-2850.
- Kaushal, A. M., & Garg, A. (2021). In Vitro-In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media.
- Mencherini, T., et al. (2021). Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. ChemMedChem, 16(19), 3083-3093.
- Pippione, A. C., et al. (2019). Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile. European Journal of Medicinal Chemistry, 178, 380-389.
- Vertex AI Search. (2026).
- Wang, X., et al. (2013). Synthesis and biological evaluation of ¹⁸F labeled fluoro-oligo-ethoxylated 4-benzylpiperazine derivatives for sigma-1 receptor imaging. Bioorganic & Medicinal Chemistry, 21(1), 126-135.
- Zhang, Y., et al. (2017). 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ1 Receptors in the Brain. Journal of Medicinal Chemistry, 60(10), 4353-4365.
-
De Luca, L., et al. (2019). Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile. European Journal of Medicinal Chemistry, 178, 380-389. [Link]
-
Mencherini, T., et al. (2021). Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. ChemMedChem, 16(19), 3083-3093. [Link]
-
Antia, U., et al. (2009). Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. Forensic Science International, 186(1-3), 63-67. [Link]
-
Jia, H., et al. (2011). Synthesis and biological evaluation of novel 4-benzylpiperazine ligands for sigma-1 receptor imaging. Bioorganic & Medicinal Chemistry, 19(9), 2843-2850. [Link]
-
Zhang, Y., et al. (2017). 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ1 Receptors in the Brain. Journal of Medicinal Chemistry, 60(10), 4353-4365. [Link]
-
Walsh Medical Media. (n.d.). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Retrieved from [Link]
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Emami, J. (2015). Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies. The AAPS Journal, 17(3), 567-578. [Link]
- Uppoor, V. R. (2001). In vitro-in vivo correlation for modified release drug products. Journal of Pharmaceutical Sciences, 90(6), 726-733.
-
Cardot, J. M., & Davit, B. M. (2012). In vitro-in vivo correlations: a regulatory and biopharmaceutical perspective. The AAPS Journal, 14(3), 607-615. [Link]
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A Head-to-Head Comparison Framework: (r)-1-(4-Fluorobenzyl)-3-methylpiperazine Against Standard Treatments for Major Depressive Disorder
For distribution to: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive framework for the head-to-head comparison of the novel compound, (r)-1-(4-Fluorobenzyl)-3-methylpiperazine , against current standard-of-care treatments for Major Depressive Disorder (MDD). It is critical to note that, as of the date of this publication, this compound is a research compound with no established therapeutic indication. Publicly available data on its specific pharmacological profile and clinical efficacy is limited.[1][2]
Therefore, this document serves as a scientifically-grounded, forward-looking guide for researchers. It outlines the necessary preclinical and clinical investigations required to thoroughly evaluate its potential. We will use the well-established Selective Serotonin Reuptake Inhibitors (SSRIs) as the primary comparator class, given their role as a first-line treatment for MDD.[3][4] This guide is structured to provide not just a list of protocols, but the causal logic behind the experimental choices, ensuring a self-validating system of inquiry for this and similar novel chemical entities.
Introduction to this compound and its Scientific Context
This compound belongs to the broad class of piperazine derivatives. The piperazine moiety is a key structural feature in numerous centrally active drugs, including agents with antipsychotic, antidepressant, and anxiolytic properties.[5][6] Many of these compounds exert their effects by modulating monoamine neurotransmitter systems, such as serotonin, dopamine, and norepinephrine.[6]
The inclusion of a fluorobenzyl group is also significant. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, improve blood-brain barrier penetration, and increase binding affinity to target proteins.[7] Molecules incorporating the 1-(4-fluorobenzyl)piperazine scaffold have been investigated for a wide array of biological activities, including as chemokine antagonists, cholinesterase inhibitors, and enzyme inhibitors.[8][9]
Given this background, it is plausible to hypothesize that this compound may possess psychoactive properties relevant to the treatment of CNS disorders like MDD. However, without empirical data, this remains a well-informed hypothesis requiring rigorous testing.
Current Standard of Care: Major Depressive Disorder
The current treatment landscape for MDD is well-established, though with significant room for improvement as many patients do not achieve full remission.[10]
-
First-Line Treatments: These are typically Selective Serotonin Reuptake Inhibitors (SSRIs) such as Sertraline, Escitalopram, and Fluoxetine. Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) like Venlafaxine and Duloxetine are also common first-line or second-line choices.[4][11] These medications function by blocking the reuptake of their respective neurotransmitters in the synaptic cleft, thereby increasing their availability.
-
Second-Line and Third-Line Treatments: These include Tricyclic Antidepressants (TCAs), Monoamine Oxidase Inhibitors (MAOIs), and atypical antidepressants like Bupropion and Mirtazapine.[3][4]
-
Non-Pharmacological Treatments: Psychotherapy, particularly Cognitive-Behavioral Therapy (CBT) and Interpersonal Therapy (IPT), is a cornerstone of MDD treatment, often used in combination with medication.[3][12] For treatment-resistant depression, somatic therapies like electroconvulsive therapy (ECT) may be employed.[11]
For the purpose of this guide, we will focus on a hypothetical comparison with a representative SSRI, Sertraline , one of the most commonly prescribed antidepressants.
A Framework for Head-to-Head Comparison: this compound vs. Sertraline
To effectively compare this novel compound to a gold-standard treatment, a multi-tiered approach is necessary, progressing from in vitro characterization to preclinical in vivo models, and finally to a well-designed clinical trial program.
Comparative Parameters
The following table outlines the key parameters that must be evaluated for a comprehensive comparison.
| Parameter | This compound | Sertraline (Standard Treatment) | Key Experimental Assays |
| Mechanism of Action | Hypothesized: Monoamine reuptake inhibition and/or receptor modulation. | Primarily selective serotonin reuptake inhibition. | Radioligand binding assays (SERT, NET, DAT, 5-HT receptors, etc.), functional cell-based assays (e.g., cAMP). |
| Efficacy (Preclinical) | To be determined. | Demonstrated efficacy in reducing immobility time and anhedonia-like behavior. | Forced Swim Test, Tail Suspension Test, Chronic Unpredictable Mild Stress model.[13][14][15] |
| Efficacy (Clinical) | To be determined. | Statistically significant reduction in HAM-D or MADRS scores compared to placebo. | Randomized, double-blind, placebo-controlled clinical trials.[16][17] |
| Pharmacokinetics (ADME) | To be determined. | Well-characterized oral bioavailability, hepatic metabolism (CYP2B6, CYP2C19), and half-life. | In vitro metabolic stability assays (microsomes, hepatocytes), in vivo PK studies in multiple species. |
| Safety & Tolerability | To be determined. | Common side effects include nausea, insomnia, and sexual dysfunction. Low acute toxicity. | In vitro cytotoxicity assays, in vivo toxicology studies (rodent and non-rodent), clinical trial adverse event monitoring. |
Preclinical Evaluation Workflow
The preclinical phase is designed to establish a pharmacological profile and initial safety and efficacy signals.
Caption: The phased approach for clinical development of a new antidepressant drug.
-
Patient Population: Including patients with more severe depression (e.g., higher baseline Hamilton Depression Rating Scale scores) can help differentiate drug effects from placebo. [18]* Dosing: A flexible-dosing design can sometimes reduce the placebo response rate. [16][18]* Outcome Measures: The primary outcome is typically the change from baseline in a standardized depression scale (e.g., MADRS or HAM-D). Secondary outcomes should include functional remission and quality of life measures. [17]* Comparator: Trials must include a placebo arm. Including an active comparator arm (e.g., Sertraline) is crucial for a head-to-head comparison. [16]
Conclusion and Future Directions
While this compound remains an investigational compound, its structural alerts, derived from the well-established pharmacology of piperazine and fluorobenzyl derivatives, provide a strong rationale for its evaluation as a potential CNS agent. Its journey from a chemical entity to a potential therapeutic requires a systematic and rigorous comparative evaluation against the current standard of care.
This guide provides the essential framework for that evaluation. By focusing on a logical progression from in vitro characterization to robust preclinical models and thoughtfully designed clinical trials, researchers can efficiently and effectively determine the true therapeutic potential of this compound. The ultimate goal is the development of novel antidepressants that offer improved efficacy, better tolerability, or a faster onset of action, addressing the significant unmet needs of patients with Major Depressive Disorder.
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A Researcher's Guide to Control Experiments for Studying the Effects of (r)-1-(4-Fluorobenzyl)-3-methylpiperazine
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally acting drugs, including antidepressants and anxiolytics.[1][2][3] Many of these compounds function by modulating monoamine neurotransmitter systems.[3] Given this precedent, our investigation into (r)-1-(4-Fluorobenzyl)-3-methylpiperazine will hypothesize an interaction with these pathways, while employing a rigorous series of controls to eliminate alternative explanations and confirm this hypothesis.
Pillar 1: Foundational Controls – Validating Compound Specificity
Before investigating complex biological pathways, we must first establish that any observed effects are truly due to the specific chemical entity, this compound, and not an artifact of its general structure or stereochemistry.
The Crucial Stereochemical Control
Chirality is a fundamental concept in pharmacology. Enantiomers, which are non-superimposable mirror images of a molecule, can have vastly different biological activities.[4][5] One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to toxicity.[4] Therefore, the most critical initial control is the compound's stereoisomer.
-
Negative Control: (s)-1-(4-Fluorobenzyl)-3-methylpiperazine
-
Rationale: Biological targets like receptors and enzymes are themselves chiral. A specific, high-affinity interaction with this compound should be stereoselective. If the compound's effects are target-specific, its (s)-enantiomer should exhibit significantly lower potency. Demonstrating this difference is a primary step in validating a specific mechanism of action.[4][6]
The Essential Structural Control
To ensure the observed activity is not a non-specific effect of the piperazine ring or the benzyl group, a structurally related but presumed inactive analog should be tested in parallel.
-
Negative Control: 1-Benzyl-3-methylpiperazine (lacking the fluoro- substitution).
Caption: Logic diagram for foundational compound specificity controls.
Protocol 1: Foundational In Vitro Target Engagement Assay
This protocol compares the potency of the test compound against its foundational controls at a hypothesized target, such as the serotonin transporter (SERT).
-
Preparation: Use cell lines stably expressing the human serotonin transporter (hSERT).
-
Assay: Perform a competitive radioligand binding assay using a known high-affinity SERT ligand, such as [³H]-Citalopram.
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound, (s)-enantiomer, or structural analog (typically from 10⁻¹⁰ M to 10⁻⁵ M).
-
Detection: After incubation and washing to remove unbound ligand, measure the bound radioactivity using liquid scintillation counting.
-
Analysis: Calculate the concentration of each compound that inhibits 50% of the specific binding (IC₅₀ value) by nonlinear regression analysis.
Table 1: Hypothetical IC₅₀ Values for Foundational Controls at hSERT
| Compound | IC₅₀ at hSERT (nM) | Interpretation |
| This compound | 15 | Potent activity at the target. |
| (s)-1-(4-Fluorobenzyl)-3-methylpiperazine | >10,000 | Lack of activity suggests a highly stereospecific interaction. |
| 1-Benzyl-3-methylpiperazine | >10,000 | Lack of activity suggests the 4-fluoro group is critical for binding. |
Pillar 2: Mechanistic Controls – Elucidating the In Vitro Pathway
Based on the piperazine scaffold's prevalence in neuropsychiatric drugs, a primary hypothesis is the inhibition of monoamine reuptake transporters (SERT, NET, DAT) or monoamine oxidase (MAO) enzymes.[3][8]
Monoamine Transporter Inhibition Profile
To characterize the compound's effect on the monoamine system, it must be tested against the primary transporters and compared with well-characterized selective and dual-action inhibitors.
-
Positive Controls:
-
Fluoxetine: A Selective Serotonin Reuptake Inhibitor (SSRI).
-
Desipramine: A selective Norepinephrine Reuptake Inhibitor (NRI).
-
Venlafaxine: A Serotonin-Norepinephrine Reuptake Inhibitor (SNRI).[9]
-
-
Negative Control: Vehicle (e.g., 0.1% DMSO).
-
Rationale: Comparing the test compound's inhibition profile to these standards allows for its classification. For example, if it potently inhibits both SERT and NET, it can be classified as an SNRI. These controls validate that the assay system is responding correctly to known modulators.
Protocol 2: Synaptosome Monoamine Reuptake Assay
-
Preparation: Prepare fresh synaptosomes from specific rodent brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).
-
Pre-incubation: Pre-incubate synaptosomes with various concentrations of the test compound or control compounds.
-
Initiation: Initiate neurotransmitter uptake by adding a low concentration of a radiolabeled monoamine ([³H]-serotonin, [³H]-norepinephrine, or [³H]-dopamine).
-
Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.
-
Analysis: Quantify the radioactivity trapped within the synaptosomes via scintillation counting and calculate IC₅₀ values.
Table 2: Hypothetical Monoamine Transporter Inhibition Profile
| Compound | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | DAT IC₅₀ (nM) | Profile Classification |
| This compound | 15 | 45 | >5,000 | SNRI |
| Fluoxetine (Positive Control) | 10 | 350 | 2,500 | SSRI |
| Desipramine (Positive Control) | 250 | 5 | 4,000 | NRI |
| Venlafaxine (Positive Control) | 30 | 90 | >10,000 | SNRI |
Monoamine Oxidase (MAO) Inhibition Assay
It is also plausible that the compound could inhibit the enzymatic degradation of monoamines.
-
Positive Controls:
-
Negative Control: Vehicle.
-
Rationale: MAO enzymes exist in two primary isoforms (MAO-A and MAO-B) that have different substrate preferences and inhibitor sensitivities.[11] Using selective inhibitors as positive controls is essential to confirm the assay can distinguish between the two and to correctly classify the test compound's activity.
Caption: Monoamine synapse showing potential targets for the test compound.
Protocol 3: Fluorometric MAO-A/B Inhibition Assay
This is a common, high-throughput method for assessing MAO activity.[12][13]
-
Source: Use recombinant human MAO-A and MAO-B enzymes.
-
Reaction: In separate wells for MAO-A and MAO-B, incubate the enzyme with the test compound or a control.
-
Substrate Addition: Add a suitable substrate (e.g., p-tyramine) which, when oxidized by MAO, produces H₂O₂.[12]
-
Detection: A probe (e.g., Amplex Red) reacts with H₂O₂ in the presence of horseradish peroxidase to produce a fluorescent product (resorufin).
-
Analysis: Measure fluorescence (Ex/Em = ~530/590 nm) over time. Calculate the rate of reaction and determine the IC₅₀ value for inhibition by each compound.
Table 3: Hypothetical MAO-A and MAO-B Inhibition Profile
| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) |
| This compound | >10,000 | >10,000 |
| Clorgyline (Positive Control) | 8 | 5,000 |
| Selegiline (Positive Control) | 9,000 | 12 |
Pillar 3: Behavioral Controls – Linking Mechanism to In Vivo Effects
If in vitro data suggest an SNRI profile, the compound is hypothesized to have antidepressant- and/or anxiolytic-like effects. Behavioral assays in rodents are used to test this, but they require stringent controls to ensure the results are not confounded by other factors, such as changes in general activity.[14]
Assessing Antidepressant-Like Activity
The Forced Swim Test (FST) is a widely used screen for potential antidepressant efficacy.[15]
-
Positive Control: Imipramine or a clinically relevant SNRI like Venlafaxine.
-
Negative Control: Vehicle-treated group.
-
Rationale: The test is based on the observation that animals administered antidepressants will spend more time actively trying to escape ("struggling") and less time immobile.[14] The positive control validates the sensitivity of the test, while the vehicle control establishes the baseline level of immobility.
The Indispensable Locomotor Control
A major pitfall in interpreting FST or anxiety-model data is a confounding effect on general motor activity. A stimulant will decrease immobility in the FST, and a sedative will reduce exploration in an anxiety test, leading to false positives and false negatives, respectively.
-
Control Assay: The Open Field Test (OFT).
-
Rationale: The OFT is used to assess baseline locomotor activity and exploratory behavior.[16] It is crucial to run this test on a separate cohort of animals treated with the same doses of the compound. If the compound does not alter the total distance traveled in the OFT, any effects seen in the FST or other models are more likely to be specific to the behavioral domain being tested (e.g., mood, anxiety) rather than a side effect of motor stimulation or sedation.
Caption: Workflow from in vitro discovery to controlled in vivo testing.
Protocol 4: Forced Swim Test (FST) and Open Field Test (OFT) in Mice
-
Acclimation & Dosing: Acclimate male C57BL/6 mice to the facility for at least one week. Administer the test compound, positive control (e.g., Venlafaxine 20 mg/kg), or vehicle via the intended route (e.g., intraperitoneal injection) 30-60 minutes before testing.
-
Forced Swim Test:
-
Place each mouse in a transparent cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Record a 6-minute session. Score the last 4 minutes for time spent immobile (making only minimal movements to keep the head above water).
-
-
Open Field Test (Separate Cohort):
-
Place each mouse in the center of a square arena (e.g., 40x40x40 cm).
-
Use an automated video-tracking system to record activity for 10-15 minutes.
-
Analyze the total distance traveled as the primary measure of locomotor activity.
-
-
Analysis: Use ANOVA followed by post-hoc tests to compare the different treatment groups for both immobility time (FST) and distance traveled (OFT).
Table 4: Hypothetical Behavioral Assay Results
| Treatment Group (Dose) | FST Immobility (seconds) | OFT Total Distance (meters) | Interpretation |
| Vehicle | 150 ± 10 | 35 ± 3 | Baseline performance. |
| This compound (20mg/kg) | 85 ± 8 | 33 ± 4 | Significant decrease in immobility with no change in locomotion suggests a specific antidepressant-like effect. |
| Venlafaxine (20 mg/kg) (Positive Control) | 75 ± 9 | 36 ± 3 | Validates the assay's ability to detect an antidepressant effect. |
| Hypothetical Stimulant (e.g., Amphetamine) | 60 ± 7 | 75 ± 6 | Decrease in immobility is confounded by hyperactivity; a false positive for antidepressant action. |
*p < 0.05 compared to Vehicle
Conclusion and Comparative Summary
-
The biological activity is highly specific to the (r)-enantiomer , and the 4-fluoro-benzyl moiety is essential for this activity.
-
The compound's primary mechanism of action is potent and balanced inhibition of serotonin and norepinephrine reuptake (SNRI) , with no significant off-target activity at MAO-A or MAO-B.
-
The compound demonstrates a clear antidepressant-like phenotype in vivo that is not attributable to confounding effects on general locomotor activity, supporting the translation of its in vitro mechanism to a relevant behavioral outcome.
This rigorous, control-centric methodology ensures that the characterization of this compound is scientifically sound, providing a solid foundation for further preclinical and clinical development.
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Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]
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PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]
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Lopes, J. F., et al. (2020). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Pharmaceuticals, 13(11), 354. [Link]
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assessing the specificity of (r)-1-(4-Fluorobenzyl)-3-methylpiperazine for its target
An In-Depth Guide to Assessing the Target Specificity of (r)-1-(4-Fluorobenzyl)-3-methylpiperazine: A Comparative Approach for Drug Development Professionals
In the landscape of modern drug discovery, the rigorous characterization of a small molecule's specificity for its intended biological target is a cornerstone of preclinical development. A highly specific compound minimizes the potential for off-target effects, which can lead to unforeseen toxicity and clinical trial failures. Conversely, understanding a molecule's polypharmacology—its engagement with multiple targets—can open avenues for therapeutic repositioning or explain complex biological responses.
This guide provides a comprehensive framework for assessing the target specificity of a novel chemical entity, using the example of this compound. While this molecule is structurally related to compounds with known bioactivities, for the purpose of this guide, we will treat it as a hypothetical kinase inhibitor identified from a high-throughput screen. Our objective is to build a robust data package that not only confirms its primary target but also delineates its broader interaction profile within the proteome. We will compare its hypothetical performance against established kinase inhibitors to provide context and highlight the nuances of data interpretation.
The Central Challenge: Moving from a "Hit" to a "Lead"
The journey of a promising compound from an initial screening "hit" to a viable "lead" candidate is paved with critical questions about its mechanism of action. For our compound of interest, this compound, we must systematically address the following:
-
Primary Target Confirmation and Potency: Does the compound directly interact with the intended kinase target, and with what potency?
-
Selectivity Profiling: How selective is the compound for its primary target against other related kinases (the kinome)?
-
Cellular Target Engagement: Does the compound bind to its target within the complex environment of a living cell?
-
Unbiased Off-Target Identification: Beyond the kinome, what other proteins in the cell does the compound interact with?
To answer these questions, a multi-tiered experimental approach is necessary, integrating biochemical assays with cutting-edge cellular and proteomic techniques.
Tier 1: Biochemical Potency and Selectivity
The foundational step in specificity assessment is to quantify the compound's interaction with its purified target protein and then expand this analysis to a broad panel of related proteins.
In Vitro Kinase Inhibition Assay
The first order of business is to determine the half-maximal inhibitory concentration (IC50) of this compound against its primary target kinase. This is a standard biochemical assay that measures the enzymatic activity of the kinase in the presence of varying concentrations of the inhibitor.[1]
Experimental Protocol: In Vitro Kinase IC50 Determination
-
Reagents and Materials:
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, typically from 10 mM down to sub-nanomolar concentrations.
-
In the assay plate, add the kinase, substrate, and buffer.
-
Add the serially diluted compound to the wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Pre-incubate the plate to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence) on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Kinome-Wide Selectivity Profiling
A low IC50 value against the primary target is only the beginning. To understand specificity, we must assess the compound's activity against a large panel of other kinases. Several contract research organizations (CROs) offer kinome profiling services that screen compounds against hundreds of kinases.[3][4][5] This provides a global view of the compound's selectivity.
The data from such a screen is often presented as a "percent of control" at a fixed concentration (e.g., 1 µM) and can be used to calculate a selectivity score.
Data Presentation: Comparative Kinome Selectivity
| Compound | Primary Target IC50 (nM) | Number of Off-Targets Inhibited >50% at 1 µM | Selectivity Score (S10) |
| This compound (Hypothetical Data) | 15 | 8 | 0.02 |
| Comparator A (Highly Selective) | 5 | 1 | 0.003 |
| Comparator B (Less Selective) | 50 | 35 | 0.10 |
The Selectivity Score (S10) is the number of kinases with >90% inhibition at 1 µM divided by the total number of kinases tested.
Tier 2: Confirming Target Engagement in a Cellular Milieu
Biochemical assays with purified proteins are essential but do not fully recapitulate the environment inside a cell, where factors like membrane permeability, intracellular ATP concentrations, and protein-protein interactions can influence a compound's activity. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to confirm that a compound binds to its target in live, intact cells.[6][7][8]
The principle behind CETSA is that when a ligand binds to a protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[6]
Diagram: CETSA Workflow
Caption: Workflow for a Western Blot-based Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Western Blot-based CETSA
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
-
Heating Step:
-
Harvest and wash the cells, then resuspend them in a buffer like PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[9]
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[9]
-
-
Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein remaining in the supernatant by Western blotting using a specific antibody.
-
Quantify the band intensities and plot them against the temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.
-
A positive CETSA result provides strong evidence that the compound reaches and binds to its target in a physiologically relevant context.
Tier 3: Unbiased, Proteome-Wide Specificity Profiling
While kinome profiling is excellent for assessing on-target and off-target effects within a specific protein family, it is inherently biased. To gain a truly global understanding of a compound's interactions, unbiased proteomic methods are required. These techniques can identify completely unexpected off-targets, which is critical for predicting potential toxicity or for identifying new therapeutic opportunities.
Proteome-Wide CETSA (MS-CETSA)
This technique combines the principles of CETSA with quantitative mass spectrometry.[10] Instead of analyzing a single target by Western blot, the entire soluble proteome is analyzed after the heat challenge. By comparing the thermal stability of thousands of proteins between vehicle- and compound-treated samples, one can identify which proteins are stabilized (direct targets or downstream effectors) or destabilized by the compound.[10]
Diagram: Proteome-Wide Specificity Assessment Logic
Caption: A logical workflow for building a comprehensive specificity profile.
Other valuable proteome-wide methods include:
-
Limited Proteolysis-Mass Spectrometry (LiP-MS): This method uses a protease to digest the proteome in its native state. Ligand binding can alter the conformation of a protein, either protecting it from or exposing it to proteolytic cleavage. These changes in peptide fragments are then identified by mass spectrometry.[11]
-
Affinity Chromatography-Mass Spectrometry: The compound is immobilized on a solid support and used as "bait" to pull down its binding partners from a cell lysate. The bound proteins are then identified by mass spectrometry.
These unbiased approaches provide the highest level of detail for a compound's specificity profile and are invaluable for making informed decisions in a drug discovery pipeline.
Conclusion and Forward Look
Assessing the specificity of a compound like this compound is not a single experiment but a systematic, multi-tiered investigation. By progressing from focused biochemical assays to broad, unbiased proteomic analyses, researchers can build a comprehensive and reliable specificity profile. This data-driven approach, which validates target engagement in increasingly physiological contexts, is fundamental to the principles of modern drug discovery. It allows for the confident selection of lead candidates, mitigates the risk of late-stage failures, and ultimately, accelerates the development of safer and more effective medicines.
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Safety Operating Guide
Mastering the Safe Handling of (r)-1-(4-Fluorobenzyl)-3-methylpiperazine: A Guide to Personal Protective Equipment and Operational Safety
For researchers and scientists at the forefront of drug development, the meticulous handling of novel chemical entities is paramount to both personal safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling of (r)-1-(4-Fluorobenzyl)-3-methylpiperazine, a piperazine derivative with potential applications in pharmaceutical research. By moving beyond a simple checklist, we delve into the rationale behind each safety recommendation, ensuring a comprehensive understanding of the risks and mitigation strategies.
This compound is a chiral compound whose specific toxicological properties may not be extensively documented. Therefore, a cautious approach, treating it as a potentially hazardous substance, is essential. This guide draws upon safety data for the analogous achiral compound, 1-(4-Fluorobenzyl)piperazine, and general principles for handling piperazine derivatives and fluorinated organic compounds.
Hazard Assessment and Core Principles
Before any handling of this compound, a thorough risk assessment is mandatory.[1] Based on data from similar compounds, the primary hazards are anticipated to include:
-
Skin and Eye Irritation: Piperazine derivatives can cause skin irritation and serious eye damage.[2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[5]
-
Acute Toxicity: While specific data is unavailable for the (r)-isomer, the parent compound is classified as having acute oral toxicity.
-
Sensitization: Some piperazine compounds may cause allergic skin reactions.[6]
The foundational principle of safe handling is to minimize exposure through a combination of engineering controls, administrative controls, and personal protective equipment (PPE).[7]
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls like fume hoods are the primary means of exposure reduction, appropriate PPE is crucial for safeguarding against accidental contact.[8][9] The selection of PPE should be based on a thorough hazard assessment of the specific procedures being undertaken.[10]
Foundational PPE for All Operations
For any work involving this compound, the following PPE is mandatory:[11][12]
-
Eye and Face Protection: Chemical safety goggles are required at all times.[3] A face shield should be worn in situations with a higher risk of splashes, such as during transfers of solutions or when handling larger quantities.[12]
-
Hand Protection: Chemical-resistant gloves are essential.[13] Given the compound's structure, nitrile or neoprene gloves are a suitable initial choice. However, it is critical to consult the glove manufacturer's compatibility data for the specific solvents being used.[13] Double-gloving is recommended, especially during procedures with a high risk of contamination.[1]
-
Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[1][11] For larger-scale operations, a chemical-resistant apron should be worn over the lab coat.[1]
-
Footwear: Closed-toe shoes are mandatory.[11]
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles (ANSI Z87.1 compliant) | Protects eyes from splashes and airborne particles. |
| Face Protection | Face shield (worn with goggles) | Provides an additional layer of protection for the entire face from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Prevents skin contact with the chemical. Check manufacturer's compatibility charts.[13] |
| Body Protection | Flame-resistant lab coat, Chemical-resistant apron | Protects skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (as needed) | Required when engineering controls cannot maintain exposure below acceptable limits or during spill clean-up. |
Respiratory Protection: A Risk-Based Approach
The need for respiratory protection depends on the scale of the operation and the potential for aerosol or dust generation.[9]
-
Low-Volume Handling in a Fume Hood: For handling small quantities (milligrams to a few grams) within a certified chemical fume hood, respiratory protection is generally not required.[8]
-
Weighing and Transfer of Solids: When weighing out the solid compound, a NIOSH-approved N95 dust mask or a higher level of respiratory protection may be necessary to prevent inhalation of fine particles, even within a fume hood.[14]
-
Spill Cleanup and Emergency Situations: In the event of a significant spill or if engineering controls fail, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[15][16] A self-contained breathing apparatus (SCBA) may be necessary for large, uncontrolled releases.[4]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to every procedure is critical to minimizing risk.[11]
Preparation and Pre-Handling Checklist
-
Review the Safety Data Sheet (SDS): Although a specific SDS for the (r)-isomer may not be available, review the SDS for 1-(4-Fluorobenzyl)piperazine and piperazine.[2][3]
-
Ensure Engineering Controls are Functional: Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Assemble All Necessary PPE: Before handling the chemical, ensure all required PPE is readily available and in good condition.[12]
-
Prepare the Work Area: Designate a specific area within the fume hood for the procedure. Ensure it is clean and uncluttered.
-
Locate Emergency Equipment: Be aware of the location and proper operation of the nearest safety shower, eyewash station, and fire extinguisher.[8]
Handling Procedures Workflow
Caption: Workflow for the safe handling of this compound.
Spill and Emergency Procedures
In the event of a spill, remain calm and follow these procedures:
-
Evacuate and Alert: Alert nearby personnel and evacuate the immediate area if necessary.
-
Assess the Spill: Determine the extent and nature of the spill. For small spills that you are trained to handle, proceed with cleanup. For large or unknown spills, contact your institution's emergency response team.
-
Don Appropriate PPE: At a minimum, this will include double gloves, safety goggles, a face shield, and a lab coat. For larger spills, a respirator and chemical-resistant booties may be necessary.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Clean the Spill: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and associated waste is crucial to protect the environment.[1]
Waste Segregation
-
Solid Waste: Unused or contaminated solid this compound, as well as contaminated consumables (e.g., gloves, absorbent pads), should be collected in a clearly labeled, sealed container for hazardous waste.[1]
-
Liquid Waste: Solutions containing the compound should be collected in a designated, labeled, and sealed hazardous waste container. Halogenated and non-halogenated waste streams should be kept separate.
-
Sharps Waste: Needles, syringes, and contaminated glassware should be disposed of in a designated sharps container.
Disposal Method
As a fluorinated organic compound, incineration is a potential disposal method.[17] However, this must be done in a facility equipped with scrubbers to handle the release of hydrogen fluoride and other acidic gases.[18][19] Landfilling in a designated hazardous waste landfill is another option, but this only contains the substance.[17] Always follow your institution's and local regulations for chemical waste disposal.
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence in the laboratory.
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Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society. [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

